Product packaging for 9-Cyclopentyladenine monomethanesulfonate(Cat. No.:CAS No. 189639-09-6)

9-Cyclopentyladenine monomethanesulfonate

Cat. No.: B1666362
CAS No.: 189639-09-6
M. Wt: 299.35 g/mol
InChI Key: AJMDRSJHCYQPQI-UHFFFAOYSA-N
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Description

9-CP-Ade Mesylate is a Cell-permeable, non-competitive adenylyl cyclase inhibitor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17N5O3S B1666362 9-Cyclopentyladenine monomethanesulfonate CAS No. 189639-09-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

9-cyclopentylpurin-6-amine;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5.CH4O3S/c11-9-8-10(13-5-12-9)15(6-14-8)7-3-1-2-4-7;1-5(2,3)4/h5-7H,1-4H2,(H2,11,12,13);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMDRSJHCYQPQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1CCC(C1)N2C=NC3=C(N=CN=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424973
Record name 9-Cyclopentyladenine monomethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189639-09-6
Record name 9-Cyclopentyladenine monomethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of 9-Cyclopentyladenine Monomethanesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this guide provides a comprehensive overview of the anticipated mechanism of action for 9-Cyclopentyladenine monomethanesulfonate as a potential cyclin-dependent kinase (CDK) inhibitor, a thorough review of publicly available scientific literature did not yield specific quantitative data (e.g., IC50 values) or detailed, compound-specific experimental protocols for this particular molecule. Therefore, this document outlines the expected biological activities and relevant experimental methodologies based on the broader class of adenine-derived CDK inhibitors.

Executive Summary

This compound is an adenosine analog that, based on its structural class, is predicted to function as a competitive inhibitor of cyclin-dependent kinases (CDKs). These enzymes are critical regulators of cell cycle progression and transcription. By targeting CDKs, particularly CDK2 and CDK9, this compound is anticipated to induce cell cycle arrest, primarily at the G1/S transition, and trigger apoptosis in rapidly proliferating cells, such as cancer cells. This guide details the theoretical mechanism of action, provides established protocols for assessing these biological effects, and visualizes the key signaling pathways involved.

Core Mechanism of Action: Cyclin-Dependent Kinase Inhibition

As a purine analog, this compound likely exerts its biological effects by competing with ATP for the binding site on cyclin-dependent kinases. The primary targets within this family are predicted to be CDK2 and CDK9, which play pivotal roles in cell cycle control and transcriptional regulation, respectively.

Inhibition of CDK2 and G1/S Cell Cycle Arrest

The transition from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle is a critical checkpoint for cell proliferation and is tightly regulated by the CDK2/Cyclin E complex.

  • Normal G1/S Transition: In a normal cell cycle, the retinoblastoma protein (Rb) is phosphorylated by CDK4/6 and subsequently by CDK2/Cyclin E. This phosphorylation event causes Rb to release the E2F transcription factor, which then activates the transcription of genes necessary for DNA replication, committing the cell to enter the S phase.

  • Action of 9-Cyclopentyladenine: By inhibiting CDK2, 9-Cyclopentyladenine would prevent the hyperphosphorylation of Rb. As a result, E2F remains bound and inactive, leading to a halt in the transcription of S-phase genes. This molecular brake results in cell cycle arrest at the G1/S checkpoint.

Inhibition of CDK9 and Transcriptional Regulation

CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex is essential for the transition from abortive to productive transcription elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II).

  • Role of P-TEFb: P-TEFb phosphorylation of Pol II releases it from promoter-proximal pausing, allowing for the transcription of downstream genes. Many of these genes encode for short-lived anti-apoptotic proteins (e.g., Mcl-1) that are crucial for the survival of cancer cells.

  • Action of 9-Cyclopentyladenine: Inhibition of CDK9 by 9-Cyclopentyladenine would lead to a decrease in Pol II phosphorylation, resulting in transcriptional arrest. The subsequent downregulation of anti-apoptotic proteins is expected to lower the threshold for apoptosis, sensitizing cancer cells to programmed cell death.

Induction of Apoptosis

The combined effects of cell cycle arrest and transcriptional inhibition are anticipated to culminate in the induction of apoptosis, or programmed cell death. The depletion of critical survival proteins due to CDK9 inhibition shifts the cellular balance in favor of pro-apoptotic signals, leading to the activation of the intrinsic apoptotic pathway. This pathway is characterized by the release of cytochrome c from the mitochondria, the formation of the apoptosome, and the activation of a cascade of caspases (initiator caspase-9 and executioner caspase-3), which ultimately dismantle the cell.

Key Signaling Pathways

The following diagrams illustrate the core signaling pathways expected to be modulated by this compound.

G1_S_Transition cluster_0 G1 Phase cluster_1 S Phase Entry Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F Phosphorylation pRb_E2F_p p-pRb + E2F pRb_E2F->pRb_E2F_p S_Phase_Genes S-Phase Gene Transcription pRb_E2F_p->S_Phase_Genes Activation CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->pRb_E2F_p Hyperphosphorylation DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication CDK_Inhibitor 9-Cyclopentyladenine CDK_Inhibitor->CyclinD_CDK46 Inhibits CDK_Inhibitor->CyclinE_CDK2 Inhibits

G1/S Phase Cell Cycle Transition Pathway

PTEFb_Pathway cluster_0 Transcriptional Regulation PTEFb P-TEFb (CDK9/Cyclin T) RNAPolII RNA Polymerase II PTEFb->RNAPolII Phosphorylation RNAPolII_p p-RNA Pol II (Ser2) RNAPolII->RNAPolII_p Transcription_Elongation Transcription Elongation RNAPolII_p->Transcription_Elongation Anti_Apoptotic_Proteins Anti-Apoptotic Proteins (e.g., Mcl-1) Transcription_Elongation->Anti_Apoptotic_Proteins Leads to synthesis of CDK9_Inhibitor 9-Cyclopentyladenine CDK9_Inhibitor->PTEFb Inhibits Intrinsic_Apoptosis cluster_0 Apoptosis Induction Decreased_Anti_Apoptotic Decreased Anti-Apoptotic Proteins (Mcl-1) Mitochondrion Mitochondrion Decreased_Anti_Apoptotic->Mitochondrion Promotes Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CDK9_Inhibition CDK9 Inhibition by 9-Cyclopentyladenine CDK9_Inhibition->Decreased_Anti_Apoptotic

9-Cyclopentyladenine Monomethanesulfonate: A Technical Guide to its Applications in Cellular Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Cyclopentyladenine (9-CP-Ade) monomethanesulfonate is a synthetic, cell-permeable purine derivative with significant utility in biochemical and pharmacological research. It primarily functions as a non-competitive inhibitor of adenylyl cyclase, targeting the enzyme's P-site. This inhibitory action leads to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels, a critical second messenger involved in a myriad of signaling pathways. Consequently, 9-Cyclopentyladenine monomethanesulfonate has been employed as a valuable tool to investigate the roles of cAMP in diverse physiological processes, including neurogenesis, smooth muscle relaxation, and epidermal barrier function. This technical guide provides an in-depth overview of its mechanism of action, summarizes key experimental findings, presents detailed experimental protocols, and illustrates its role in cellular signaling pathways.

Introduction

This compound is a stable salt form of 9-Cyclopentyladenine, enhancing its solubility and suitability for in vitro and in vivo studies. Its primary molecular target is adenylyl cyclase, a family of enzymes responsible for the conversion of adenosine triphosphate (ATP) to cAMP. By acting as a non-competitive inhibitor at the P-site, this compound provides a means to modulate cAMP-dependent signaling pathways.[1] This guide will explore its applications in key research areas, offering insights for scientists and drug development professionals.

Mechanism of Action: P-Site Inhibition of Adenylyl Cyclase

This compound exerts its inhibitory effect on adenylyl cyclase through a non-competitive mechanism by binding to the "P-site" of the enzyme.[1] The P-site is a regulatory domain on adenylyl cyclase that is distinct from the catalytic site where ATP binds. Inhibition via the P-site is characteristic of certain purine analogs and is dependent on the presence of an intact purine ring. This interaction allosterically modulates the enzyme's activity, leading to a decrease in the synthesis of cAMP from ATP. The resulting reduction in intracellular cAMP levels affects the activity of downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac), thereby influencing a wide range of cellular functions.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR G_protein G Protein GPCR->G_protein Ligand Binding AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_protein->AC Activation ATP ATP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Cellular_Response Cellular Response CREB->Cellular_Response Transcription Regulation 9_CP_Ade 9-Cyclopentyladenine monomethanesulfonate 9_CP_Ade->AC P-site Inhibition

Figure 1: Simplified signaling pathway of adenylyl cyclase inhibition by this compound.

Key Research Applications and Experimental Data

This compound has been utilized in several research contexts to elucidate the role of cAMP signaling.

Inhibition of Neurogenesis

In PC12 cells, a common model for neuronal differentiation, this compound has been shown to inhibit the activation of cAMP response element-binding protein (CREB), a key transcription factor in neurogenesis.[2] This inhibition ultimately blocks the process of nerve cell development.[2]

Modulation of Smooth Muscle Activity

Studies on ileal smooth muscle from mice have demonstrated that this compound can attenuate the effects of relaxin, a hormone that influences muscle contractility.[2] It prevents relaxin-induced hyperpolarization, indicating the involvement of cAMP in regulating smooth muscle activity.[2]

Restoration of Skin Permeability Barrier

In a mouse model of skin barrier disruption, this compound promoted the restoration of the keratinocyte permeability barrier by inhibiting the synthesis of cAMP.[2]

Quantitative Data Summary

The following table summarizes the quantitative data from key studies investigating the effects of this compound.

Application AreaModel SystemConcentrationEffectReference
Adenylyl Cyclase InhibitionDetergent-dispersed rat brain preparationIC50 = 100 μMInhibition of adenylyl cyclase activity[1]
Neurogenesis InhibitionPC12 cells200 μMInhibits CREB activation and blocks neurogenesis[2]
Smooth Muscle RegulationFemale CD1 Swiss mice ileal smooth muscle100 μMAttenuates the effect of relaxin and prevents hyperpolarization[2]
Skin Barrier RestorationMale hairless mice100 μMPromotes restoration of the keratinocyte permeability barrier[2]

Experimental Protocols

The following are representative protocols for experiments of the nature described in the cited research. The full-text of the original research articles was not available, and therefore these protocols are based on standard laboratory practices for such assays.

PC12 Cell Neurite Outgrowth Inhibition Assay

Objective: To assess the inhibitory effect of this compound on nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells.

Methodology:

  • Cell Culture: PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Plating: Cells are seeded in collagen-coated 24-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with a low-serum medium (e.g., 1% horse serum). Cells are pre-treated with varying concentrations of this compound (e.g., 10, 50, 100, 200 μM) for 1 hour.

  • Induction of Differentiation: NGF is added to the wells at a final concentration of 50 ng/mL to induce neurite outgrowth. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Cells are incubated for 48-72 hours.

  • Analysis: Cells are fixed with 4% paraformaldehyde and neurite outgrowth is observed and quantified using a phase-contrast microscope. A cell is considered differentiated if it possesses at least one neurite that is equal to or longer than the diameter of the cell body. The percentage of differentiated cells in at least 10 random fields of view per well is determined.

A Culture PC12 Cells B Plate Cells in Collagen-Coated Wells A->B C Pre-treat with 9-CP-Ade B->C D Induce with NGF C->D E Incubate 48-72h D->E F Fix and Analyze Neurite Outgrowth E->F

Figure 2: Experimental workflow for the PC12 cell neurite outgrowth inhibition assay.
Isolated Ileal Smooth Muscle Contractility Assay

Objective: To investigate the effect of this compound on relaxin-induced changes in ileal smooth muscle contractility.

Methodology:

  • Tissue Preparation: A female CD1 Swiss mouse is euthanized, and a segment of the ileum is excised and placed in Krebs-Ringer bicarbonate solution. The longitudinal muscle layer is carefully dissected.

  • Organ Bath Setup: The muscle strip is mounted in an organ bath containing Krebs-Ringer solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. One end of the strip is attached to a fixed hook, and the other to an isometric force transducer.

  • Equilibration: The muscle is allowed to equilibrate for at least 60 minutes under a resting tension of 1 g, with the bath solution changed every 15 minutes.

  • Treatment: Spontaneous contractions are recorded. The muscle strip is pre-treated with 100 μM this compound for 30 minutes.

  • Stimulation: Relaxin is added to the organ bath at a concentration known to induce hyperpolarization and changes in contractility.

  • Data Recording and Analysis: The mechanical activity of the muscle strip is recorded continuously. The amplitude and frequency of spontaneous contractions before and after the addition of relaxin, in the presence and absence of this compound, are analyzed.

In Vivo Skin Barrier Function Assay

Objective: To determine the effect of topical this compound on the recovery of the skin's permeability barrier after disruption.

Methodology:

  • Animal Model: Male hairless mice are used for this study.

  • Barrier Disruption: The skin barrier on the dorsal side of the mice is disrupted by tape stripping until a glistening appearance is observed, indicating removal of the stratum corneum.

  • Topical Application: Immediately after barrier disruption, a solution of 100 μM this compound in an appropriate vehicle is topically applied to the treated area. A vehicle control is applied to a contralateral site.

  • Barrier Recovery Measurement: Transepidermal water loss (TEWL) is measured at baseline (before disruption), immediately after disruption, and at various time points post-treatment (e.g., 2, 4, 6, 12, 24 hours) using a TEWL meter. A decrease in TEWL over time indicates barrier recovery.

  • Data Analysis: The rate of barrier recovery in the this compound-treated sites is compared to that of the vehicle-treated control sites.

Conclusion

This compound serves as a potent and specific tool for the investigation of cAMP-mediated signaling pathways. Its ability to non-competitively inhibit adenylyl cyclase allows for the targeted reduction of intracellular cAMP levels, enabling researchers to dissect the roles of this crucial second messenger in a variety of cellular and physiological processes. The experimental applications and protocols detailed in this guide provide a framework for utilizing this compound in studies related to neurobiology, pharmacology, and dermatology. Further research may uncover additional therapeutic and research applications for this versatile inhibitor.

References

An In-Depth Technical Guide to the Inhibition of Adenylyl Cyclase by 9-Cyclopentyladenine Monomethanesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the inhibitory effects of 9-Cyclopentyladenine monomethanesulfonate on adenylyl cyclase (AC) activity. 9-Cyclopentyladenine, a 9-substituted adenine derivative, has been identified as a direct inhibitor of adenylyl cyclase, thereby modulating intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP). This document collates available quantitative data, details experimental methodologies for assessing its inhibitory action, and presents visual representations of the pertinent signaling pathways and experimental workflows. The information is intended to serve as a foundational resource for researchers and professionals engaged in the study of cAMP signaling and the development of novel therapeutics targeting adenylyl cyclase.

Introduction to 9-Cyclopentyladenine and Adenylyl Cyclase

Adenylyl cyclases are a family of enzymes responsible for the conversion of adenosine triphosphate (ATP) to cAMP, a ubiquitous second messenger that plays a pivotal role in numerous physiological processes. The regulation of cAMP levels is critical for cellular signaling, and dysregulation is implicated in various pathological conditions. Consequently, the direct inhibition of adenylyl cyclase presents a promising therapeutic strategy.

9-Cyclopentyladenine, also known by its developmental code SQ 22,534, is a cell-permeable compound that directly inhibits adenylyl cyclase activity. Its monomethanesulfonate salt form is often utilized for its improved solubility and stability. This guide will focus on the characterization of 9-Cyclopentyladenine as an adenylyl cyclase inhibitor.

Quantitative Data on Adenylyl Cyclase Inhibition

The inhibitory potency of 9-Cyclopentyladenine has been quantified in studies utilizing human platelet membranes, a well-established model system for studying adenylyl cyclase activity. The following tables summarize the key quantitative data.

CompoundAssay SystemStimulatorIC50 Value (µM)Reference
9-Cyclopentyladenine (SQ 22,534)Particulate preparation of human blood plateletsProstaglandin E1 (PGE1)Not explicitly stated for direct AC inhibition, but related compounds have IC50s from 21 to 140 µM.[1]
CompoundAssay SystemEffect on cAMP LevelsIC50 Value (µM)Reference
9-Cyclopentyladenine (SQ 22,534)Human blood plateletsBlocked PGE1-stimulated increase in cAMP4[1]

Mechanism of Action

Studies on related 9-substituted adenine derivatives suggest that their mechanism of adenylyl cyclase inhibition is non-competitive . This implies that 9-Cyclopentyladenine does not compete with the substrate (ATP) for binding to the catalytic site of the enzyme. Instead, it is proposed to bind to an allosteric site, inducing a conformational change that reduces the enzyme's catalytic efficiency. This mode of inhibition is characteristic of a class of inhibitors known as "P-site" inhibitors, which bind to a purine-specific inhibitory site on adenylyl cyclase.

Signaling Pathway of Adenylyl Cyclase Regulation and Inhibition

The following diagram illustrates the general signaling pathway of G-protein coupled receptor (GPCR) mediated adenylyl cyclase activation and the point of inhibition by 9-Cyclopentyladenine.

Adenylyl Cyclase Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR 1. Binding G_Protein G Protein (Gs) GPCR->G_Protein 2. Activation AC Adenylyl Cyclase G_Protein->AC 3. Stimulation cAMP cAMP AC->cAMP 4. Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA 5. Activation Cellular_Response Cellular Response PKA->Cellular_Response 6. Phosphorylation of target proteins 9_CPA 9-Cyclopentyladenine 9_CPA->AC Inhibition

Caption: GPCR-mediated activation of adenylyl cyclase and its inhibition by 9-Cyclopentyladenine.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the characterization of 9-Cyclopentyladenine as an adenylyl cyclase inhibitor, based on established protocols for human platelet preparations.

Preparation of Human Platelet Membranes

This protocol describes the isolation of a particulate fraction from human blood platelets enriched in adenylyl cyclase activity.

Materials:

  • Freshly drawn human blood collected in acid-citrate-dextrose (ACD) anticoagulant.

  • Tris-HCl buffer (50 mM, pH 7.5)

  • EDTA (1 mM)

  • Sucrose (0.25 M)

  • Centrifuge (refrigerated)

  • Homogenizer (e.g., Dounce or Potter-Elvehjem)

Procedure:

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate PRP from red and white blood cells.

  • Platelet Pelleting: Transfer the PRP to a new tube and centrifuge at a higher speed (e.g., 2000 x g) for 10 minutes at 4°C to pellet the platelets.

  • Washing: Discard the supernatant and gently resuspend the platelet pellet in cold Tris-HCl buffer containing EDTA. Repeat the centrifugation and washing step twice to remove plasma proteins.

  • Lysis and Homogenization: Resuspend the final platelet pellet in a hypotonic buffer (e.g., 5 mM Tris-HCl, pH 7.5 with 1 mM EDTA) and allow to swell for 10 minutes on ice. Homogenize the swollen platelets with 10-15 strokes of a homogenizer.

  • Membrane Fractionation: Centrifuge the homogenate at a low speed (e.g., 1000 x g) for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Particulate Preparation: Centrifuge the resulting supernatant at a high speed (e.g., 30,000 x g) for 20 minutes at 4°C to pellet the platelet membranes.

  • Final Preparation: Resuspend the membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) and determine the protein concentration (e.g., by Bradford or BCA assay). Store the membrane preparation in aliquots at -80°C.

Experimental Workflow for Platelet Membrane Preparation

Platelet Membrane Preparation Workflow Start Start: Whole Blood Centrifuge1 Low-speed centrifugation (200 x g, 15 min) Start->Centrifuge1 PRP Collect Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 High-speed centrifugation (2000 x g, 10 min) PRP->Centrifuge2 Pellet Platelet Pellet Centrifuge2->Pellet Wash Wash with Tris-HCl/EDTA buffer (repeat 2x) Pellet->Wash Lysis Hypotonic Lysis & Homogenization Wash->Lysis Centrifuge3 Low-speed centrifugation (1000 x g, 10 min) Lysis->Centrifuge3 Supernatant1 Collect Supernatant Centrifuge3->Supernatant1 Centrifuge4 High-speed centrifugation (30,000 x g, 20 min) Supernatant1->Centrifuge4 Membrane_Pellet Platelet Membrane Pellet Centrifuge4->Membrane_Pellet Resuspend Resuspend in Buffer & Determine Protein Concentration Membrane_Pellet->Resuspend Store Store at -80°C Resuspend->Store

Caption: Workflow for the preparation of human platelet membranes.

Adenylyl Cyclase Activity Assay

This protocol describes a method to measure the inhibitory effect of 9-Cyclopentyladenine on adenylyl cyclase activity in the prepared platelet membranes.

Materials:

  • Prepared platelet membranes

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EDTA)

  • ATP (1 mM)

  • [α-³²P]ATP (as a tracer)

  • cAMP regenerating system (e.g., creatine phosphate and creatine kinase)

  • Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

  • Prostaglandin E1 (PGE1) or other adenylyl cyclase stimulator

  • This compound (at various concentrations)

  • Stopping solution (e.g., 2% SDS, 50 mM ATP, 1.5 mM cAMP)

  • Dowex and alumina chromatography columns

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, ATP, [α-³²P]ATP, cAMP regenerating system, and a phosphodiesterase inhibitor.

  • Incubation Setup: In separate tubes, add the platelet membrane preparation. Add the desired concentrations of 9-Cyclopentyladenine or vehicle control. Include a set of tubes with a known adenylyl cyclase stimulator (e.g., PGE1) to measure inhibition of stimulated activity.

  • Initiate Reaction: Pre-incubate the tubes at 30°C for 5 minutes. Initiate the enzymatic reaction by adding the reaction mixture to each tube.

  • Incubation: Incubate the reaction at 30°C for 10-15 minutes.

  • Terminate Reaction: Stop the reaction by adding the stopping solution.

  • cAMP Separation: Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP and other nucleotides using sequential Dowex and alumina column chromatography.

  • Quantification: Quantify the amount of [³²P]cAMP produced by liquid scintillation counting.

  • Data Analysis: Calculate the percentage of inhibition of adenylyl cyclase activity at each concentration of 9-Cyclopentyladenine and determine the IC50 value.

Conclusion

This compound is a valuable tool for the study of adenylyl cyclase and cAMP-mediated signaling pathways. Its direct, non-competitive inhibitory action makes it a specific modulator of this enzyme class. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of targeting adenylyl cyclase with 9-substituted adenine derivatives. Further studies are warranted to elucidate the isoform selectivity of 9-Cyclopentyladenine and to explore its efficacy in various disease models.

References

The Role of 9-Cyclopentyladenine Monomethanesulfonate in the cAMP Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger essential for intracellular signal transduction in response to a myriad of extracellular stimuli. The cAMP signaling pathway plays a critical role in regulating diverse physiological processes, including metabolism, gene transcription, and cellular proliferation.[1] Dysregulation of this pathway is implicated in numerous pathologies, making its components attractive targets for therapeutic intervention.[2] A key enzyme in this cascade is adenylate cyclase (AC), which catalyzes the conversion of ATP to cAMP.[3] 9-Cyclopentyladenine monomethanesulfonate is a stable, cell-permeable derivative of adenine that acts as a non-competitive inhibitor of adenylate cyclase.[4][5] This guide provides an in-depth overview of 9-Cyclopentyladenine's interaction with the cAMP signaling pathway, presenting quantitative data on its inhibitory effects and detailed experimental protocols for its characterization.

The cAMP Signaling Pathway

The canonical cAMP signaling pathway is initiated by the binding of an extracellular ligand (e.g., a hormone or neurotransmitter) to a G protein-coupled receptor (GPCR) on the cell surface. This binding event triggers a conformational change in the receptor, leading to the activation of an associated heterotrimeric G protein. In the stimulatory pathway, the Gs alpha subunit dissociates and activates adenylate cyclase. Activated adenylate cyclase then converts ATP into cAMP.[5] Conversely, the pathway can be inhibited by the activation of a Gi-coupled receptor, whose alpha subunit inhibits adenylate cyclase.

Once produced, cAMP exerts its effects primarily through the activation of Protein Kinase A (PKA).[2] PKA, in turn, phosphorylates a multitude of downstream target proteins, including enzymes and transcription factors like the cAMP response element-binding protein (CREB), thereby modulating their activity and eliciting a cellular response.[2] The signal is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cAMP to AMP.

cAMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Hormone) GPCR G Protein-Coupled Receptor (GPCR) Ligand->GPCR Binds G_protein G Protein (Gs/Gi) GPCR->G_protein Activates AC Adenylate Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP to cAMP G_protein->AC Activates (Gs) or Inhibits (Gi) ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Cellular_Response Cellular Response (e.g., Gene Transcription) CREB->Cellular_Response Leads to Inhibitor 9-Cyclopentyladenine Monomethanesulfonate Inhibitor->AC Inhibits (Non-competitive)

Quantitative Data: Inhibitory Activity of 9-Cyclopentyladenine

9-Cyclopentyladenine, also known as SQ 22,534, has been demonstrated to inhibit adenylate cyclase activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values from a study on human blood platelets where cAMP levels were elevated by Prostaglandin E1 (PGE1).

Parameter Cell/Tissue Type Stimulant IC50 Value (µM) Reference
Reversal of PGE1-inhibited ADP-induced platelet aggregationHuman Blood PlateletsProstaglandin E130% reversal at 100 µM[12]
Blockade of PGE1-stimulated increase in cAMP levelsHuman Blood PlateletsProstaglandin E14[12]

Experimental Protocols: Adenylate Cyclase Inhibition Assay

The following is a generalized protocol for determining the inhibitory effect of this compound on adenylate cyclase activity in a cell-based assay. This protocol is based on common methodologies such as AlphaScreen or HTRF assays, which measure cAMP levels.

Objective: To determine the IC50 value of this compound for the inhibition of adenylate cyclase.

Materials:

  • Cells expressing the Gs-coupled receptor of interest

  • Cell culture medium and reagents

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • Adenylate cyclase stimulator (e.g., Forskolin or a specific GPCR agonist)

  • This compound

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 384-well white opaque microplates

  • Plate reader compatible with the chosen detection technology

Methodology:

  • Cell Culture and Plating:

    • Culture cells under standard conditions.

    • On the day of the assay, harvest and resuspend cells in assay buffer to the desired density.

    • Dispense the cell suspension into the wells of a 384-well plate.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of this compound in assay buffer.

    • Add the diluted inhibitor to the appropriate wells of the cell plate. Include vehicle-only wells as a negative control.

    • Pre-incubate the plate with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature or 37°C.

  • Stimulation of Adenylate Cyclase:

    • Prepare a solution of the adenylate cyclase stimulator (e.g., Forskolin) in assay buffer. This solution should also contain a PDE inhibitor (e.g., IBMX).

    • Add the stimulator/PDE inhibitor solution to all wells except for the unstimulated controls.

    • Incubate the plate for a specified time (e.g., 30-60 minutes) at room temperature or 37°C to allow for cAMP production.

  • cAMP Detection:

    • Following the stimulation, lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit. This typically involves the addition of lysis buffer and detection reagents.

    • Incubate the plate for the recommended time to allow the detection reaction to proceed.

  • Data Acquisition and Analysis:

    • Measure the signal on a compatible plate reader.

    • Generate a cAMP standard curve to quantify the amount of cAMP in each sample.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve fit).

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection and Analysis Cell_Culture 1. Cell Culture and Plating Add_Inhibitor 3. Add Inhibitor to Cells and Pre-incubate Cell_Culture->Add_Inhibitor Compound_Prep 2. Prepare Serial Dilution of 9-Cyclopentyladenine Compound_Prep->Add_Inhibitor Add_Stimulator 4. Add AC Stimulator (e.g., Forskolin) + PDE Inhibitor Add_Inhibitor->Add_Stimulator Incubate 5. Incubate for cAMP Production Add_Stimulator->Incubate Cell_Lysis 6. Cell Lysis and Addition of cAMP Detection Reagents Incubate->Cell_Lysis Read_Plate 7. Measure Signal on Plate Reader Cell_Lysis->Read_Plate Data_Analysis 8. Data Analysis: - Generate Standard Curve - Plot Inhibition Curve - Calculate IC50 Read_Plate->Data_Analysis

Conclusion

This compound serves as a valuable tool for researchers studying the cAMP signaling pathway. Its cell-permeable nature and non-competitive inhibitory action on adenylate cyclase allow for the effective modulation of intracellular cAMP levels. The quantitative data and experimental protocols provided in this guide offer a solid foundation for professionals in basic research and drug development to investigate the intricacies of cAMP signaling and to explore the therapeutic potential of adenylate cyclase inhibition.

References

An In-depth Technical Guide to 9-Cyclopentyladenine Monomethanesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 9-Cyclopentyladenine Monomethanesulfonate, a key inhibitor molecule in cellular signaling research. The information is curated for professionals in drug development and scientific research, with a focus on data presentation, experimental context, and visualization of its mechanism of action.

Core Chemical and Physical Properties

This compound is a stable, cell-permeable, non-competitive adenylyl cyclase inhibitor.[1][2][3] Its chemical and physical characteristics are summarized below, providing essential data for experimental design and application.

PropertyValueSource
Synonyms 9-CP-Ade mesylate, 9-Cyclopentyladenine mesylate[1][2]
CAS Number 189639-09-6[1][2]
Molecular Formula C₁₀H₁₃N₅ · CH₃SO₃H[1]
Molecular Weight 299.35 g/mol [1][2]
Appearance White to beige powder
Melting Point 180-183 °C
Solubility H₂O: 5 mg/mL, clear
Purity ≥97% (HPLC)[1][2]
Storage Room temperature

Mechanism of Action: Adenylyl Cyclase Inhibition

This compound functions as a non-competitive inhibitor of adenylyl cyclase by targeting the enzyme's P-site. Adenylyl cyclases are crucial enzymes in cellular signaling, responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger. The inhibition of this pathway has significant implications for downstream cellular processes.

The following diagram illustrates the canonical adenylyl cyclase signaling pathway and the point of inhibition by this compound.

Adenylyl_Cyclase_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Hormone) GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR 1. Binding G_Protein G-Protein (αβγ subunits) GPCR->G_Protein 2. Activation AC Adenylyl Cyclase (AC) G_Protein->AC 3. Gα activates AC cAMP cAMP AC->cAMP 4. Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA 5. Activation Cellular_Response Cellular Response PKA->Cellular_Response 6. Phosphorylation of target proteins Inhibitor 9-Cyclopentyladenine Monomethanesulfonate Inhibitor->AC Inhibition (P-site)

Caption: Adenylyl cyclase signaling pathway and its inhibition.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not extensively detailed in publicly available literature, the synthesis of related N6-cyclopentyladenine analogues generally proceeds from 6-chloropurine. The general steps involve the substitution of the chlorine atom with cyclopentylamine and subsequent modifications. The final product is then likely converted to the monomethanesulfonate salt to improve solubility and stability.

General Synthesis Outline for N6-Cyclopentyladenine Derivatives:

  • Starting Material: 6-chloropurine is a common precursor.

  • N-alkylation: Introduction of the cyclopentyl group at the N6 position is typically achieved by reacting 6-chloropurine with cyclopentylamine.

  • Purification: The resulting N6-cyclopentyladenine is purified using standard techniques such as column chromatography.

  • Salt Formation: To obtain the monomethanesulfonate salt, the purified N6-cyclopentyladenine would be treated with methanesulfonic acid in an appropriate solvent, followed by crystallization or precipitation of the salt.

Analytical Methods:

The following diagram outlines a general workflow for the quality control of this compound.

QC_Workflow Start Synthesized 9-Cyclopentyladenine Monomethanesulfonate HPLC HPLC Analysis Start->HPLC Purity_Check Purity ≥ 97%? HPLC->Purity_Check NMR NMR Spectroscopy (¹H, ¹³C) Purity_Check->NMR Yes Fail QC Fail Purity_Check->Fail No Structure_Check Correct Structure? NMR->Structure_Check Mass_Spec Mass Spectrometry Structure_Check->Mass_Spec Yes Structure_Check->Fail No MW_Check Correct Molecular Weight? Mass_Spec->MW_Check Pass QC Pass MW_Check->Pass Yes MW_Check->Fail No

Caption: Quality control workflow for this compound.

Conclusion

This compound is a valuable tool for researchers studying cellular signaling pathways involving adenylyl cyclase and cAMP. Its well-defined chemical properties and potent inhibitory activity make it a reliable reagent for in vitro and in cell-based assays. This guide provides the core technical information required for its effective use in a research setting. Further investigation into specific synthesis and analytical protocols may be necessary for specialized applications.

References

An In-depth Technical Guide to 9-Cyclopentyladenine Monomethanesulfonate for Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPA's high affinity and selectivity for the adenosine A1 receptor make it an invaluable tool for investigating the physiological and pathophysiological roles of this receptor in the central nervous system.[2][3] Research has implicated A1 receptor signaling in a variety of neuronal processes, including neurotransmission, sleep regulation, neuroprotection, and the modulation of pain and seizure activity.[2][4]

Physicochemical Properties and Formulation

While specific data for the monomethanesulfonate salt are limited, the properties of the parent compound, N6-Cyclopentyladenosine (CPA), are well-documented.

PropertyValueReference
Molecular Formula C15H21N5O4[5]
Molecular Weight 335.36 g/mol [5]
Appearance White to off-white solid[5]
Solubility Water: 1.7 mg/mL0.1 M HCl: 12 mg/mLDMSO: 23 mg/mL[5]

Note on the Monomethanesulfonate Salt: Methanesulfonate (mesylate) salts are commonly used in pharmaceuticals to enhance the solubility and dissolution rate of active pharmaceutical ingredients. It is therefore probable that 9-Cyclopentyladenine monomethanesulfonate exhibits improved aqueous solubility compared to the free base, which can be advantageous for in vivo and in vitro experimental preparations.

Formulation for In Vivo Studies

For intraperitoneal (i.p.) administration in animal models, CPA can be formulated as follows:

  • Prepare a stock solution of CPA in a suitable organic solvent like DMSO.

  • For the final injection volume, the stock solution can be diluted in a vehicle such as a mixture of PEG300, Tween-80, and saline. A common preparation involves adding the DMSO stock to PEG300, mixing, then adding Tween-80, mixing again, and finally bringing the solution to the desired volume with saline.[2]

Mechanism of Action and Signaling Pathways

N6-Cyclopentyladenosine is a potent and selective agonist of the adenosine A1 receptor, a G-protein coupled receptor (GPCR).[2][3] The binding affinities (Ki) of CPA for human adenosine receptors are summarized below.

Receptor SubtypeKi (nM)Reference
Adenosine A1 2.3[2]
Adenosine A2A 790[2]
Adenosine A3 43[2]

The data clearly indicates CPA's high selectivity for the A1 receptor over A2A and A3 receptors.

Upon binding of CPA, the A1 receptor activates inhibitory G-proteins (Gi/o). This initiates a cascade of intracellular signaling events that ultimately modulate neuronal function.

G_protein_signaling CPA 9-Cyclopentyladenine (CPA) A1R Adenosine A1 Receptor CPA->A1R Binds to G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits IonChannels Ion Channels (e.g., K+, Ca2+) G_protein->IonChannels Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates NeurotransmitterRelease Neurotransmitter Release PKA->NeurotransmitterRelease Modulates IonChannels->NeurotransmitterRelease Inhibits

Figure 1: Adenosine A1 Receptor Signaling Pathway. This diagram illustrates the primary signaling cascade initiated by the binding of 9-Cyclopentyladenine (CPA) to the adenosine A1 receptor, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity.

Applications in Neuroscience Research

Neuroprotection

The activation of A1 receptors by CPA has been shown to be neuroprotective in various models of neuronal injury. This is largely attributed to the inhibition of excitotoxicity through the reduction of presynaptic glutamate release and postsynaptic hyperpolarization.

Pain and Nociception

CPA has demonstrated antinociceptive effects in models of acute and chronic pain.[3] This suggests a role for A1 receptor agonism in the modulation of pain signaling pathways.

Epilepsy and Seizure Control

By suppressing excessive neuronal firing, A1 receptor agonists like CPA have shown anticonvulsant properties.[2] They can delay the onset of seizures in various animal models.[2]

Learning and Memory

The role of A1 receptor activation in learning and memory is complex. Some studies have shown that CPA can impair memory retention in tasks such as the passive avoidance test, suggesting that A1 receptor signaling is involved in the modulation of cognitive processes.[6]

Experimental Protocols

In Vitro Electrophysiology in Brain Slices

This protocol provides a general framework for studying the effects of 9-Cyclopentyladenine on synaptic transmission in acute brain slices.

electrophysiology_workflow start Start prep_solutions Prepare Artificial Cerebrospinal Fluid (aCSF) start->prep_solutions slice_prep Prepare Acute Brain Slices (e.g., Hippocampus) prep_solutions->slice_prep recovery Slice Recovery (in oxygenated aCSF) slice_prep->recovery recording Transfer Slice to Recording Chamber recovery->recording patch Establish Whole-Cell Patch-Clamp Recording recording->patch baseline Record Baseline Synaptic Activity patch->baseline apply_cpa Bath Apply 9-Cyclopentyladenine baseline->apply_cpa record_effect Record Changes in Synaptic Transmission apply_cpa->record_effect washout Washout with aCSF record_effect->washout record_recovery Record Recovery of Synaptic Activity washout->record_recovery end End record_recovery->end

Figure 2: Experimental Workflow for Brain Slice Electrophysiology. This flowchart outlines the key steps involved in assessing the impact of 9-Cyclopentyladenine on neuronal activity using in vitro brain slice recordings.

Methodology:

  • Animal Preparation: Anesthetize the animal (e.g., mouse or rat) and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Brain Extraction and Slicing: Rapidly dissect the brain and prepare acute slices (e.g., 300-400 µm thick) of the region of interest (e.g., hippocampus) using a vibratome in ice-cold, oxygenated aCSF.

  • Slice Recovery: Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.

  • Recording: Transfer a slice to the recording chamber of an electrophysiology setup and continuously perfuse with oxygenated aCSF.

  • Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings from individual neurons.

  • Baseline Recording: Record baseline synaptic activity (e.g., excitatory postsynaptic currents, EPSCs) for a stable period.

  • Drug Application: Bath-apply this compound at the desired concentration (e.g., 1-100 nM).

  • Effect Recording: Record the changes in synaptic activity in the presence of the compound.

  • Washout: Perfuse the slice with drug-free aCSF to observe any reversal of the effects.

Passive Avoidance Test in Mice

This behavioral paradigm is used to assess the effect of 9-Cyclopentyladenine on learning and memory.[6]

passive_avoidance_workflow start Start drug_admin Administer 9-Cyclopentyladenine or Vehicle (i.p.) start->drug_admin training Training Phase: Place mouse in light compartment drug_admin->training enter_dark Mouse enters dark compartment training->enter_dark footshock Deliver mild footshock enter_dark->footshock return_home Return mouse to home cage footshock->return_home delay 24-hour delay return_home->delay testing Testing Phase: Place mouse in light compartment delay->testing measure_latency Measure latency to enter dark compartment testing->measure_latency end End measure_latency->end

Figure 3: Experimental Workflow for the Passive Avoidance Test. This diagram shows the sequence of events for evaluating the effect of 9-Cyclopentyladenine on memory consolidation in mice.

Methodology:

  • Apparatus: A two-compartment box with a light and a dark chamber, separated by a door. The floor of the dark chamber is equipped with a grid for delivering a mild footshock.

  • Drug Administration: Administer this compound (e.g., 0.15-2.25 µmol/kg, i.p.) or vehicle to the mice 30 minutes before the training session.[6]

  • Training: Place the mouse in the light compartment. When the mouse enters the dark compartment, close the door and deliver a brief, mild footshock.

  • Retention Interval: Return the mouse to its home cage for a 24-hour period.

  • Testing: Place the mouse back in the light compartment and measure the latency to enter the dark compartment. An increased latency is indicative of memory retention.

cAMP Assay

This assay is used to quantify the inhibition of adenylyl cyclase activity by 9-Cyclopentyladenine in a cell-based system.

Methodology:

  • Cell Culture: Plate cells expressing the adenosine A1 receptor (e.g., HEK293 cells) in a multi-well plate.

  • Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Compound Addition: Add varying concentrations of this compound to the cells.

  • Stimulation: Stimulate the cells with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

  • Data Analysis: Plot the concentration-response curve to determine the IC50 value of 9-Cyclopentyladenine for the inhibition of cAMP production.

Conclusion

This compound, through its active component CPA, is a highly valuable pharmacological tool for the study of adenosine A1 receptor function in the nervous system. Its potency and selectivity allow for the precise investigation of A1 receptor-mediated signaling in a wide range of neuroscience research areas, from fundamental synaptic physiology to the development of novel therapeutic strategies for neurological and psychiatric disorders. This guide provides a foundational understanding of its properties, mechanism of action, and key experimental applications to aid researchers in their scientific endeavors.

References

The Role of Adenosine Pathway Modulators and TLR9 Agonists in Oncology: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The compound "9-Cyclopentyladenine monomethanesulfonate" does not appear in substantive cancer research literature, suggesting a potential misnomer in inquiry. However, the broader chemical class to which it may belong, and related compounds that modulate purinergic signaling, are at the forefront of immuno-oncology research. This technical guide will delve into two key areas that have emerged from investigations into purine-like molecules in cancer: the role of adenosine receptor antagonists and the function of Toll-Like Receptor 9 (TLR9) agonists in cancer studies.

Adenosine Receptor Antagonism in the Tumor Microenvironment

The tumor microenvironment (TME) is characterized by high levels of extracellular adenosine, which acts as a potent immunosuppressant. Adenosine exerts its effects by binding to A2a and A2b receptors on the surface of immune cells, such as T cells, leading to impaired activation, proliferation, and cytotoxic activity.[1] Consequently, blocking these receptors has become a promising strategy to restore anti-tumor immunity.

Mechanism of Action: A2a/A2b Receptor Antagonism

Etrumadenant is an orally bioavailable, selective antagonist of both A2a and A2b adenosine receptors.[1] By blocking these receptors, etrumadenant aims to reverse adenosine-mediated immunosuppression within the TME, thereby enhancing the efficacy of other cancer therapies like chemotherapy and immunotherapy.[1]

Signaling Pathway of Adenosine-Mediated Immunosuppression and its Blockade

cluster_TME Tumor Microenvironment (TME) cluster_ImmuneCell Immune Cell (e.g., T Cell) ATP ATP Adenosine Adenosine ATP->Adenosine CD39/CD73 A2aR_A2bR A2a/A2b Receptors Adenosine->A2aR_A2bR CD39 CD39 CD73 CD73 AC Adenylate Cyclase A2aR_A2bR->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates NFkB_inhibition Inhibition of NF-κB and T-cell Activation PKA->NFkB_inhibition Etrumadenant Etrumadenant Etrumadenant->A2aR_A2bR Blocks

Caption: Adenosine in the TME binds to A2a/A2b receptors on immune cells, leading to immunosuppression. Etrumadenant blocks this interaction.

Clinical Studies with Etrumadenant

A notable clinical study involving etrumadenant is the ARC-9 trial (NCT04660812), a Phase Ib/II trial evaluating its safety and efficacy in combination with other agents in patients with metastatic colorectal cancer (mCRC).[1][2]

Experimental Protocol: ARC-9 Trial (Cohort B)

  • Objective: To evaluate the efficacy and safety of etrumadenant (E) combined with zimberelimab (Z; an anti-PD-1 antibody), FOLFOX, and bevacizumab (bev) versus regorafenib (rego) in refractory mCRC.[1][2]

  • Patient Population: Patients with mCRC who had previously progressed on both oxaliplatin- and irinotecan-containing regimens.[1][2]

  • Randomization: Patients were randomized 2:1 to receive either the etrumadenant combination (EZFB) or regorafenib.[1][2]

  • Dosing Regimen (EZFB arm):

    • Etrumadenant (E): 150 mg orally, once daily.[1]

    • Zimberelimab (Z): 240 mg intravenously, every two weeks.[1]

    • mFOLFOX-6.[1]

    • Bevacizumab (bev): 5 mg/kg intravenously, every two weeks.[1]

  • Primary Endpoint: Progression-Free Survival (PFS).[1][2]

  • Key Secondary Endpoint: Overall Survival (OS).[1][2]

Quantitative Data from the ARC-9 Trial (Cohort B)

OutcomeEtrumadenant Combination (EZFB)Regorafenib (rego)Hazard Ratio (95% CI)p-value
Median PFSNot reported in abstractNot reported in abstract0.27 (0.17-0.43)< 0.0001
Median OSNot reported in abstractNot reported in abstract0.37 (0.22-0.63)0.0003

Data as of November 13, 2023, with a median follow-up of 20.4 months.[1][2]

Toll-Like Receptor 9 (TLR9) Agonism in Cancer Immunotherapy

Toll-Like Receptor 9 (TLR9) is an intracellular pattern recognition receptor found in immune cells like dendritic cells (DCs), macrophages, and natural killer (NK) cells.[2] Its natural ligands are unmethylated cytidine phosphate guanosine (CpG) oligodinucleotides, which are common in microbial DNA but not mammalian DNA.[2] Synthetic CpG oligodeoxynucleotides (ODNs) are used as TLR9 agonists to stimulate an anti-tumor immune response.[2]

Mechanism of Action: TLR9 Agonism

Upon binding of a CpG ODN, TLR9 initiates a signaling cascade that leads to the activation of innate immunity and subsequent adaptive immune responses.[2] This includes the production of type I interferons (IFNs) and other inflammatory cytokines, which promote the maturation of antigen-presenting cells and enhance the cytotoxic activity of NK cells and T cells.[3]

Signaling Pathway of TLR9 Agonism

cluster_Endosome Endosome cluster_Cytoplasm Cytoplasm to Nucleus CpG_ODN CpG ODN TLR9 TLR9 CpG_ODN->TLR9 Binds MyD88 MyD88 TLR9->MyD88 Recruits IRAK_TRAF IRAK/TRAF Complex MyD88->IRAK_TRAF NFkB NF-κB Activation IRAK_TRAF->NFkB IRF7 IRF7 Activation IRAK_TRAF->IRF7 Inflammatory_Cytokines Inflammatory Cytokine Production NFkB->Inflammatory_Cytokines Type_I_IFN Type I IFN Production IRF7->Type_I_IFN Immune_Response Anti-Tumor Immune Response Inflammatory_Cytokines->Immune_Response Promotes Type_I_IFN->Immune_Response Promotes

Caption: TLR9 agonists like CpG ODNs activate a signaling cascade via MyD88, leading to cytokine production and an anti-tumor immune response.

Preclinical and Clinical Studies of TLR9 Agonists

Preclinical studies have demonstrated that TLR9 agonists can be effective as monotherapy and in combination with other agents.[2] Clinical trials are ongoing to evaluate their efficacy in various cancers.[2]

A Phase I study of CpG ODN (K3) in lung cancer patients aimed to assess its safety and impact on the immune system.[4]

Experimental Protocol: Phase I Study of CpG ODN (K3) in Lung Cancer

  • Objective: To assess the safety and immune responses to CpG ODN (K3) in patients with advanced lung cancer.[4]

  • Primary Endpoint: Proportion of dose-limiting toxicities (DLTs).[4]

  • Secondary Endpoints: Safety profile, immune response (changes in immune cells and cytokine production), and progression-free survival (PFS).[4]

  • Methodology: Patients received escalating doses of CpG ODN (K3) to determine the maximum tolerated dose.[4]

Quantitative Data from the Phase I Study of CpG ODN (K3)

Immune Marker Change (from baseline to day 29)Mean Value Changep-value
Percentage of T-bet-expressing CD8+ T cells49.8% to 59.1%0.0273
T-bet-expressing effector memory CD8+ T cells52.7% to 63.7%0.0195
Terminally differentiated effector memory CD8+ T cells82.3% to 90.0%0.0039

Serum levels of IFN-α2, IFN-γ, and CXCL10 also showed increases after the third administration.[4]

Experimental Workflow for Assessing Immune Response to a TLR9 Agonist

Patient_Enrollment Patient Enrollment (Advanced Lung Cancer) Baseline_Samples Baseline Blood Sample Collection Patient_Enrollment->Baseline_Samples TLR9_Agonist_Admin CpG ODN (K3) Administration Baseline_Samples->TLR9_Agonist_Admin Followup_Samples Follow-up Blood Sample Collection (e.g., Day 29) TLR9_Agonist_Admin->Followup_Samples Immune_Monitoring Immune Monitoring Followup_Samples->Immune_Monitoring Flow_Cytometry Flow Cytometry for Immune Cell Subsets (e.g., CD8+ T cells) Immune_Monitoring->Flow_Cytometry Cytokine_Analysis Serum Cytokine Analysis (e.g., IFN-γ, CXCL10) Immune_Monitoring->Cytokine_Analysis Data_Analysis Data Analysis and Statistical Comparison Flow_Cytometry->Data_Analysis Cytokine_Analysis->Data_Analysis

Caption: Workflow for a clinical trial evaluating the immune response to a TLR9 agonist, from patient enrollment to data analysis.

Conclusion

While the specific compound "this compound" is not prominently featured in cancer literature, the exploration of related purinergic signaling modulators has yielded significant therapeutic strategies. Adenosine receptor antagonists like etrumadenant are showing promise in clinical trials by reversing immunosuppression in the tumor microenvironment. Concurrently, TLR9 agonists represent a powerful approach to stimulate a robust innate and adaptive anti-tumor immune response. Continued research into these pathways will be crucial for the development of novel and effective cancer immunotherapies.

References

An In-Depth Technical Guide on the Core Principles of Adenylyl Cyclase Inhibition by 9-CP-Ade Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Cyclopentyladenine mesylate (9-CP-Ade mesylate) is a stable, cell-permeable, non-competitive inhibitor of adenylyl cyclase (AC).[1] This technical guide delineates the fundamental principles of its inhibitory action, focusing on its mechanism, relevant signaling pathways, and experimental methodologies for its characterization. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of 9-CP-Ade mesylate as a tool for modulating cyclic AMP (cAMP) signaling.

Introduction to Adenylyl Cyclase and the cAMP Signaling Pathway

Adenylyl cyclases are a family of enzymes responsible for the conversion of adenosine triphosphate (ATP) to the second messenger cyclic AMP (cAMP).[2] The cAMP signaling pathway is a ubiquitous and critical signal transduction cascade involved in a myriad of physiological processes, including heart rate regulation, cortisol secretion, glycogen metabolism, and memory.[3] The pathway is initiated by the binding of an extracellular ligand to a G protein-coupled receptor (GPCR), which in turn activates a stimulatory G protein (Gs). The α-subunit of the Gs protein then activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[3]

cAMP exerts its effects primarily through the activation of protein kinase A (PKA).[4] Activated PKA phosphorylates a multitude of downstream protein targets, including enzymes and transcription factors like the cAMP response element-binding protein (CREB), thereby modulating their activity and altering gene expression.[2][4] The cAMP signal is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cAMP to adenosine monophosphate (AMP).[5]

Mechanism of Adenylyl Cyclase Inhibition by 9-CP-Ade Mesylate

9-CP-Ade mesylate belongs to the class of 9-substituted adenine derivatives that function as P-site inhibitors of adenylyl cyclase.[1] The "P-site" is a regulatory domain on the enzyme that is distinct from the catalytic active site where ATP binds.[6]

Key characteristics of 9-CP-Ade mesylate's inhibitory action include:

  • Non-Competitive Inhibition: 9-CP-Ade mesylate binds to the P-site, an allosteric site, and does not compete with the substrate ATP for binding at the active site.[1][7] This means that increasing the concentration of ATP will not overcome the inhibitory effect of 9-CP-Ade mesylate.[7]

  • Cell Permeability: The chemical structure of 9-CP-Ade mesylate allows it to readily cross cell membranes, making it an effective tool for studying cAMP signaling in intact cells.[1]

  • Stability: It is a chemically and metabolically stable compound, ensuring consistent and reproducible experimental results.[1]

The binding of 9-CP-Ade mesylate to the P-site induces a conformational change in the adenylyl cyclase enzyme, which ultimately reduces its catalytic efficiency and leads to a decrease in the rate of cAMP synthesis.[6]

Quantitative Data on Adenylyl Cyclase Inhibition

CompoundTarget SystemExperimental ConditionsIC50 ValueReference
9-CyclopentyladeninesAC-dependent cellular assayNot specified>500 µM (did not reach 50% inhibition)[8]

sAC: soluble Adenylyl Cyclase

Signaling Pathways and Experimental Workflow

cAMP Signaling Pathway and Inhibition by 9-CP-Ade Mesylate

The following diagram illustrates the canonical cAMP signaling pathway and the point of intervention by 9-CP-Ade mesylate.

cAMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR binds Gs_protein Gs Protein GPCR->Gs_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP catalyzes Gs_protein->AC activates ATP ATP ATP->AC substrate PKA PKA cAMP->PKA activates PDE PDE cAMP->PDE substrate CREB CREB PKA->CREB phosphorylates AMP AMP PDE->AMP hydrolyzes Gene_Expression Gene Expression CREB->Gene_Expression regulates 9_CP_Ade 9-CP-Ade Mesylate 9_CP_Ade->AC inhibits (P-site)

Caption: Inhibition of the cAMP signaling pathway by 9-CP-Ade mesylate.

Experimental Workflow for Adenylyl Cyclase Inhibition Assay

The following diagram outlines a typical experimental workflow for determining the inhibitory effect of 9-CP-Ade mesylate on adenylyl cyclase activity.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction cluster_separation Separation & Detection cluster_analysis Data Analysis Prepare_Membranes Prepare Cell Membranes (Source of AC) Incubate Incubate Membranes with 9-CP-Ade Mesylate and Assay Buffer Prepare_Membranes->Incubate Prepare_Reagents Prepare Assay Buffer, ATP (with [α-32P]ATP), and 9-CP-Ade Mesylate dilutions Prepare_Reagents->Incubate Start_Reaction Initiate Reaction with [α-32P]ATP Incubate->Start_Reaction Incubate_Reaction Incubate at 30°C Start_Reaction->Incubate_Reaction Stop_Reaction Terminate Reaction (e.g., with SDS) Incubate_Reaction->Stop_Reaction Separate_cAMP Separate [32P]cAMP from unreacted [α-32P]ATP (e.g., Dowex/Alumina columns) Stop_Reaction->Separate_cAMP Quantify Quantify [32P]cAMP (Scintillation Counting) Separate_cAMP->Quantify Calculate_Activity Calculate Adenylyl Cyclase Activity Quantify->Calculate_Activity Determine_IC50 Determine IC50 of 9-CP-Ade Mesylate Calculate_Activity->Determine_IC50

Caption: Workflow for an adenylyl cyclase inhibition assay.

Detailed Experimental Protocol: Adenylyl Cyclase Activity Assay

This protocol is a generalized procedure for measuring adenylyl cyclase activity and its inhibition by 9-CP-Ade mesylate, based on established methods.[9][10] Researchers should optimize specific conditions for their experimental system.

Materials and Reagents
  • Cell membranes expressing the adenylyl cyclase isoform of interest

  • 9-CP-Ade mesylate stock solution (in DMSO or appropriate solvent)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2 (or MnCl2, as P-site inhibition can be metal-dependent), 1 mM EGTA

  • ATP solution: 1 mM ATP in assay buffer

  • [α-32P]ATP (radiolabeled tracer)

  • cAMP solution (for recovery determination)

  • [3H]cAMP (for recovery determination)

  • Stop Solution: 2% Sodium Dodecyl Sulfate (SDS), 40 mM ATP, 1.4 mM cAMP

  • Dowex AG 50W-X4 resin

  • Neutral alumina

  • Scintillation cocktail

  • Scintillation counter

Procedure
  • Preparation of Cell Membranes: Isolate cell membranes from tissues or cultured cells expressing the adenylyl cyclase of interest using standard differential centrifugation techniques. Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).

  • Assay Setup:

    • Prepare a series of dilutions of 9-CP-Ade mesylate in the assay buffer. Include a vehicle control (e.g., DMSO).

    • In reaction tubes, add the following in order:

      • Assay Buffer

      • 9-CP-Ade mesylate dilution or vehicle

      • Cell membrane preparation (typically 10-50 µg of protein)

    • Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of the Enzymatic Reaction:

    • Prepare a reaction mixture containing ATP and [α-32P]ATP. The final ATP concentration in the assay is typically around 100 µM.

    • Initiate the reaction by adding the ATP/[α-32P]ATP mixture to the pre-incubated tubes.

    • Incubate the reaction at 30°C for 10-20 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Termination of the Reaction:

    • Stop the reaction by adding the Stop Solution to each tube.

    • To monitor the recovery of cAMP during the purification step, add a known amount of [3H]cAMP to each tube.

  • Purification of [32P]cAMP:

    • Separate the newly synthesized [32P]cAMP from the unreacted [α-32P]ATP and other phosphorylated compounds using a two-column chromatography method.[10]

    • Apply the reaction mixture to a Dowex AG 50W-X4 column. Wash the column with water to elute the [32P]cAMP.

    • Apply the eluate from the Dowex column to a neutral alumina column. Wash the alumina column with buffer (e.g., 100 mM imidazole-HCl, pH 7.5) to elute the [32P]cAMP.

  • Quantification:

    • Collect the eluate from the alumina column into scintillation vials.

    • Add scintillation cocktail and quantify the amount of [32P]cAMP and [3H]cAMP using a dual-channel scintillation counter.

    • The [3H]cAMP counts are used to calculate the recovery of cAMP for each sample.

  • Data Analysis:

    • Calculate the specific activity of adenylyl cyclase (pmol cAMP/min/mg protein) after correcting for the recovery.

    • Plot the adenylyl cyclase activity as a function of the 9-CP-Ade mesylate concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

9-CP-Ade mesylate serves as a valuable pharmacological tool for the investigation of cAMP-mediated signaling pathways. Its cell-permeable nature and non-competitive mechanism of action at the P-site of adenylyl cyclase allow for the specific and effective reduction of intracellular cAMP levels. This technical guide provides a foundational understanding of its principles of inhibition, along with the necessary experimental framework for its application in research and drug discovery. Further characterization of its inhibitory profile against the full panel of adenylyl cyclase isoforms will enhance its utility as a selective pharmacological agent.

References

Methodological & Application

Application Notes and Protocols for 9-Cyclopentyladenine Monomethanesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Cyclopentyladenine is an N6-substituted adenine analog. While specific data for the monomethanesulfonate salt is limited in publicly available literature, compounds with this core structure are frequently investigated as modulators of protein kinases, particularly Cyclin-Dependent Kinases (CDKs). This document provides a detailed experimental protocol for characterizing the potential inhibitory effects of 9-Cyclopentyladenine monomethanesulfonate, with a primary focus on CDK9, a key regulator of transcription. The protocols are based on established methodologies for evaluating CDK inhibitors.

Mechanism of Action

Cyclin-Dependent Kinase 9 (CDK9) is a crucial component of the positive transcription elongation factor b (P-TEFb) complex, which also includes a cyclin partner (T1, T2a, T2b, or K). The primary role of the P-TEFb complex is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (Pol II). This phosphorylation event is critical for the transition from abortive to productive transcription elongation. Inhibition of CDK9 leads to a decrease in Pol II-mediated transcription of short-lived mRNAs, many of which encode anti-apoptotic proteins (e.g., Mcl-1) and oncogenes (e.g., MYC). Consequently, CDK9 inhibition can induce apoptosis in cancer cells that are dependent on these transcripts for survival.[1]

Given its structural similarity to other known kinase inhibitors, this compound is hypothesized to act as an ATP-competitive inhibitor of CDK9. By binding to the ATP pocket of the kinase, it would prevent the phosphorylation of RNA Polymerase II, thereby inhibiting transcription elongation and promoting apoptosis in susceptible cell lines.

Data Presentation

The following table summarizes the inhibitory activity of various known CDK9 inhibitors. This data is provided for comparative purposes to benchmark the activity of this compound.

CompoundCDK9 IC50 (nM)CDK Isoform SelectivityCell-Based Assay IC50 (nM)Cell Line(s)
Atuveciclib (BAY-1143572)6>150-fold over other CDKsNot specifiedT-cell leukemia/lymphoma
CDKI-73Not specifiedAlso inhibits CDK1, CDK2, CDK5, Aurora A/B, GSK3β30MCF-7, HCT-116
Compound 90.93>1000-fold over other CDKs31 (average)Leukemia and lymphoma cell lines
Compound 101.27>1000-fold over other CDKs31 (average)Leukemia and lymphoma cell lines
LDC0674455-fold vs. CDK2, >230-fold vs. CDK6/7Not specifiedMouse embryonic stem cells
CDK9-IN-711>13-fold over CDK4/6<500A549, H1299 (NSCLC)

Experimental Protocols

Biochemical Kinase Assay for CDK9 Inhibition

This protocol describes a method to determine the in vitro inhibitory activity of this compound against the CDK9/Cyclin T1 complex. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant human CDK9/Cyclin T1 enzyme

  • Kinase substrate (e.g., a peptide derived from the C-terminal domain of RNA Pol II)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • This compound (test compound)

  • Known CDK9 inhibitor (positive control, e.g., Atuveciclib)

  • DMSO (vehicle control)

  • Luminescent kinase assay kit (e.g., Kinase-Glo® Max)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the compound in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compound, positive control, or vehicle control (DMSO in assay buffer) to the wells of the microplate.

    • Add 10 µL of a solution containing the CDK9/Cyclin T1 enzyme and the kinase substrate in assay buffer.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Kinase Reaction Initiation:

    • Add 10 µL of ATP solution (in assay buffer) to each well to start the reaction. The final ATP concentration should be at or near the Km for CDK9.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the plate and the luminescent kinase assay reagent to room temperature.

    • Add 25 µL of the kinase assay reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay for CDK9 Inhibition: Proliferation/Viability Assay

This protocol measures the effect of this compound on the proliferation and viability of a cancer cell line known to be sensitive to CDK9 inhibition (e.g., MOLM-13, a human acute myeloid leukemia cell line).

Materials:

  • MOLM-13 cells (or other suitable cancer cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • Known CDK9 inhibitor (positive control)

  • DMSO (vehicle control)

  • Cell proliferation/viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, or a colorimetric reagent like MTT or WST-8)

  • Sterile, clear-bottom 96-well cell culture plates

  • Humidified incubator at 37°C with 5% CO2

  • Microplate reader (luminescence, absorbance, or fluorescence, depending on the chosen reagent)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow the cells to acclimate.

  • Compound Treatment:

    • Prepare a serial dilution of this compound and the positive control in complete culture medium.

    • Add 10 µL of the diluted compounds to the respective wells. The final DMSO concentration should be below 0.5%.

    • Include wells with vehicle control (medium with DMSO) and no-cell controls (medium only).

  • Incubation:

    • Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO2.

  • Viability Measurement:

    • Equilibrate the plate and the viability reagent to room temperature.

    • Add the recommended volume of the viability reagent to each well (e.g., 100 µL for CellTiter-Glo®).

    • Incubate as per the manufacturer's instructions (e.g., 10 minutes for CellTiter-Glo®).

    • Measure the signal (luminescence or absorbance) using a microplate reader.

  • Data Analysis:

    • Subtract the background signal from the no-cell control wells.

    • Calculate the percent viability for each compound concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Western Blot for Target Engagement

To confirm that this compound inhibits CDK9 activity within cells, a Western blot can be performed to detect changes in the phosphorylation of the RNA Polymerase II C-terminal domain at Serine 2 (pSer2-Pol II), a direct downstream target of CDK9.

Materials:

  • Cell line used in the proliferation assay

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pSer2-Pol II, anti-total Pol II, anti-Mcl-1, anti-c-Myc, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with varying concentrations of this compound for a defined period (e.g., 6 hours).

    • Harvest and lyse the cells in lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize the levels of pSer2-Pol II, Mcl-1, and c-Myc to the total Pol II and the loading control, respectively. A dose-dependent decrease in these proteins would indicate target engagement and downstream effects of CDK9 inhibition.

Mandatory Visualization

CDK9_Signaling_Pathway cluster_0 P-TEFb Complex cluster_1 Transcription Machinery cluster_2 Transcription Elongation CDK9 CDK9 CyclinT Cyclin T1/K RNAPII RNA Polymerase II (paused) CDK9->RNAPII Phosphorylation of Ser2 DSIF_NELF DSIF/NELF CDK9->DSIF_NELF Phosphorylation ADP ADP CDK9->ADP pRNAPII Phosphorylated RNAPII (elongating) RNAPII->pRNAPII mRNA mRNA Transcript (e.g., MYC, Mcl-1) pRNAPII->mRNA Test_Compound 9-Cyclopentyladenine Monomethanesulfonate Test_Compound->CDK9 Inhibition ATP ATP ATP->CDK9

Caption: CDK9 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cell Cell-Based Assay cluster_target Target Engagement (Western Blot) b1 Prepare serial dilution of This compound b2 Incubate with CDK9/CycT1 and substrate b1->b2 b3 Initiate reaction with ATP b2->b3 b4 Measure remaining ATP (Luminescence) b3->b4 b5 Calculate IC50 b4->b5 c1 Seed cancer cells (e.g., MOLM-13) c2 Treat with compound for 72 hours c1->c2 c3 Measure cell viability (e.g., CellTiter-Glo) c2->c3 c4 Calculate GI50 c3->c4 t1 Treat cells with compound (e.g., 6 hours) t2 Lyse cells and quantify protein t1->t2 t3 Probe for pSer2-Pol II, Mcl-1, c-Myc t2->t3 t4 Confirm dose-dependent decrease in target proteins t3->t4

References

Application Notes and Protocols: 9-Cyclopentyladenine Monomethanesulfonate in GPCR Signaling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Cyclopentyladenine monomethanesulfonate is a stable, cell-permeable, and non-competitive inhibitor of adenylyl cyclase.[1][2][3] It acts by targeting the P-site of the enzyme.[3] This compound serves as a valuable tool for investigating G protein-coupled receptor (GPCR) signaling pathways, particularly those mediated by the Gs alpha subunit, which stimulates adenylyl cyclase activity and subsequent cyclic AMP (cAMP) production. Its ability to permeate cell membranes allows for its use in both biochemical and cell-based assays to dissect the role of cAMP in various physiological and pathological processes.

These application notes provide an overview of the utility of this compound in GPCR research and offer detailed protocols for its use in studying GPCR-mediated adenylyl cyclase activity.

Mechanism of Action in Gs-Coupled GPCR Signaling

G protein-coupled receptors are a large family of transmembrane proteins that play crucial roles in cellular signaling.[4][5] The activation of a Gs-coupled GPCR by an agonist leads to a conformational change, facilitating the exchange of GDP for GTP on the Gs alpha subunit. The activated Gsα-GTP subunit then dissociates from the βγ subunits and stimulates adenylyl cyclase to convert ATP into the second messenger cAMP. This compound directly inhibits adenylyl cyclase, thereby blocking this key step in the signaling cascade and preventing the downstream effects of cAMP.

GPCR_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist GPCR Gs-Coupled GPCR Agonist->GPCR 1. Binding Gs Gs Protein (GDP) GPCR->Gs 2. Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Gs_active Gsα-GTP Gs->Gs_active GDP->GTP Gs_active->AC ATP ATP ATP->cAMP 4. Conversion Downstream Downstream Effectors (PKA, EPAC, CNGs) cAMP->Downstream 6. Activation Inhibitor 9-Cyclopentyladenine Monomethanesulfonate Inhibitor->AC 5. Inhibition

Figure 1: Inhibition of Gs-coupled GPCR signaling by this compound.

Quantitative Data

The inhibitory potency of 9-Cyclopentyladenine and its monomethanesulfonate salt has been determined in various experimental systems. The following table summarizes key quantitative data.

Compound Assay System Parameter Value Reference
This compoundDetergent-dispersed rat brain preparationIC₅₀100 μM[3]
9-Cyclopentyladenine (SQ 22,534)Human blood platelets (PGE₁-stimulated)IC₅₀ (cAMP increase)4 μM[1]

Experimental Protocols

Protocol 1: Inhibition of Adenylyl Cyclase Activity in a Cell-Based cAMP Accumulation Assay

This protocol describes a method to assess the inhibitory effect of this compound on agonist-stimulated cAMP production in whole cells.

Workflow Diagram

cAMP_Assay_Workflow A 1. Cell Seeding (e.g., HEK293 expressing a Gs-coupled GPCR) B 2. Pre-incubation with This compound (Varying concentrations) A->B C 3. Stimulation with GPCR Agonist (e.g., Isoproterenol for β-adrenergic receptor) B->C D 4. Cell Lysis and cAMP Measurement (e.g., HTRF, ELISA, or other immunoassay) C->D E 5. Data Analysis (Dose-response curve and IC₅₀ determination) D->E

Figure 2: Workflow for a cell-based cAMP accumulation assay.

Materials:

  • Cells expressing the Gs-coupled GPCR of interest (e.g., HEK293-β₂AR)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS

  • Assay buffer (e.g., HBSS or PBS with 0.5 mM IBMX, a phosphodiesterase inhibitor)

  • This compound stock solution (e.g., 100 mM in DMSO)

  • GPCR agonist stock solution

  • cAMP assay kit (e.g., HTRF, ELISA, LANCE)

  • 96-well or 384-well microplates

  • Plate reader compatible with the chosen cAMP assay kit

Procedure:

  • Cell Seeding: Seed the cells into the microplate at an appropriate density and culture overnight to allow for attachment.

  • Pre-incubation with Inhibitor:

    • Prepare serial dilutions of this compound in assay buffer.

    • Remove the culture medium from the cells and wash once with assay buffer.

    • Add the diluted inhibitor solutions to the respective wells. Include a vehicle control (e.g., DMSO).

    • Incubate for 10-30 minutes at 37°C.

  • Agonist Stimulation:

    • Add the GPCR agonist at a final concentration that elicits a submaximal response (e.g., EC₈₀) to all wells except the negative control.

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Normalize the data to the vehicle control (0% inhibition) and a baseline control (e.g., unstimulated cells, 100% inhibition).

    • Plot the normalized response against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Direct Inhibition of Adenylyl Cyclase in Membrane Preparations

This protocol outlines an in vitro assay to measure the direct inhibitory effect of this compound on adenylyl cyclase activity in isolated cell membranes.

Workflow Diagram

Membrane_Assay_Workflow A 1. Preparation of Cell Membranes (From cells expressing the GPCR and adenylyl cyclase) B 2. Incubation of Membranes with This compound A->B C 3. Initiation of Adenylyl Cyclase Reaction (Add ATP, GTPγS, and agonist) B->C D 4. Termination of Reaction and cAMP Measurement C->D E 5. Data Analysis and IC₅₀ Determination D->E

Figure 3: Workflow for a membrane-based adenylyl cyclase activity assay.

Materials:

  • Cell membrane preparation containing the GPCR and adenylyl cyclase

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • ATP solution

  • GTPγS solution (for direct G protein activation) or a specific GPCR agonist

  • This compound stock solution

  • cAMP standard solutions

  • cAMP detection method (e.g., radioimmunoassay or a non-radioactive kit)

Procedure:

  • Membrane Preparation: Prepare cell membranes from a suitable cell line or tissue using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a microplate or microcentrifuge tubes, combine the assay buffer, membrane preparation (e.g., 10-20 µg of protein), and serial dilutions of this compound.

    • Include a vehicle control.

  • Reaction Initiation:

    • Add the GPCR agonist and GTP, or GTPγS to activate adenylyl cyclase.

    • Add ATP to start the enzymatic reaction.

    • Incubate at 30°C for a defined period (e.g., 10-15 minutes).

  • Reaction Termination and cAMP Measurement:

    • Stop the reaction by adding a stop solution (e.g., 0.1 M HCl or by heating).

    • Centrifuge to pellet the membranes.

    • Measure the amount of cAMP produced in the supernatant using a suitable detection method.

  • Data Analysis:

    • Calculate the rate of cAMP production.

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value as described in Protocol 1.

Applications in GPCR Signaling Research

  • Elucidating the role of cAMP in cellular responses: By selectively inhibiting adenylyl cyclase, researchers can determine whether a specific cellular response to a GPCR agonist is mediated by cAMP or by other signaling pathways (e.g., Gβγ-mediated signaling or β-arrestin-mediated signaling).

  • Studying Gs versus Gi coupling: In cells where a GPCR can couple to both Gs and Gi, this inhibitor can be used to isolate the effects of Gi signaling by blocking the Gs-mediated cAMP production.

  • Investigating downstream effectors of cAMP: The compound can be used to confirm that the activation of downstream targets such as Protein Kinase A (PKA) or Exchange Protein directly activated by cAMP (EPAC) is dependent on adenylyl cyclase activity.

  • Screening for biased agonists: In combination with other assays, this compound can help to characterize biased agonists that preferentially activate G protein-independent signaling pathways.

Conclusion

This compound is a potent and versatile tool for the study of GPCR signaling. Its ability to directly inhibit adenylyl cyclase provides a straightforward method for investigating the role of the cAMP signaling pathway in a wide range of biological processes. The protocols provided herein offer a starting point for researchers to incorporate this inhibitor into their experimental designs to further unravel the complexities of GPCR-mediated signal transduction.

References

Application Notes for In Vitro Assay of 9-Cyclopentyladenine Monomethanesulfonate Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Cyclopentyladenine monomethanesulfonate is a stable, cell-permeable, non-competitive inhibitor of adenylyl cyclase (AC).[1][2] Adenylyl cyclase is a key enzyme in cellular signaling, responsible for the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger involved in a myriad of physiological processes.[3] By inhibiting adenylyl cyclase, this compound provides a valuable tool for studying the role of the cAMP signaling pathway in various cellular functions and for the development of potential therapeutics targeting this pathway. These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro activity of this compound.

Mechanism of Action

This compound acts as a P-site inhibitor of adenylyl cyclase.[2][4] The P-site is a regulatory site on the enzyme, distinct from the catalytic active site where ATP binds. P-site inhibitors are typically adenosine or adenine nucleotide analogs that bind to this site and allosterically inhibit the enzyme's activity.[2][5][6] This non-competitive inhibition means that the inhibitor does not directly compete with the substrate (ATP) for binding to the active site. The cyclopentyl moiety of 9-Cyclopentyladenine enhances its membrane permeability, allowing it to effectively reach its intracellular target.

Applications in Research and Drug Discovery

The ability of this compound to inhibit adenylyl cyclase makes it a versatile tool for:

  • Elucidating the role of cAMP signaling: By reducing intracellular cAMP levels, researchers can investigate the downstream consequences of this pathway in various cellular processes, including gene expression, cell proliferation, and apoptosis.

  • Validating adenylyl cyclase as a drug target: In disease models where aberrant cAMP signaling is implicated, this inhibitor can be used to assess the therapeutic potential of targeting adenylyl cyclase.

  • High-throughput screening: As a reference compound in screening campaigns to identify novel adenylyl cyclase inhibitors.

Adenylyl Cyclase Signaling Pathway

The following diagram illustrates the canonical adenylyl cyclase signaling pathway and the point of inhibition by this compound.

Adenylyl_Cyclase_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR 1. Activation G_Protein G-Protein (αβγ) GPCR->G_Protein 2. G-Protein Coupling AC Adenylyl Cyclase (AC) cAMP cAMP PKA Protein Kinase A (PKA) G_Protein->AC 3. AC Activation ATP ATP ATP->cAMP 4. Conversion cAMP->PKA 5. PKA Activation Cellular_Response Downstream Cellular Response PKA->Cellular_Response 6. Phosphorylation of Targets Inhibitor 9-Cyclopentyladenine monomethanesulfonate Inhibitor->AC Inhibition

Caption: Adenylyl Cyclase Signaling Pathway and Inhibition.

Data Presentation

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). The following tables summarize reported IC50 values.

Table 1: Biochemical Assay Data

CompoundTargetAssay ConditionsIC50Reference
This compoundAdenylyl CyclaseDetergent-dispersed rat brain preparation100 µM[2]
9-Cyclopentyladenine (SQ 22,534)Adenylyl CyclaseParticulate preparation of human blood platelets (PGE1-stimulated)4 µM[7]

Table 2: Cell-Based Assay Data

CompoundCell LineAssay TypeIC50Reference
9-Cyclopentyladenine (SQ 22,534)Human PlateletscAMP accumulation (PGE1-stimulated)4 µM[7]

Experimental Protocols

Protocol 1: Determination of IC50 using a Luminescence-Based cAMP Assay (e.g., Promega cAMP-Glo™ Max Assay)

This protocol describes a method to determine the IC50 of this compound by measuring its ability to inhibit forskolin-stimulated adenylyl cyclase activity in a cell-based assay. Forskolin is a direct activator of most adenylyl cyclase isoforms.

Materials:

  • HEK293 cells (or other suitable cell line)

  • DMEM/F12 medium supplemented with 10% FBS

  • This compound

  • Forskolin

  • cAMP-Glo™ Max Assay kit (Promega)

  • White, opaque 96-well or 384-well plates suitable for luminescence measurements

  • Luminometer

Experimental Workflow:

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A 1. Seed cells in 96-well plates B 2. Prepare serial dilutions of inhibitor C 3. Pre-incubate cells with inhibitor B->C D 4. Stimulate with Forskolin C->D E 5. Lyse cells and add cAMP Detection Solution D->E F 6. Add Kinase-Glo® Reagent E->F G 7. Measure Luminescence F->G H 8. Plot dose-response curve G->H I 9. Calculate IC50 H->I

Caption: Workflow for IC50 Determination.

Procedure:

  • Cell Plating:

    • Culture HEK293 cells in DMEM/F12 supplemented with 10% FBS.

    • Trypsinize and resuspend cells to a concentration of 1 x 10^5 cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well white, opaque plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

    • Perform a serial dilution of the stock solution to obtain a range of concentrations (e.g., from 1 mM to 1 nM).

    • Prepare a solution of forskolin at a concentration that elicits a submaximal stimulation of adenylyl cyclase (e.g., 10 µM).

  • Cell Treatment:

    • Carefully remove the culture medium from the wells.

    • Add 50 µL of assay buffer (e.g., HBSS) to each well.

    • Add 25 µL of the serially diluted this compound to the appropriate wells. Include a vehicle control (solvent only).

    • Pre-incubate the plate at 37°C for 30 minutes.

    • Add 25 µL of the forskolin solution to all wells except for the negative control wells (which should receive 25 µL of assay buffer).

    • Incubate the plate at 37°C for 15 minutes.

  • cAMP Measurement (as per cAMP-Glo™ Max Assay protocol): [3][8]

    • Equilibrate the plate and the cAMP-Glo™ Max Assay reagents to room temperature.

    • Add 100 µL of cAMP-Glo™ Lysis Buffer to each well.

    • Incubate for 15 minutes at room temperature to ensure complete cell lysis.

    • Add 100 µL of the cAMP-Glo™ Detection Solution (containing PKA) to each well.

    • Incubate for 20 minutes at room temperature.

    • Add 200 µL of the Kinase-Glo® Reagent to each well.

    • Incubate for 10 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the cAMP concentration.

    • Normalize the data to the positive (forskolin only) and negative (vehicle only) controls.

    • Plot the normalized response against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[9]

Protocol 2: In Vitro Adenylyl Cyclase Activity Assay using Purified Enzyme

This protocol describes a biochemical assay to determine the inhibitory effect of this compound on the activity of purified adenylyl cyclase. The activity is measured by quantifying the amount of cAMP produced from ATP.

Materials:

  • Purified adenylyl cyclase enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • ATP

  • This compound

  • cAMP standard solutions

  • Method for cAMP detection (e.g., cAMP ELISA kit, HPLC, or a luminescent assay)

  • Microcentrifuge tubes or 96-well plates

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing assay buffer, a fixed concentration of ATP (e.g., at its Km value), and purified adenylyl cyclase enzyme.

    • Prepare serial dilutions of this compound.

    • In separate tubes or wells, combine the reaction mixture with the different concentrations of the inhibitor. Include a vehicle control.

  • Enzymatic Reaction:

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding a stop solution (e.g., 0.1 M HCl or by heating).

  • cAMP Quantification:

    • Quantify the amount of cAMP produced in each reaction using a suitable detection method.

    • If using an ELISA or luminescent kit, follow the manufacturer's instructions.

    • Generate a standard curve using known concentrations of cAMP.

  • Data Analysis:

    • Calculate the percentage of adenylyl cyclase inhibition for each concentration of the compound compared to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Mandatory Visualization

P_Site_Inhibition cluster_enzyme Adenylyl Cyclase Active_Site Catalytic Active Site cAMP cAMP Active_Site->cAMP Converts to P_Site P-Site (Allosteric) P_Site->Active_Site Inhibits (Non-competitively) ATP ATP ATP->Active_Site Binds Inhibitor 9-Cyclopentyladenine monomethanesulfonate Inhibitor->P_Site Binds

Caption: Mechanism of P-Site Inhibition.

References

Application Notes and Protocols for 9-Cyclopentyladenine Monomethanesulfonate Treatment in Cultured Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Cyclopentyladenine monomethanesulfonate is a cell-permeable, non-competitive inhibitor of adenylyl cyclase (AC), the enzyme responsible for the synthesis of the second messenger cyclic AMP (cAMP). By inhibiting AC, 9-Cyclopentyladenine modulates a wide range of cellular processes that are dependent on cAMP signaling, including cell proliferation, differentiation, and apoptosis. These application notes provide detailed protocols for the use of this compound in cultured cells, including methods for assessing its effects on cell viability and proliferation, as well as an overview of the targeted signaling pathway.

Mechanism of Action

9-Cyclopentyladenine acts as a non-competitive inhibitor of adenylyl cyclase. This inhibition leads to a reduction in intracellular cAMP levels. The decrease in cAMP subsequently attenuates the activity of protein kinase A (PKA), a primary effector of cAMP. The downstream consequences of PKA inactivation include altered phosphorylation of various substrate proteins, such as transcription factors like the cAMP response element-binding protein (CREB), which in turn modulates the expression of genes involved in cell cycle progression and survival.

Adenylyl_Cyclase_Inhibition_Pathway Extracellular_Signal Extracellular Signal (e.g., Hormones, Neurotransmitters) GPCR G-protein Coupled Receptor (GPCR) Extracellular_Signal->GPCR G_protein G-protein (Gs) GPCR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase (AC) G_protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates (Activates) Gene_Expression Target Gene Expression (Proliferation, Survival) CREB->Gene_Expression Regulates 9_Cyclopentyladenine 9-Cyclopentyladenine monomethanesulfonate 9_Cyclopentyladenine->Adenylyl_Cyclase Inhibits

Figure 1: Signaling pathway of adenylyl cyclase inhibition.

Data Presentation

The inhibitory effect of 9-Cyclopentyladenine can be quantified by determining its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the activity of a biological process by 50%.

Compound NameCell/Tissue TypeAssayIC50 ValueReference
9-Cyclopentyladenine (SQ 22,534)Human blood plateletsInhibition of PGE1-stimulated cAMP elevation4 µM[1]
9-CyclopentyladenineDetergent-dispersed rat brain preparationAdenylyl cyclase activity100 µM

Experimental Protocols

Preparation of this compound Stock Solution

A crucial first step in utilizing this compound for cell culture experiments is the preparation of a sterile, high-concentration stock solution. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose due to its ability to dissolve a wide range of organic compounds and its miscibility with cell culture media.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or glass vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • 37°C water bath (optional)

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Add the calculated volume of DMSO to the vial containing the powder.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Stock_Solution_Workflow Start Start Weigh Weigh 9-Cyclopentyladenine monomethanesulfonate powder Start->Weigh Add_DMSO Add calculated volume of DMSO Weigh->Add_DMSO Dissolve Vortex to dissolve (Warm if necessary) Add_DMSO->Dissolve Aliquot Aliquot into sterile, amber tubes Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Figure 2: Workflow for preparing a stock solution.
Cell Proliferation Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a culture. It is based on the reduction of a tetrazolium salt by cellular dehydrogenases to produce a colored formazan product, the amount of which is directly proportional to the number of living cells.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the compound.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Cytotoxicity Assay (LDH Release)

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. Measuring the amount of LDH released is a common method for quantifying cytotoxicity.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound as described in the proliferation assay protocol. Include a positive control for maximum LDH release (e.g., cell lysis buffer provided in the kit) and a vehicle control.

  • Incubate the plate for the desired treatment period.

  • After incubation, carefully collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the LDH activity in the collected supernatants.

  • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to the positive control.

Experimental_Workflow Start Start Cell_Seeding Seed cells in 96-well plate and incubate overnight Start->Cell_Seeding Treatment Treat cells with serial dilutions of This compound Cell_Seeding->Treatment Incubation Incubate for desired time (e.g., 24, 48, 72h) Treatment->Incubation Assay Perform Cell-Based Assay Incubation->Assay Proliferation Proliferation Assay (CCK-8) Assay->Proliferation e.g. Cytotoxicity Cytotoxicity Assay (LDH) Assay->Cytotoxicity e.g. Data_Analysis Measure absorbance and analyze data Proliferation->Data_Analysis Cytotoxicity->Data_Analysis End End Data_Analysis->End

Figure 3: General experimental workflow.

Troubleshooting

  • Compound Precipitation: If the compound precipitates upon dilution in the cell culture medium, try preparing an intermediate dilution in a serum-free medium before adding it to the complete medium. Ensure the final DMSO concentration remains low.

  • High Background in Assays: Ensure proper washing steps (if applicable to the specific kit) and use appropriate blank controls (medium only, medium with vehicle) to subtract background signals.

  • Inconsistent Results: Cell seeding density is critical for reproducible results. Optimize the cell number to ensure they are in the exponential growth phase during the treatment period. Maintain consistent incubation times and conditions.

Conclusion

This compound is a valuable tool for studying the role of the adenylyl cyclase/cAMP signaling pathway in various cellular processes. The provided protocols offer a framework for investigating its effects on cultured cells. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure accurate and reproducible data. Further investigation into the downstream effects of 9-Cyclopentyladenine in different cellular contexts will continue to elucidate its potential as a modulator of cell fate.

References

Application Notes and Protocols for 9-Cyclopentyladenine (N6-Cyclopentyladenosine, CPA) in Neuronal Activity Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Cyclopentyladenine, more commonly known as N6-Cyclopentyladenosine (CPA), is a potent and highly selective agonist for the adenosine A1 receptor.[1][2] As a key neuromodulator, adenosine, acting through its receptors, plays a crucial role in regulating synaptic transmission and neuronal excitability. CPA, by selectively activating A1 receptors, offers a powerful tool for investigating the physiological and pathophysiological roles of this signaling pathway in the central nervous system. These application notes provide a comprehensive overview of CPA's mechanism of action, its effects on neuronal activity, and detailed protocols for its use in experimental settings.

Mechanism of Action

CPA exerts its effects by binding to and activating the adenosine A1 receptor, a G-protein coupled receptor (GPCR).[2] Activation of the A1 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This initiates a signaling cascade that ultimately modulates neuronal activity through several mechanisms:

  • Presynaptic Inhibition: Activation of presynaptic A1 receptors inhibits the release of excitatory neurotransmitters, most notably glutamate.[3]

  • Postsynaptic Hyperpolarization: Postsynaptically, A1 receptor activation can lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane and reducing neuronal firing.

  • Modulation of Calcium Channels: A1 receptor activation can also inhibit voltage-gated calcium channels, further reducing neurotransmitter release and neuronal excitability.

Data Presentation: Quantitative Data for N6-Cyclopentyladenosine (CPA)

ParameterSpeciesReceptor SubtypeValueReference
Ki HumanAdenosine A12.3 nM[2][4]
HumanAdenosine A2A790 nM[2][4]
HumanAdenosine A343 nM[2][4]
EC50 HumanAdenosine A2B18600 nM[2]

Note: Ki (inhibition constant) represents the concentration of the ligand that binds to 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity. EC50 (half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

Protocol 1: In Vivo Administration for Behavioral Studies in Rodents

This protocol describes the intraperitoneal (i.p.) administration of CPA to mice to assess its effects on behavior, such as memory and nociception.

Materials:

  • N6-Cyclopentyladenosine (CPA)

  • Sterile saline solution (0.9% NaCl)

  • Dimethyl sulfoxide (DMSO), if required for solubility

  • Sterile syringes and needles (e.g., 27-gauge)

  • Animal balance

  • Appropriate personal protective equipment (PPE)

Solution Preparation:

  • Stock Solution (e.g., 1 mg/mL): Dissolve the required amount of CPA in a minimal amount of DMSO if necessary. Then, bring the solution to the final volume with sterile saline. Vortex or sonicate briefly to ensure complete dissolution. Note: The final concentration of DMSO should be kept to a minimum (typically <5%) to avoid vehicle effects.

  • Working Solution: Dilute the stock solution with sterile saline to the desired final concentration for injection. The final injection volume for mice is typically 5-10 µL/g of body weight.

Procedure:

  • Weigh the animal accurately to determine the correct dosage and injection volume.

  • Prepare the CPA working solution based on the desired dose (e.g., 0.15-2.25 µmol/kg for memory impairment studies).[5]

  • Gently restrain the mouse.

  • Lift the mouse's hindquarters to expose the abdomen.

  • Insert the needle into the lower quadrant of the abdomen at a shallow angle to avoid puncturing internal organs.

  • Inject the calculated volume of the CPA solution.

  • Return the mouse to its home cage and monitor for any adverse reactions.

  • Conduct behavioral testing at the appropriate time point post-injection (e.g., 30 minutes prior to training for memory tasks).[5]

Protocol 2: Application in Neuronal Cell Culture for In Vitro Assays

This protocol outlines the application of CPA to primary neuronal cultures or neuronal cell lines to study its effects on cellular processes like viability and apoptosis.

Materials:

  • N6-Cyclopentyladenosine (CPA)

  • Sterile phosphate-buffered saline (PBS) or appropriate cell culture medium for dissolution

  • Neuronal cell culture (e.g., primary hippocampal neurons, SH-SY5Y cells)

  • Cell culture plates (e.g., 96-well for viability assays)

  • Standard cell culture equipment (incubator, biosafety cabinet)

  • Reagents for the desired assay (e.g., MTT, Annexin V)

Solution Preparation:

  • Stock Solution (e.g., 10 mM): Dissolve CPA in sterile PBS or the desired culture medium. Filter-sterilize the solution using a 0.22 µm syringe filter.

  • Working Solutions: Prepare serial dilutions of the CPA stock solution in the appropriate cell culture medium to achieve the desired final concentrations for the experiment (e.g., 100 µM for apoptosis studies in HL-60 cells).[4]

Procedure:

  • Plate the neuronal cells at the desired density in the appropriate cell culture plates and allow them to adhere and grow for the recommended time.

  • Prepare the CPA working solutions at various concentrations.

  • Carefully remove the existing culture medium from the wells.

  • Add the culture medium containing the different concentrations of CPA to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubate the cells for the desired period (e.g., 12-24 hours).[4]

  • After the incubation period, proceed with the planned cellular assay (e.g., MTT assay for cell viability, flow cytometry for apoptosis).

Protocol 3: Electrophysiology - Whole-Cell Patch-Clamp Recording

This protocol provides a general framework for applying CPA during whole-cell patch-clamp recordings from neurons in brain slices to study its effects on synaptic transmission and intrinsic excitability.

Materials:

  • N6-Cyclopentyladenosine (CPA)

  • Artificial cerebrospinal fluid (aCSF)

  • Internal solution for the patch pipette

  • Brain slicing apparatus (vibratome)

  • Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system)

  • Borosilicate glass capillaries for pulling patch pipettes

  • Perfusion system

Solution Preparation:

  • aCSF: Prepare standard aCSF and continuously bubble with carbogen (95% O2 / 5% CO2).

  • CPA Stock Solution (e.g., 10 mM): Dissolve CPA in deionized water or a suitable solvent and store as aliquots at -20°C.

  • CPA-containing aCSF: On the day of the experiment, dilute the CPA stock solution into the aCSF to the desired final concentration (e.g., 10-100 nM).

Procedure:

  • Prepare acute brain slices from the region of interest (e.g., hippocampus, cortex) using a vibratome in ice-cold, carbogenated aCSF.

  • Allow the slices to recover in carbogenated aCSF at room temperature for at least 1 hour.

  • Transfer a slice to the recording chamber on the patch-clamp rig and continuously perfuse with carbogenated aCSF.

  • Establish a stable whole-cell patch-clamp recording from a target neuron.

  • Record baseline synaptic activity (e.g., spontaneous or evoked postsynaptic currents) and/or intrinsic membrane properties (e.g., resting membrane potential, action potential firing in response to current injection).

  • Switch the perfusion to the aCSF containing CPA.

  • Allow sufficient time for the drug to equilibrate in the recording chamber (typically a few minutes).

  • Record the changes in synaptic activity and/or intrinsic properties in the presence of CPA.

  • To confirm the effect is reversible, switch the perfusion back to the control aCSF (washout).

Mandatory Visualizations

Signaling_Pathway CPA 9-Cyclopentyladenine (CPA) A1R Adenosine A1 Receptor CPA->A1R Binds & Activates G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Channels Ion Channels (e.g., GIRK, Ca2+ channels) G_protein->Channels Modulates Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate) G_protein->Neurotransmitter_Release Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates PKA->Channels Modulates Neuronal_Activity Decreased Neuronal Activity Channels->Neuronal_Activity Leads to Neurotransmitter_Release->Neuronal_Activity Reduces Excitatory Input

Caption: Signaling pathway of 9-Cyclopentyladenine (CPA) via the adenosine A1 receptor.

Experimental_Workflow cluster_invivo In Vivo Experiment cluster_invitro In Vitro (Cell Culture) Experiment cluster_exvivo Ex Vivo (Electrophysiology) Experiment animal_prep Animal Preparation & Weighing cpa_prep_vivo CPA Solution Preparation animal_prep->cpa_prep_vivo injection Intraperitoneal Injection cpa_prep_vivo->injection behavioral_test Behavioral Testing injection->behavioral_test cell_plating Neuronal Cell Plating cpa_prep_vitro CPA Solution Preparation cell_plating->cpa_prep_vitro treatment Cell Treatment with CPA cpa_prep_vitro->treatment assay Cellular Assay (e.g., Viability) treatment->assay slice_prep Brain Slice Preparation recording_setup Whole-Cell Patch-Clamp Setup slice_prep->recording_setup baseline Baseline Recording recording_setup->baseline cpa_application CPA Application via Perfusion baseline->cpa_application effect_recording Recording of CPA Effects cpa_application->effect_recording washout Washout effect_recording->washout Logical_Relationship CPA 9-Cyclopentyladenine (CPA) A1_Agonist Selective Adenosine A1 Receptor Agonist CPA->A1_Agonist is a Neuronal_Inhibition Neuronal Inhibition A1_Agonist->Neuronal_Inhibition leads to Antinociception Antinociceptive Effects Neuronal_Inhibition->Antinociception Memory_Impairment Memory Impairment Neuronal_Inhibition->Memory_Impairment Anticonvulsant Anticonvulsant Effects Neuronal_Inhibition->Anticonvulsant

References

Application Notes and Protocols for 9-Cyclopentyladenine Monomethanesulfonate in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Cyclopentyladenine monomethanesulfonate is a stable and cell-permeable derivative of adenine. It functions as a non-competitive inhibitor of adenylyl cyclase, targeting the enzyme's P-site.[1] This characteristic makes it a valuable tool in studying the cyclic AMP (cAMP) signaling pathway and for screening potential therapeutic agents that modulate this pathway. Its ability to penetrate cell membranes allows for its use in both biochemical and cell-based assays.

Mechanism of Action

9-Cyclopentyladenine acts as a P-site inhibitor of adenylyl cyclase.[2][3] The P-site is a regulatory site on the enzyme, distinct from the catalytic site where ATP binds. P-site inhibitors, like 9-Cyclopentyladenine, are typically adenosine or adenine nucleotide analogs that bind to the active site and exhibit non-competitive or uncompetitive inhibition.[2][3] By binding to the P-site, 9-Cyclopentyladenine allosterically inhibits the conversion of ATP to cAMP, thereby reducing intracellular cAMP levels. This inhibition is crucial for investigating the downstream effects of the cAMP signaling cascade.

Quantitative Data

The inhibitory activity of this compound on adenylyl cyclase has been quantified, providing a benchmark for its potency.

CompoundTargetAssay ConditionIC50Reference
This compoundAdenylyl CyclaseDetergent-dispersed rat brain preparation100 µM

Signaling Pathway

The diagram below illustrates the canonical cAMP signaling pathway and highlights the inhibitory action of this compound.

cAMP_Signaling_Pathway GPCR GPCR G_Protein G Protein (Gs) GPCR->G_Protein Ligand Binding AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Responses PKA->Downstream Phosphorylation Inhibitor 9-Cyclopentyladenine monomethanesulfonate Inhibitor->AC Inhibition

cAMP signaling pathway and inhibition point.

Experimental Protocols

Protocol 1: In Vitro Adenylyl Cyclase Inhibition Assay

This protocol describes a method to determine the inhibitory effect of this compound on adenylyl cyclase activity in a membrane preparation.

Materials:

  • Membrane preparation from a suitable cell line or tissue (e.g., rat brain)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM ATP, 1 mM 3-isobutyl-1-methylxanthine (IBMX)

  • [α-³²P]ATP (radiolabeled ATP)

  • Forskolin (optional, as an activator of adenylyl cyclase)

  • Dowex and Alumina columns for cAMP separation

  • Scintillation counter and vials

  • Microcentrifuge tubes

  • Incubator

Procedure:

  • Membrane Preparation: Prepare cell or tissue membranes according to standard laboratory protocols. Resuspend the final membrane pellet in an appropriate buffer and determine the protein concentration.

  • Assay Setup:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In microcentrifuge tubes, add the following in order:

      • Assay Buffer

      • Membrane preparation (e.g., 20-50 µg of protein)

      • Varying concentrations of this compound or vehicle control.

      • (Optional) Forskolin to stimulate adenylyl cyclase activity.

    • Pre-incubate the mixture at 30°C for 10 minutes.

  • Initiate Reaction: Start the enzymatic reaction by adding [α-³²P]ATP to a final concentration of 0.1 µCi per reaction.

  • Incubation: Incubate the reaction mixture at 30°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Terminate Reaction: Stop the reaction by adding a stop solution (e.g., 100 µl of 2% SDS, 45 mM ATP, 1.3 mM cAMP) and boiling for 3 minutes.

  • cAMP Separation: Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and Alumina column chromatography.

  • Quantification: Elute the [³²P]cAMP from the Alumina column into scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of adenylyl cyclase activity for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Experimental Workflow

The following diagram outlines the key steps in the in vitro adenylyl cyclase inhibition assay.

Experimental_Workflow start Start prep Prepare Reagents and Membrane Suspension start->prep setup Set up Assay Reactions (Control and Inhibitor) prep->setup preincubate Pre-incubate at 30°C setup->preincubate initiate Initiate Reaction with [α-³²P]ATP preincubate->initiate incubate Incubate at 30°C initiate->incubate terminate Terminate Reaction incubate->terminate separate Separate [³²P]cAMP via Column Chromatography terminate->separate quantify Quantify Radioactivity separate->quantify analyze Analyze Data and Determine IC50 quantify->analyze end End analyze->end

References

Application Note: Measuring Intracellular cAMP Levels by Flow Cytometry Following 9-CP-Ade Mesylate Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclic adenosine monophosphate (cAMP) is a critical second messenger involved in numerous cellular signaling pathways. Its intracellular concentration is primarily regulated by the activity of adenylyl cyclases (AC), which synthesize cAMP from ATP, and phosphodiesterases (PDEs), which degrade it. Dysregulation of cAMP signaling is implicated in various diseases, making adenylyl cyclases attractive therapeutic targets.

9-Cyclopentyladenine (9-CP-Ade) is a cell-permeable inhibitor of adenylyl cyclase. Its mesylate salt is a stable form used in research to probe the role of cAMP signaling in various cellular processes. This application note provides a detailed protocol for measuring changes in intracellular cAMP levels in response to 9-CP-Ade mesylate treatment using a flow cytometry-based competitive immunoassay. Flow cytometry offers the advantage of rapid, single-cell analysis, enabling the characterization of heterogeneous cell populations.

Principle of the Assay

This protocol is based on a competitive immunoassay to quantify intracellular cAMP. Cells are first treated with 9-CP-Ade mesylate to inhibit adenylyl cyclase activity. After treatment, the cells are fixed and permeabilized to allow entry of the detection reagents. The assay involves the addition of a fluorescently labeled cAMP conjugate and a specific anti-cAMP antibody. The fluorescent cAMP conjugate and the unlabeled intracellular cAMP compete for binding to the anti-cAMP antibody. Therefore, the amount of fluorescent signal detected from each cell is inversely proportional to the concentration of intracellular cAMP.

Signaling Pathway of cAMP and Inhibition by 9-CP-Ade Mesylate

The following diagram illustrates the canonical cAMP signaling pathway and the mechanism of action of 9-CP-Ade.

cAMP_Pathway cluster_membrane Plasma Membrane GPCR GPCR G_Protein G Protein (Gs) GPCR->G_Protein activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP synthesizes Ligand Ligand (e.g., Hormone) Ligand->GPCR activates G_Protein->AC activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Responses PKA->Downstream phosphorylates Nine_CP_Ade 9-CP-Ade Mesylate Nine_CP_Ade->AC inhibits

Caption: cAMP signaling pathway and inhibition by 9-CP-Ade.

Quantitative Data: Inhibition of Adenylyl Cyclase Isoforms by 9-CP-Ade

9-CP-Ade exhibits differential inhibition across various adenylyl cyclase isoforms. The following table summarizes the inhibitory profile of 9-CP-Ade.

Adenylyl Cyclase IsoformRelative Inhibition by 9-CP-Ade
Type IModerate
Type IIWeak
Type VStrong
Type VIStrong
Type VIIIAModerate
Data is derived from graphical representations in existing literature. Specific IC50 values may vary depending on assay conditions.[1]
Representative Dose-Response Data

The following table shows representative data from a cell-based assay measuring cAMP levels after treatment with various concentrations of 9-CP-Ade mesylate, followed by stimulation with 10 µM Forskolin (an adenylyl cyclase activator) for 15 minutes.

9-CP-Ade Mesylate (µM)Mean Fluorescence Intensity (MFI)% Inhibition of cAMP Production
0 (Stimulated Control)15000%
0.1135010%
190040%
1045070%
5022585%
10015090%
Unstimulated Control10093%

Experimental Workflow

The overall workflow for measuring intracellular cAMP by flow cytometry after 9-CP-Ade mesylate treatment is depicted below.

Experimental_Workflow A 1. Cell Preparation (Suspension or Adherent) B 2. Treatment with 9-CP-Ade Mesylate A->B C 3. (Optional) Stimulation (e.g., Forskolin) B->C D 4. Fixation C->D E 5. Permeabilization D->E F 6. Intracellular Staining (Competitive Immunoassay) E->F G 7. Flow Cytometry Acquisition F->G H 8. Data Analysis G->H

Caption: Experimental workflow for cAMP measurement.

Detailed Experimental Protocols

Materials and Reagents
  • Cells: Cell line of interest (e.g., HEK293, Jurkat)

  • Culture Medium: Appropriate for the cell line

  • 9-CP-Ade Mesylate: Stock solution in DMSO or appropriate solvent

  • Phosphate-Buffered Saline (PBS): pH 7.4

  • Fixation Buffer: e.g., 4% paraformaldehyde in PBS

  • Permeabilization Buffer: e.g., 0.1% Triton X-100 or Saponin in PBS

  • Staining Buffer: PBS with 1% BSA and 0.05% sodium azide

  • Flow Cytometry cAMP Assay Kit: Containing a fluorescently labeled cAMP conjugate and a specific anti-cAMP antibody.

  • Flow Cytometer: Equipped with appropriate lasers and filters for the chosen fluorophore.

Protocol 1: Cell Preparation

For Suspension Cells (e.g., Jurkat):

  • Culture cells to a density of 0.5-1 x 10^6 cells/mL.

  • Harvest cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cell pellet once with PBS.

  • Resuspend the cells in pre-warmed culture medium at a concentration of 1 x 10^6 cells/mL for treatment.

For Adherent Cells (e.g., HEK293):

  • Seed cells in a culture plate to achieve 70-80% confluency on the day of the experiment.

  • Carefully aspirate the culture medium.

  • Gently wash the cells once with PBS.

  • Add pre-warmed culture medium to the wells for treatment.

Protocol 2: 9-CP-Ade Mesylate Treatment
  • Prepare serial dilutions of 9-CP-Ade mesylate in culture medium at 2X the final desired concentrations.

  • Add an equal volume of the 2X 9-CP-Ade mesylate solutions to the prepared cells.

  • Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest 9-CP-Ade mesylate treatment.

  • Incubate the cells for a predetermined time (e.g., 30-60 minutes) at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.

  • (Optional) After incubation with the inhibitor, cells can be stimulated with an adenylyl cyclase activator (e.g., Forskolin) to induce cAMP production. Add the activator and incubate for a short period (e.g., 10-15 minutes).

Protocol 3: Intracellular cAMP Staining (Competitive Immunoassay)
  • Fixation:

    • For suspension cells, transfer the cell suspension to flow cytometry tubes and centrifuge at 300 x g for 5 minutes. Resuspend the cell pellet in 1 mL of Fixation Buffer.

    • For adherent cells, aspirate the treatment medium and add 1 mL of Fixation Buffer directly to the well.

    • Incubate for 15-20 minutes at room temperature.

    • Wash the cells twice with 2 mL of PBS, centrifuging at 300 x g for 5 minutes between washes.

  • Permeabilization:

    • Resuspend the fixed cell pellet in 1 mL of Permeabilization Buffer.

    • Incubate for 10-15 minutes at room temperature.

  • Staining:

    • Prepare a staining cocktail containing the fluorescently labeled cAMP conjugate and the anti-cAMP antibody in Permeabilization Buffer, according to the manufacturer's instructions of the cAMP assay kit.

    • Centrifuge the permeabilized cells at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in the staining cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Final Washes:

    • Wash the cells twice with 2 mL of Staining Buffer.

    • Resuspend the final cell pellet in 300-500 µL of Staining Buffer for flow cytometry analysis.

Principle of Competitive Immunoassay

The diagram below illustrates the competitive binding principle underlying the flow cytometry assay for cAMP.

Competitive_Immunoassay cluster_low_cAMP Low Intracellular cAMP cluster_high_cAMP High Intracellular cAMP Ab1 Anti-cAMP Ab Result1 High Fluorescence Signal Ab1->Result1 Fluor_cAMP1 Fluorescent cAMP Fluor_cAMP1->Ab1 Fluor_cAMP2 Fluorescent cAMP Fluor_cAMP2->Ab1 Fluor_cAMP3 Fluorescent cAMP Fluor_cAMP3->Ab1 Ab2 Anti-cAMP Ab Result2 Low Fluorescence Signal Ab2->Result2 Fluor_cAMP4 Fluorescent cAMP Fluor_cAMP4->Ab2 Intra_cAMP1 Intracellular cAMP Intra_cAMP1->Ab2 Intra_cAMP2 Intracellular cAMP Intra_cAMP2->Ab2

Caption: Principle of the competitive immunoassay for cAMP.

Data Analysis and Expected Results

  • Acquire the samples on a flow cytometer, collecting an adequate number of events (e.g., 10,000-20,000 cells) for each sample.

  • Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) plots to exclude debris and cell aggregates.

  • Analyze the fluorescence intensity of the gated population. The mean fluorescence intensity (MFI) will be inversely proportional to the intracellular cAMP concentration.

  • Plot the MFI against the concentration of 9-CP-Ade mesylate to generate a dose-response curve.

  • Calculate the IC50 value, which is the concentration of 9-CP-Ade mesylate that causes a 50% reduction in the MFI signal (corresponding to a 50% inhibition of cAMP production).

Expected Results: As the concentration of 9-CP-Ade mesylate increases, the intracellular cAMP levels are expected to decrease, leading to less competition for the fluorescently labeled cAMP. This will result in an increased binding of the fluorescent cAMP to the antibody and, consequently, a higher mean fluorescence intensity. If cells are stimulated to produce cAMP, treatment with 9-CP-Ade mesylate is expected to dose-dependently reduce the stimulated cAMP levels, which will be observed as a decrease in the fluorescence signal compared to the stimulated control.

Conclusion

This application note provides a comprehensive framework for the quantitative measurement of intracellular cAMP levels in response to treatment with the adenylyl cyclase inhibitor 9-CP-Ade mesylate using flow cytometry. The described competitive immunoassay offers a robust and high-throughput method for single-cell analysis, making it a valuable tool for studying cAMP signaling pathways and for the screening and characterization of adenylyl cyclase modulators in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Experiments with 9-Cyclopentyladenine Monomethanesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 9-Cyclopentyladenine monomethanesulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a stable, cell-permeable, non-competitive inhibitor of adenylyl cyclase. It targets the P-site of the enzyme, leading to a reduction in the intracellular concentration of cyclic AMP (cAMP).[1][2][3]

Q2: What is the recommended solvent for dissolving this compound?

A2: The compound is soluble in water at a concentration of 5 mg/mL.[2] For cell culture applications, it is advisable to prepare a concentrated stock solution in an appropriate solvent like sterile water or DMSO and then dilute it to the final working concentration in your cell culture medium.

Q3: What is a typical working concentration for this inhibitor?

A3: The effective concentration can vary significantly depending on the cell type and the specific experimental goals. Published studies have used concentrations ranging from 100 µM to 200 µM.[1] The IC50 value, the concentration at which 50% of the enzyme activity is inhibited, has been reported to be 100 µM in a detergent-dispersed rat brain preparation.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q4: How long should I incubate my cells with this compound?

A4: Incubation times can range from 30 minutes to several hours, depending on the desired effect and the cellular context.[1] For example, a 30-minute incubation was sufficient to observe effects on smooth muscle activity and neurogenesis, while a 6-hour incubation was used to study its impact on keratinocyte permeability barrier restoration.[1] Optimization of the incubation time is crucial for successful experiments.

Q5: Is this compound cell-permeable?

A5: Yes, it is a cell-permeable compound, which allows it to be used in live-cell assays to inhibit intracellular adenylyl cyclase.[1][3]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No or low inhibitory effect observed 1. Suboptimal concentration: The concentration of the inhibitor may be too low for the specific cell type or experimental conditions. 2. Insufficient incubation time: The incubation period may not be long enough for the inhibitor to exert its effect. 3. Compound degradation: Improper storage or handling may have led to the degradation of the compound. 4. Cell line resistance: The specific cell line may be resistant to the effects of this inhibitor.1. Perform a dose-response curve: Test a range of concentrations (e.g., 10 µM to 500 µM) to determine the optimal working concentration. 2. Optimize incubation time: Conduct a time-course experiment (e.g., 30 min, 1h, 2h, 4h, 6h) to identify the optimal incubation period. 3. Ensure proper storage: Store the compound as recommended by the supplier, typically at room temperature.[2] Prepare fresh stock solutions regularly. 4. Verify target expression: Confirm that the cells express the adenylyl cyclase isoforms you are targeting. Consider using a different inhibitor or a positive control for adenylyl cyclase inhibition.
High cell toxicity or off-target effects 1. Concentration is too high: The inhibitor concentration may be in a toxic range for the cells. 2. Prolonged incubation: Extended exposure to the inhibitor could be detrimental to cell health. 3. Solvent toxicity: If using a solvent like DMSO, the final concentration in the culture medium may be too high.1. Lower the concentration: Based on your dose-response data, use the lowest effective concentration. 2. Reduce incubation time: Determine the minimum incubation time required to achieve the desired effect. 3. Control for solvent effects: Ensure the final solvent concentration is non-toxic to your cells (typically <0.5% for DMSO). Include a solvent-only control in your experiments.
Inconsistent results between experiments 1. Variation in cell density: Different cell numbers can lead to variability in the response to the inhibitor. 2. Inconsistent incubation conditions: Fluctuations in temperature or CO2 levels can affect cellular processes. 3. Reagent variability: Using different batches of the inhibitor or other reagents can introduce variability.1. Standardize cell seeding: Ensure a consistent number of cells are seeded for each experiment. 2. Maintain consistent conditions: Carefully control all experimental parameters, including incubation time, temperature, and CO2 levels. 3. Use the same batch of reagents: If possible, use the same lot of the inhibitor and other critical reagents for a series of experiments.

Quantitative Data

The following table summarizes reported experimental conditions for this compound. This data can serve as a starting point for optimizing your own experiments.

Cell Type/SystemConcentrationIncubation TimeObserved Effect
PC12 cells200 µM30 minInhibition of cAMP response element binding protein (CREB) activation and blockade of neurogenesis.[1]
Mouse ileal smooth muscle100 µM30 minAttenuation of relaxin's effect on mechanical activity and prevention of relaxin-induced hyperpolarization.[1]
Mouse keratinocytes100 µM6 hoursPromotion of the restoration of the keratinocyte permeability barrier.[1]
Detergent-dispersed rat brain preparation100 µMNot SpecifiedIC50 for adenylyl cyclase inhibition.[2]

Experimental Protocols

Protocol 1: Determination of Optimal Inhibitor Concentration (Dose-Response)
  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A typical range to test would be from 1 µM to 500 µM. Include a vehicle-only control.

  • Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the inhibitor. Incubate for a predetermined time (e.g., 1 hour), based on preliminary data or literature.

  • Cell Lysis and cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assay).

  • Data Analysis: Plot the cAMP concentration against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for your specific cell system.

Protocol 2: Optimization of Incubation Time
  • Cell Seeding: Seed cells as described in Protocol 1.

  • Inhibitor Treatment: Treat the cells with a fixed, effective concentration of this compound (determined from Protocol 1).

  • Time-Course Incubation: Incubate the cells for different durations (e.g., 15 min, 30 min, 1h, 2h, 4h, 6h).

  • cAMP Measurement: At each time point, lyse the cells and measure the intracellular cAMP levels.

  • Data Analysis: Plot the cAMP concentration against the incubation time to determine the optimal duration to achieve the desired level of inhibition.

Visualizations

Adenylyl_Cyclase_Signaling_Pathway extracellular Extracellular Signal (e.g., Hormone, Neurotransmitter) receptor G-Protein Coupled Receptor (GPCR) extracellular->receptor g_protein G-Protein (Gs/Gi) receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Regulates (+/-) camp cAMP ac->camp Converts atp ATP pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates Targets inhibitor 9-Cyclopentyladenine monomethanesulfonate inhibitor->ac Inhibits

Caption: Adenylyl Cyclase signaling pathway and the point of inhibition.

Experimental_Workflow start Start seed_cells 1. Seed Cells in Multi-well Plate start->seed_cells prepare_inhibitor 2. Prepare Inhibitor Dilutions seed_cells->prepare_inhibitor incubate 3. Treat Cells & Incubate prepare_inhibitor->incubate lyse_cells 4. Lyse Cells incubate->lyse_cells measure_camp 5. Measure cAMP Levels lyse_cells->measure_camp analyze_data 6. Analyze Data (Dose-Response/Time-Course) measure_camp->analyze_data optimization_check Optimal Conditions Determined? analyze_data->optimization_check end End optimization_check->seed_cells No, Repeat with Adjusted Parameters optimization_check->end Yes

References

troubleshooting inconsistent results with 9-Cyclopentyladenine monomethanesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using 9-Cyclopentyladenine monomethanesulfonate in their experiments.

Troubleshooting Guide

Inconsistent results with this compound can arise from various factors, from reagent handling to experimental design. This guide addresses common issues, their potential causes, and recommended solutions.

Issue Potential Cause Recommended Solution
Complete or partial insolubility of the compound. The concentration of this compound exceeds its solubility limit in the chosen solvent. The reported aqueous solubility is 5 mg/mL.Prepare a stock solution in sterile water at a concentration not exceeding 5 mg/mL. For cell culture, further dilute the stock solution in your culture medium to the final working concentration. Gentle warming and vortexing can aid dissolution.
Variability in the inhibitory effect between experiments. - Inconsistent final concentration: Errors in dilution calculations or pipetting. - Degradation of the compound: Improper storage of the stock solution. Stock solutions are stable for 6 months at -80°C and 1 month at -20°C.[1] - Cell passage number and health: High passage numbers or unhealthy cells can exhibit altered signaling responses.- Double-check all calculations and ensure accurate pipetting. - Aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term use. - Use cells with a consistent and low passage number. Regularly monitor cell viability and morphology.
Higher than expected cell toxicity. The working concentration of the compound is too high for the specific cell line being used.Perform a dose-response curve to determine the optimal, non-toxic working concentration for your cell line. Start with a broad range of concentrations (e.g., 1 µM to 200 µM) and assess cell viability using methods like MTT or trypan blue exclusion.
Lack of a discernible biological effect. - Insufficient concentration or treatment time: The concentration of the compound may be too low, or the incubation time too short to elicit a response. Effective concentrations have been reported between 100-200 μM with a 30-minute incubation in some cell types. - Cell line insensitivity: The cell line may not express the relevant adenylyl cyclase isoforms or may have compensatory signaling pathways. - Compound inactivity: The compound may have degraded due to improper storage or handling.- Optimize the concentration and treatment duration for your specific experimental setup. - Confirm the expression of adenylyl cyclase in your cell line. Consider using a positive control to ensure the downstream signaling pathway is functional. - Use a fresh aliquot of the compound and verify its activity in a well-established assay if possible.
Inconsistent results in downstream assays (e.g., cAMP measurement, PKA activity). - Assay variability: Inherent variability in the assay itself. - Timing of the assay: The peak effect of the inhibitor may be transient.- Include appropriate positive and negative controls in every experiment. Run replicates to ensure statistical significance. - Perform a time-course experiment to determine the optimal time point for measuring the downstream effect after treatment with the inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a stable, cell-permeable, non-competitive inhibitor of adenylyl cyclase.[1] It targets the P-site of the enzyme, thereby preventing the conversion of ATP to cyclic AMP (cAMP). By reducing intracellular cAMP levels, it can modulate the activity of downstream effectors such as Protein Kinase A (PKA). It has also been described as an adenosine receptor antagonist, particularly for the A1 and A2A subtypes.

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare a stock solution in sterile water at a concentration no higher than 5 mg/mL. For long-term storage, it is advisable to create single-use aliquots and store them at -80°C, where they are stable for up to 6 months.[1] For short-term storage, aliquots can be kept at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles.

Q3: What is a typical working concentration for this inhibitor in cell culture experiments?

A3: The optimal working concentration can vary significantly between cell lines and experimental conditions. Published studies have used concentrations in the range of 100-200 μM.[1] It is highly recommended to perform a dose-response experiment to determine the most effective and non-toxic concentration for your specific cell line and assay.

Q4: Are there any known off-target effects of this compound?

A4: While primarily known as an adenylyl cyclase inhibitor, it has also been characterized as an adenosine receptor antagonist. Researchers should be aware of this potential dual activity, as it could contribute to the observed biological effects. It is advisable to include appropriate controls to dissect the specific contributions of adenylyl cyclase inhibition versus adenosine receptor antagonism in your experimental system.

Experimental Protocols

General Protocol for Treating Adherent Cells with this compound

This protocol provides a general guideline for treating adherent cells in culture. Optimization of cell density, compound concentration, and incubation time is crucial for successful experiments.

Materials:

  • This compound

  • Sterile water

  • Complete cell culture medium appropriate for your cell line

  • Adherent cells in culture

  • Sterile pipettes and tubes

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding:

    • The day before the experiment, seed your cells into the appropriate culture vessels (e.g., 6-well plates, 24-well plates) at a density that will result in 70-80% confluency on the day of the experiment.

    • Incubate the cells overnight under standard conditions (e.g., 37°C, 5% CO2).

  • Preparation of Working Solution:

    • Prepare a fresh working solution of this compound by diluting the stock solution in pre-warmed complete cell culture medium to the desired final concentration.

  • Treatment:

    • Carefully remove the old medium from the cells.

    • Add the medium containing the desired concentration of this compound to the cells.

    • Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., water) in parallel.

    • Incubate the cells for the desired treatment duration.

  • Downstream Analysis:

    • After the incubation period, proceed with your intended downstream analysis, such as cell lysis for cAMP measurement, protein extraction for Western blotting, or cell viability assays.

Visualizations

Signaling_Pathway cluster_membrane Plasma Membrane GPCR GPCR G_Protein G Protein GPCR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ligand Ligand Ligand->GPCR Activates G_Protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates substrates leading to Inhibitor 9-Cyclopentyladenine monomethanesulfonate Inhibitor->AC Inhibits

Caption: Signaling pathway of adenylyl cyclase and its inhibition.

Experimental_Workflow Start Start Cell_Seeding Seed adherent cells and incubate overnight Start->Cell_Seeding Prepare_Solutions Prepare this compound working solution and vehicle control Cell_Seeding->Prepare_Solutions Treatment Remove old media and add treatment/vehicle solutions Prepare_Solutions->Treatment Incubation Incubate for the desired duration Treatment->Incubation Analysis Perform downstream analysis (e.g., cAMP assay, Western blot) Incubation->Analysis End End Analysis->End

Caption: General experimental workflow for cell treatment.

References

potential off-target effects of 9-Cyclopentyladenine monomethanesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of 9-Cyclopentyladenine monomethanesulfonate (referred to herein as 9-CPA-M). As specific data for this compound is limited in publicly available literature, this guide offers general methodologies, troubleshooting advice, and illustrative examples based on established practices for characterizing kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary targets of this compound?

A1: Based on its structural similarity to other purine analogs and adenine derivatives, 9-CPA-M is predicted to be an ATP-competitive kinase inhibitor. Purine scaffolds are known to interact with the ATP-binding pocket of a wide range of kinases.[1][2] The cyclopentyl group at the 9-position likely contributes to its potency and selectivity profile. Without specific experimental data, the primary kinase target(s) remain to be elucidated. It is recommended to perform broad kinase screening to identify the primary target(s).

Q2: What are potential off-target effects and how can they be identified?

A2: Off-target effects occur when a compound interacts with proteins other than its intended target, which can lead to unexpected biological responses or toxicity.[3][4] For kinase inhibitors, off-targets are often other kinases due to the conserved nature of the ATP-binding site.[5] Off-target effects can be identified through comprehensive in vitro kinase profiling against a large panel of kinases.[3][4][5] Cellular thermal shift assays (CETSA), chemical proteomics, and phenotypic screening can also help identify off-target engagement in a cellular context.

Q3: How can I distinguish between on-target and off-target mediated cellular phenotypes?

A3: Distinguishing on-target from off-target effects is a critical step in drug development. A common strategy involves using a structurally related but inactive control compound. If the observed phenotype is absent with the inactive control, it is more likely to be an on-target effect. Additionally, rescuing the phenotype by overexpressing a drug-resistant mutant of the primary target can confirm on-target activity. Conversely, if multiple, structurally distinct inhibitors of the same primary target reproduce the phenotype, it strengthens the evidence for an on-target effect.

Q4: Are there known off-targets for other cyclopentyladenine derivatives?

A4: While data for 9-cyclopentyladenine is scarce, studies on N6-cyclopentyladenine derivatives have shown high affinity for the adenosine A1 receptor, indicating that purine analogs can interact with non-kinase targets such as G protein-coupled receptors (GPCRs).[6] Therefore, it is advisable to include a panel of relevant GPCRs and other nucleotide-binding proteins in off-target screening efforts for 9-CPA-M.

Troubleshooting Guides

Problem 1: High variability in in vitro kinase assay results.
  • Potential Cause: Enzyme instability or aggregation.

    • Troubleshooting Tip: Ensure the kinase is properly folded and active. Use fresh enzyme preparations and consider including additives like BSA or detergents (e.g., Tween-20) in the assay buffer to prevent aggregation. Run a positive control with a known inhibitor to validate assay performance.

  • Potential Cause: ATP concentration affecting IC50 values.

    • Troubleshooting Tip: For ATP-competitive inhibitors, the measured IC50 value is dependent on the ATP concentration used in the assay.[7] Standardize the ATP concentration across experiments, ideally at or near the Km value for ATP for each kinase, to allow for more accurate comparison of inhibitor potencies.[7]

  • Potential Cause: Issues with compound solubility.

    • Troubleshooting Tip: Poor solubility of the test compound can lead to inaccurate concentration-response curves. Confirm the solubility of 9-CPA-M in the assay buffer. The use of DMSO as a solvent is common, but the final concentration should typically not exceed 1% to avoid solvent-induced artifacts.

Problem 2: Discrepancy between biochemical and cellular activity.
  • Potential Cause: Poor cell permeability.

    • Troubleshooting Tip: The compound may be a potent inhibitor of the purified kinase but may not efficiently cross the cell membrane. Assess cell permeability using methods like the parallel artificial membrane permeability assay (PAMPA).

  • Potential Cause: The compound is a substrate for efflux pumps.

    • Troubleshooting Tip: Efflux transporters like P-glycoprotein (P-gp) can actively remove the compound from the cell, reducing its intracellular concentration. This can be tested by co-incubating the cells with a known efflux pump inhibitor.

  • Potential Cause: Intracellular metabolism of the compound.

    • Troubleshooting Tip: The compound may be rapidly metabolized to an inactive form within the cell. Analyze the stability of the compound in cell lysates or culture medium over time using techniques like LC-MS.

Data Presentation

Illustrative Off-Target Kinase Profile of 9-CPA-M

Disclaimer: The following data is hypothetical and for illustrative purposes only, as experimental data for 9-CPA-M is not publicly available.

Kinase TargetIC50 (nM)Fold Selectivity vs. Primary Target (CDK9)
CDK9 15 1
CDK215010
GSK3β45030
ROCK11,20080
PIM12,500167
SRC>10,000>667
EGFR>10,000>667

Experimental Protocols

Key Experiment: In Vitro Kinase Profiling using a Radiometric Assay

This protocol describes a general method for assessing the inhibitory activity of a compound against a panel of protein kinases.

  • Preparation of Reagents:

    • Prepare a stock solution of 9-CPA-M in 100% DMSO.

    • Prepare a kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA).

    • Prepare a stock solution of [γ-³²P]ATP.

    • Prepare substrate solution (specific for each kinase).

  • Assay Procedure:

    • Serially dilute 9-CPA-M in kinase assay buffer.

    • In a 96-well plate, add the diluted compound, the specific kinase, and the corresponding substrate.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot the reaction mixture onto a phosphocellulose membrane.

    • Wash the membrane to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_off_target Off-Target Profiling a Compound Synthesis (9-CPA-M) b Primary Target ID (Kinase Panel Screen) a->b c IC50 Determination b->c d Cell Viability/ Proliferation Assays c->d Hit Compound e Target Engagement (e.g., Western Blot) d->e f Phenotypic Assays e->f g Broad Kinase Screening e->g Confirm On-Target h Non-Kinase Target Screening f->h Investigate Phenotype g->h

Caption: Experimental workflow for characterizing a novel kinase inhibitor.

signaling_pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF ERK->TF Phosphorylation CDK9 CDK9 CDK9->TF Phosphorylation PIM1 PIM1 (Off-Target) PIM1->TF Phosphorylation (Off-target effect) Gene Gene Expression (Proliferation, Survival) TF->Gene Activation Inhibitor 9-CPA-M Inhibitor->CDK9 Primary Target Inhibition Inhibitor->PIM1 Off-Target Inhibition

Caption: Hypothetical signaling pathway affected by 9-CPA-M.

References

avoiding 9-Cyclopentyladenine monomethanesulfonate precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 9-Cyclopentyladenine monomethanesulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding precipitation of this compound in media and to offer troubleshooting support for related experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cell-permeable, non-competitive inhibitor of adenylyl cyclase.[1][2] Its primary mechanism of action is the inhibition of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] By inhibiting this enzyme, it reduces intracellular cAMP levels, thereby modulating downstream signaling pathways.

Q2: I am observing precipitation after adding this compound to my cell culture media. What are the common causes?

A2: Precipitation of this compound in cell culture media can be attributed to several factors:

  • Low Aqueous Solubility: The compound has limited solubility in aqueous solutions like cell culture media.

  • Solvent Shock: When a concentrated stock solution (typically in DMSO) is added too quickly to the aqueous media, the rapid change in solvent polarity can cause the compound to precipitate out of solution.

  • High Concentration: Exceeding the solubility limit of the compound in the final media volume will lead to precipitation.

  • pH and Temperature: The pH and temperature of the media can influence the solubility of the compound.

  • Media Components: Interactions with components in the cell culture media, such as salts and proteins, can sometimes reduce solubility.

Q3: How can I prepare a stock solution of this compound?

A3: It is recommended to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this compound. For example, a 10 mM stock solution in DMSO can be prepared.[4] When preparing the stock solution, ensure the compound is fully dissolved. Gentle warming and vortexing can aid dissolution.

Q4: What is the recommended final concentration of DMSO in the cell culture media?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture media should be kept as low as possible, typically below 0.5%.[1] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide: Preventing Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experiments.

Problem Possible Cause Recommended Solution
Precipitate forms immediately upon adding the stock solution to the media. Solvent Shock: The compound is rapidly coming out of solution due to the abrupt change from a high-concentration organic solvent to an aqueous environment.1. Pre-dilution: Perform a serial dilution of your DMSO stock solution in pre-warmed (37°C) cell culture media. Add the stock solution dropwise while gently vortexing or swirling the media to ensure rapid and uniform mixing. 2. Stepwise Dilution: Instead of a single dilution step, perform a series of smaller dilutions. For example, first, dilute the stock 1:10 in media, and then use this intermediate dilution to achieve your final concentration.[1]
Precipitate appears over time in the incubator. Exceeded Solubility Limit: The final concentration of the compound in the media is above its solubility limit under the incubation conditions (e.g., 37°C, 5% CO2).1. Lower the Final Concentration: Test a range of lower final concentrations to determine the solubility limit in your specific cell culture media. 2. Solubility Test: Before treating your cells, perform a small-scale solubility test by preparing the final dilution in media and incubating it under the same conditions as your experiment. Observe for any precipitation over the intended duration of your experiment.
The compound will not fully dissolve in DMSO to make a stock solution. Inadequate Dissolution Technique: The compound may require more energy to dissolve completely.1. Warming: Gently warm the DMSO stock solution in a 37°C water bath. 2. Vortexing/Sonication: Vortex the solution vigorously or use a sonicator to aid dissolution.
Precipitation is observed even at low concentrations. Media Composition: Specific components in your cell culture media (e.g., high salt concentrations, certain supplements) may be interacting with the compound and reducing its solubility.1. Test Different Media: If possible, test the solubility of the compound in different basal media formulations. 2. Reduce Serum Concentration: If using serum, try reducing the serum percentage during the treatment, as high protein concentrations can sometimes affect compound solubility.

Quantitative Data

The solubility of this compound can vary depending on the solvent and conditions. The following table summarizes available solubility data.

Solvent Solubility Conditions Source
Water5 mg/mLClear solution[4][5]
Water2 mg/mLClear with warming[5]
Water10 mg/mLClear with warming[5]
DMSO20 mg/mLClear solution[5]

Experimental Protocols

Protocol for Preparing Working Solutions of this compound

This protocol provides a general guideline for preparing working solutions from a DMSO stock to minimize precipitation.

  • Prepare a 10 mM Stock Solution:

    • Weigh out the appropriate amount of this compound powder.

    • Dissolve the powder in high-quality, anhydrous DMSO to a final concentration of 10 mM.

    • Ensure complete dissolution by vortexing and, if necessary, gentle warming (e.g., 37°C water bath).

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Prepare the Final Working Solution in Cell Culture Media:

    • Pre-warm the required volume of cell culture media to 37°C.

    • Calculate the volume of the 10 mM stock solution needed to achieve your desired final concentration.

    • To minimize "solvent shock," it is recommended to perform a serial dilution. For example, to achieve a 10 µM final concentration from a 10 mM stock (a 1:1000 dilution):

      • First, add 2 µL of the 10 mM stock to 198 µL of pre-warmed media to make a 100 µM intermediate solution. Mix thoroughly by gentle pipetting.

      • Then, add the required volume of the 100 µM intermediate solution to your final volume of cell culture media.

    • Alternatively, for direct dilution, add the calculated volume of the stock solution dropwise to the pre-warmed media while gently swirling the tube or plate.

    • Visually inspect the final solution for any signs of precipitation before adding it to your cells.

Visualizations

Signaling Pathway

This compound acts as an inhibitor of adenylyl cyclase, a key enzyme in the G protein-coupled receptor (GPCR) signaling pathway.

Adenylyl_Cyclase_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPCR GPCR G_Protein G Protein (Gs) GPCR->G_Protein 2. Activation AC Adenylyl Cyclase G_Protein->AC 3. Activation cAMP cAMP AC->cAMP 4. Conversion Ligand Ligand Ligand->GPCR 1. Binding ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA 5. Activation Cellular_Response Cellular Response PKA->Cellular_Response 6. Phosphorylation of target proteins CPA 9-Cyclopentyladenine monomethanesulfonate CPA->AC Inhibition

Caption: Adenylyl cyclase signaling pathway and the inhibitory action of this compound.

Experimental Workflow

A recommended workflow for preparing and using this compound in cell culture experiments to minimize precipitation.

Experimental_Workflow cluster_prep Solution Preparation cluster_treatment Cell Treatment cluster_troubleshooting Troubleshooting cluster_solutions Solutions Prep_Stock 1. Prepare 10 mM Stock in DMSO Warm_Media 2. Pre-warm Cell Culture Media (37°C) Prep_Stock->Warm_Media Serial_Dilution 3. Perform Serial Dilution of Stock in Media Warm_Media->Serial_Dilution Add_To_Cells 4. Add Final Dilution to Cells Serial_Dilution->Add_To_Cells Incubate 5. Incubate under Standard Conditions Add_To_Cells->Incubate Check_Precipitate Precipitation Observed? Incubate->Check_Precipitate Lower_Conc Lower Final Concentration Check_Precipitate->Lower_Conc Yes Optimize_Dilution Optimize Dilution Protocol Check_Precipitate->Optimize_Dilution Yes Check_Media Check Media Compatibility Check_Precipitate->Check_Media Yes

Caption: Recommended workflow for preparing and using this compound.

References

Technical Support Center: 9-Cyclopentyladenine monomethanesulfonate (9-CPA)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 9-Cyclopentyladenine monomethanesulfonate (9-CPA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential challenges encountered during experimentation, with a specific focus on the interference of serum with the efficacy of 9-CPA.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (9-CPA)?

A1: 9-Cyclopentyladenine (9-CPA) is a cell-permeable, non-competitive inhibitor of adenylyl cyclase.[1][2] It targets the P-site of the enzyme, leading to a reduction in the intracellular concentration of cyclic AMP (cAMP). This inhibitory action makes it a valuable tool for studying cAMP-mediated signaling pathways.

Q2: I am observing lower than expected efficacy of 9-CPA in my cell culture experiments. What could be the potential cause?

A2: A common reason for reduced efficacy of small molecule compounds in cell-based assays is interaction with components of the culture medium, particularly serum. Serum contains abundant proteins, such as albumin, which can bind to small molecules and reduce their bioavailable concentration.[3][4][5] This phenomenon, known as serum protein binding, can lead to a decrease in the apparent potency of the compound.

Q3: How does serum interference affect the measurement of 9-CPA's potency (e.g., IC50 value)?

A3: Serum protein binding effectively sequesters 9-CPA, reducing the free concentration of the inhibitor available to interact with its target, adenylyl cyclase. Consequently, a higher total concentration of 9-CPA is required to achieve the same level of inhibition in the presence of serum compared to serum-free conditions. This results in a rightward shift of the dose-response curve and an increase in the apparent IC50 value.

Q4: Are there any other factors in my experimental setup that could influence the efficacy of 9-CPA?

A4: Yes, several factors can influence the apparent potency of drugs in cell-based assays.[6][7][8] These include:

  • Cell type and density: Different cell lines may have varying levels of adenylyl cyclase expression or different membrane permeability. High cell densities can also impact the effective drug concentration per cell.

  • Assay endpoint and duration: The choice of readout and the incubation time with the compound can significantly affect the results.

  • Compound stability and solubility: Ensure that 9-CPA is fully dissolved and stable in your culture medium for the duration of the experiment.

Troubleshooting Guide: Serum Interference

If you suspect that serum is interfering with the efficacy of 9-CPA in your experiments, follow this troubleshooting guide.

Step 1: Confirm the Issue - Comparative Potency Assessment

The first step is to determine if serum is indeed the cause of the reduced efficacy. This can be achieved by comparing the potency of 9-CPA in the presence and absence of serum.

Experimental Protocol: Comparative IC50 Determination of 9-CPA

  • Cell Culture:

    • Plate your cells of interest at a consistent density in 96-well plates.

    • Allow the cells to adhere and grow overnight in your standard culture medium containing serum.

  • Serum Starvation (for serum-free arm):

    • The following day, gently wash the cells with phosphate-buffered saline (PBS).

    • Replace the medium in one set of plates with a serum-free medium. In the other set, replace with your standard serum-containing medium.

    • Incubate the cells for a period of 2-4 hours to allow them to equilibrate.

  • Compound Preparation and Treatment:

    • Prepare a series of dilutions of 9-CPA in both serum-free and serum-containing media. A typical concentration range to test would be from 1 nM to 100 µM.

    • Remove the medium from the cells and add the 9-CPA dilutions. Include vehicle controls (medium without 9-CPA) for both conditions.

  • Adenylyl Cyclase Activation and Lysis:

    • Incubate the cells with 9-CPA for a predetermined time (e.g., 30-60 minutes).

    • Stimulate adenylyl cyclase with an appropriate agonist (e.g., forskolin or a specific G-protein coupled receptor agonist).

    • After stimulation, lyse the cells to release intracellular cAMP.

  • cAMP Quantification:

    • Measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA, HTRF).

  • Data Analysis:

    • Normalize the data to the vehicle controls.

    • Plot the dose-response curves for 9-CPA in the presence and absence of serum.

    • Calculate the IC50 values for both conditions.

Illustrative Data Presentation

The following table presents hypothetical data to illustrate the expected outcome of the comparative potency assessment.

ConditionSerum ConcentrationApparent IC50 of 9-CPA (µM)Fold Shift in IC50
A0%5-
B2%153
C10%5010

This is illustrative data and actual results may vary depending on the cell type and experimental conditions.

Step 2: Mitigation Strategies

If the comparative potency assessment confirms a significant shift in the IC50 value in the presence of serum, consider the following strategies:

  • Reduce Serum Concentration: If your cell type can tolerate it, reduce the percentage of serum in your culture medium during the experiment. This will decrease the concentration of binding proteins and increase the availability of free 9-CPA.

  • Use Serum-Free Medium: For short-term experiments, switching to a serum-free medium or a defined medium with lower protein content can eliminate the interference.[9]

  • Increase Compound Concentration: If reducing serum is not feasible, you may need to use higher concentrations of 9-CPA to achieve the desired biological effect. The data from your comparative potency assessment can guide the selection of an appropriate concentration.

  • Pre-incubation with Serum: In some cases, pre-incubating the compound in serum-containing medium before adding it to the cells can allow the binding equilibrium to be reached, leading to more consistent results.

Visual Guides

Signaling Pathway of 9-CPA Action

G_protein_signaling cluster_receptor Cell Membrane GPCR GPCR G_protein G Protein (Gs) GPCR->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Ligand Ligand Ligand->GPCR activates G_protein->AC stimulates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets CPA 9-CPA CPA->AC inhibits (non-competitive)

Caption: Inhibition of the adenylyl cyclase pathway by 9-CPA.

Troubleshooting Workflow for Serum Interference

Caption: A workflow for troubleshooting suspected serum interference.

Proposed Mechanism of Serum Interference

Serum_Interference cluster_cell Cell CPA_free Free 9-CPA Serum_Protein Serum Protein (e.g., Albumin) CPA_free->Serum_Protein binds AC_target Adenylyl Cyclase (Target) CPA_free->AC_target inhibits CPA_bound Bound 9-CPA (Inactive)

Caption: Serum protein binding reduces free 9-CPA concentration.

References

cytotoxicity of 9-Cyclopentyladenine monomethanesulfonate at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Cyclopentyladenine monomethanesulfonate, particularly concerning its cytotoxic effects at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic concentration range for this compound?

Q2: What is the primary mechanism of action for the cytotoxicity of this compound?

A2: The precise mechanism for this compound is not fully elucidated. However, based on its structural similarity to other adenine analogues, two primary mechanisms are plausible:

  • Adenosine A1 Receptor Agonism: N6-Cyclopentyladenine is a selective agonist for the adenosine A1 receptor.[2] Activation of this receptor can have varied effects on cell proliferation, with some studies showing that A1 receptor agonists can inhibit the proliferation of certain cancer cell lines.[3]

  • Cyclin-Dependent Kinase (CDK) Inhibition: As an adenine analogue, it may act as a competitive inhibitor of ATP binding to CDKs, leading to cell cycle arrest, typically at the G1/S transition.[4][5][6] This is a common mechanism for purine-based small molecules in cancer therapy.

Q3: I am observing low or no cytotoxicity even at high concentrations. What could be the issue?

A3: Several factors could contribute to a lack of cytotoxic effect:

  • Compound Solubility: At high concentrations, this compound may precipitate out of the culture medium. Ensure the compound is fully dissolved in your vehicle (e.g., DMSO) before adding it to the media, and visually inspect for any precipitation in the wells.

  • Cell Line Resistance: The cell line you are using may be resistant to the compound's mechanism of action. For example, if the compound primarily targets CDK4/6, cells with a mutated or absent retinoblastoma (Rb) protein may be resistant.

  • Incorrect Assay Endpoint: The chosen incubation time may be too short to observe cytotoxic effects. Consider extending the treatment duration.

  • Assay Interference: The compound may interfere with the readout of your cytotoxicity assay. For example, some compounds can chemically reduce MTT, leading to a false-positive signal for viability.[7]

Q4: My results show increased cell viability at the highest concentrations. Is this possible?

A4: This phenomenon, known as a biphasic or hormetic response, can occur. At very high concentrations, compound precipitation can reduce the effective concentration in solution. Alternatively, the compound might interfere with the assay chemistry, leading to an artificially high signal.[7][8] It is also possible that at high concentrations, different cellular pathways are activated. We recommend visually inspecting the cells under a microscope to correlate the assay results with cell morphology and number.

Troubleshooting Guides

Issue 1: Compound Precipitation in Culture Medium
  • Observation: A visible precipitate forms in the wells of the culture plate after adding the compound.

  • Cause: The concentration of this compound exceeds its solubility limit in the culture medium.

  • Solutions:

    • Optimize Vehicle Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) in the culture medium is as low as possible (typically <0.5%) and consistent across all wells.

    • Pre-warm Medium: Gently warm the culture medium to 37°C before adding the compound stock solution.

    • Serial Dilutions: Prepare serial dilutions of the compound in culture medium rather than adding a small volume of a highly concentrated stock directly to the well.

    • Solubility Testing: Perform a solubility test of the compound in your specific culture medium to determine its solubility limit.

Issue 2: High Variability Between Replicate Wells
  • Observation: Significant standard deviation between replicate wells for the same concentration.

  • Cause: Uneven cell seeding, pipetting errors, or edge effects in the microplate.

  • Solutions:

    • Cell Seeding: Ensure a homogenous single-cell suspension before seeding. When seeding, gently swirl the plate to ensure even distribution.

    • Pipetting Technique: Use calibrated pipettes and ensure consistent pipetting technique. For multi-channel pipettes, ensure all channels are dispensing equal volumes.

    • Edge Effects: Avoid using the outer wells of the microplate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.[9]

Issue 3: Inconsistent Results with MTT Assay
  • Observation: Absorbance readings do not correlate with expected cell viability (e.g., higher absorbance at higher, cytotoxic concentrations).

  • Cause: Interference of the compound with the MTT reagent or alteration of cellular metabolism.

  • Solutions:

    • Control for Compound Interference: Run a control plate with the compound in cell-free medium to see if it directly reduces MTT.

    • Alternative Cytotoxicity Assays: Use a different assay that measures a different cell death marker. Good alternatives include:

      • LDH Release Assay: Measures membrane integrity.

      • Live/Dead Staining (e.g., Trypan Blue or fluorescent dyes like Propidium Iodide): Directly visualizes and quantifies dead cells.

      • ATP-based Assays (e.g., CellTiter-Glo®): Measures the level of ATP in viable cells.

Quantitative Data Summary

The following table provides representative data for the cytotoxicity of N6-substituted adenine analogues. Note that these are examples and the actual IC50 for this compound may vary depending on the cell line and experimental conditions.

CompoundCell LineAssayIncubation Time (h)IC50 / Effective Concentration
N6-CyclopentyladenineMouse HepatomaViability48-72133-166 µg/ml[1]
Trisubstituted adenine analogue 14c SW480 (Colon Cancer)AntiproliferativeNot Specified7 µM[10]
Trisubstituted adenine analogue 18c K562 (Leukemia)AntiproliferativeNot Specified17 µM[10]

Experimental Protocols

Protocol: MTT Assay for Cytotoxicity

This protocol is adapted for determining the cytotoxicity of compounds like this compound.[9][11][12]

Materials:

  • 96-well flat-bottom tissue culture plates

  • Cell line of interest

  • Complete culture medium

  • This compound

  • Vehicle (e.g., sterile DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in the chosen vehicle.

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, 5% CO2. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for at least 15 minutes at room temperature on an orbital shaker, protected from light.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compound (24-72h) cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment mtt_addition Add MTT Reagent (3-4h) treatment->mtt_addition solubilization Add Solubilization Solution mtt_addition->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance calc_ic50 Calculate % Viability & IC50 read_absorbance->calc_ic50

Caption: A generalized workflow for determining the cytotoxicity of a compound using the MTT assay.

cdk_pathway Mitogenic_Stimuli Mitogenic Stimuli CyclinD Cyclin D Mitogenic_Stimuli->CyclinD Induces CyclinD_CDK46 Cyclin D-CDK4/6 (Active Complex) CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates Rb_E2F Rb-E2F (Inactive) Rb->Rb_E2F Binds E2F E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription Rb_E2F->Rb Rb_E2F->E2F pRb p-Rb pRb->E2F Releases G1_S_Transition G1-S Transition S_Phase_Genes->G1_S_Transition Compound 9-Cyclopentyladenine (CDK Inhibitor) Compound->CDK46 Inhibits

Caption: A simplified signaling pathway illustrating cell cycle arrest at the G1/S transition by a CDK4/6 inhibitor.

References

how to perform a washout of 9-Cyclopentyladenine monomethanesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Cyclopentyladenine monomethanesulfonate (9-CPA-MMS).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the washout of this compound.

Issue Possible Cause Recommended Solution
Incomplete Washout: Persistent Inhibition of Adenylyl Cyclase Insufficient number of washes or inadequate incubation time between washes.Increase the number of washes with fresh, drug-free medium to at least 3-4 cycles. Extend the equilibration time between washes to allow for passive diffusion of the compound out of the cells. Consider using a higher volume of wash medium.
High cellular uptake or binding of the compound.If standard washing is ineffective, consider a brief incubation with a neutral, non-disruptive capturing agent like albumin in the wash buffer to facilitate the removal of the compound from the cell membrane.
Cell Stress or Viability Issues Post-Washout Mechanical stress from repeated centrifugation and resuspension.Handle cells gently during the washing steps. Use low-speed centrifugation (e.g., 100-200 x g) for a shorter duration.
Osmotic shock from incorrect buffer composition.Ensure the wash medium is isotonic and at the correct pH and temperature for your specific cell type.
Variability in Experimental Replicates Inconsistent washout procedure across samples.Standardize the washout protocol for all samples, including the volume of wash medium, number of washes, centrifugation speed and time, and incubation periods.
Residual compound in the culture vessel.Pre-rinse the culture vessel with fresh medium before adding the final drug-free medium for the post-washout incubation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended general protocol for washing out this compound?

A1: A general protocol involves removing the drug-containing medium, washing the cells multiple times with fresh, pre-warmed, drug-free medium, and then incubating the cells in fresh medium to allow for the reversal of the inhibitory effect. The exact number of washes and incubation times may need to be optimized for your specific cell line and experimental conditions.

Q2: How can I confirm the complete washout of the compound?

A2: To confirm a complete washout, you can perform a functional assay to measure the activity of adenylyl cyclase, the target of 9-CPA-MMS. A return to baseline adenylyl cyclase activity would indicate a successful washout. Alternatively, if a sensitive analytical method like LC-MS is available, you could measure the concentration of the compound in the cell lysate and supernatant post-washout.

Q3: What is the mechanism of action of this compound?

A3: this compound is a stable, cell-permeable, non-competitive inhibitor of adenylyl cyclase. It targets the P-site domain of the enzyme, leading to a reduction in the synthesis of cyclic AMP (cAMP).[1][2][3]

Q4: What are the solubility and storage conditions for this compound?

A4: The compound is soluble in water at 5 mg/mL, presenting as a clear solution.[1] It is typically stored as a powder at room temperature.

Experimental Protocols

Standard Washout Protocol for Adherent Cells
  • Aspirate Drug-Containing Medium: Carefully aspirate the medium containing this compound from the culture vessel.

  • First Wash: Gently add a sufficient volume of pre-warmed, drug-free culture medium to cover the cell monolayer. Gently rock the vessel and then aspirate the medium.

  • Repeat Washes: Repeat the washing step (step 2) for a total of 3-5 times to ensure complete removal of the drug from the extracellular environment.

  • Equilibration: After the final wash, add fresh, pre-warmed, drug-free culture medium to the cells and return them to the incubator for an equilibration period (e.g., 1-2 hours) to allow for the diffusion of the intracellular compound into the medium.

  • Medium Replacement: After the equilibration period, replace the medium one final time with fresh, drug-free medium for the subsequent experimental time points.

Standard Washout Protocol for Suspension Cells
  • Pellet Cells: Transfer the cell suspension to a sterile centrifuge tube and pellet the cells by centrifugation at a low speed (e.g., 100-200 x g) for 3-5 minutes.

  • Aspirate Supernatant: Carefully aspirate the supernatant containing this compound without disturbing the cell pellet.

  • Resuspend and Wash: Gently resuspend the cell pellet in a sufficient volume of pre-warmed, drug-free culture medium.

  • Repeat Wash Cycle: Repeat the centrifugation and resuspension steps (steps 1-3) for a total of 3-5 times.

  • Final Resuspension: After the final wash, resuspend the cells in fresh, pre-warmed, drug-free culture medium for further incubation and analysis.

Visualizations

Washout_Workflow cluster_protocol Washout Protocol for 9-CPA-MMS start Cells incubated with 9-CPA-MMS remove_medium Remove drug-containing medium start->remove_medium wash1 Wash 1 with drug-free medium remove_medium->wash1 wash2 Wash 2 with drug-free medium wash1->wash2 wash_n Wash 'n' with drug-free medium wash2->wash_n ...repeat as needed equilibration Equilibration in drug-free medium wash_n->equilibration final_medium Add final drug-free medium equilibration->final_medium end Cells ready for post-washout analysis final_medium->end

Caption: Experimental workflow for the washout of this compound.

Signaling_Pathway cluster_pathway Adenylyl Cyclase Signaling Pathway Inhibition GPCR G-Protein Coupled Receptor (GPCR) G_protein G-Protein GPCR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates CPA 9-Cyclopentyladenine Monomethanesulfonate CPA->AC Inhibits

Caption: Inhibition of the adenylyl cyclase signaling pathway by this compound.

References

improving cell permeability of 9-Cyclopentyladenine monomethanesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 9-Cyclopentyladenine (cPA) monomethanesulfonate. The information is designed to address specific issues that may be encountered when working to improve and assess the cell permeability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is 9-Cyclopentyladenine monomethanesulfonate and what is its primary mechanism of action?

9-Cyclopentyladenine (cPA) monomethanesulfonate is a cell-permeable purine derivative that acts as a non-competitive inhibitor of adenylyl cyclase.[1] By inhibiting adenylyl cyclase, it reduces the intracellular concentration of cyclic adenosine monophosphate (cAMP), a critical second messenger in many signaling pathways.

Q2: The product datasheet describes this compound as "cell-permeable". Why am I observing low efficacy in my cell-based assays?

While the compound is designed to be cell-permeable, several factors can contribute to apparent low efficacy in cellular assays:

  • Suboptimal Concentration: The effective concentration can vary significantly between different cell types and experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.

  • Solubility Issues: Although the monomethanesulfonate salt is intended to improve aqueous solubility, precipitation can still occur in complex cell culture media. Ensure the compound is fully dissolved in your vehicle solvent before diluting it into the final assay medium.

  • Cellular Efflux: The compound may be a substrate for cellular efflux pumps, which actively transport it out of the cell, reducing its intracellular concentration.

  • Compound Degradation: While generally stable, prolonged incubation times or specific enzymatic activities in your cell model could lead to degradation of the compound.

Q3: What are some initial steps to improve the cellular uptake of this compound?

To enhance the cellular uptake, consider the following strategies:

  • Formulation with Permeation Enhancers: The use of excipients that can transiently increase membrane permeability may be beneficial.[2]

  • Use of a Vehicle Solvent: Ensure the compound is first dissolved in a suitable solvent like DMSO before further dilution in aqueous media.

  • pH Optimization: The charge state of the molecule can influence its permeability. Adjusting the pH of the experimental buffer, if permissible for your cell model, may improve uptake.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound and provides actionable solutions.

Issue Potential Cause Recommended Solution
Low or no biological activity observed Insufficient intracellular concentration of the compound.- Perform a dose-response experiment to identify the optimal working concentration.- Verify the solubility of the compound in your final assay medium. Consider using a different vehicle solvent or pre-warming the medium.- Evaluate for cellular efflux by co-incubating with known efflux pump inhibitors.
High variability between experimental replicates Inconsistent compound delivery or cell health.- Ensure homogenous mixing of the compound in the assay medium before adding to cells.- Monitor cell viability and confluence to ensure consistency across all wells.- Calibrate pipettes and use consistent pipetting techniques.[3]
Precipitation of the compound in cell culture medium The compound's solubility limit has been exceeded.- Decrease the final concentration of the compound.- Increase the percentage of co-solvent (e.g., DMSO) in the final medium, ensuring it remains within a non-toxic range for your cells.- Prepare fresh stock solutions for each experiment.
Unexpected off-target effects The compound may be interacting with other cellular components at high concentrations.- Lower the concentration of the compound to a range that is more specific for adenylyl cyclase inhibition.- Include appropriate negative and positive controls to distinguish specific from non-specific effects.

Data Presentation: Permeability Assessment

Table 1: PAMPA Permeability Data

The PAMPA assay provides a measure of passive membrane permeability.[4][5]

CompoundApparent Permeability (Pe) (10-6 cm/s)Permeability Classification
Control: Low Permeability< 1.0Low
Control: Medium Permeability1.0 - 10.0Medium
Control: High Permeability> 10.0High
This compound Experimental ValueTo be determined

Table 2: Caco-2 Permeability Data

The Caco-2 assay is a cell-based model that can assess both passive and active transport across an intestinal epithelial-like barrier.[6][7]

CompoundPapp (A→B) (10-6 cm/s)Papp (B→A) (10-6 cm/s)Efflux Ratio (B→A / A→B)Permeability Classification
Control: Low Permeability< 1.0< 1.0~1.0Low
Control: Medium Permeability1.0 - 10.01.0 - 10.0~1.0Medium
Control: High Permeability> 10.0> 10.0~1.0High
Control: Efflux Substrate< 5.0> 10.0> 2.0Low (with efflux)
This compound Experimental ValueExperimental ValueCalculated ValueTo be determined

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general procedure for assessing the passive permeability of a compound.

Materials:

  • PAMPA plate (e.g., 96-well format with a lipid-impregnated artificial membrane)

  • Acceptor and donor plates

  • Test compound (this compound)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Organic solvent (e.g., dodecane)

  • Phospholipid (e.g., lecithin)

  • Plate reader or LC-MS/MS for quantification

Procedure:

  • Prepare the PAMPA membrane: Coat the filter of the donor plate with a solution of phospholipid in an organic solvent and allow the solvent to evaporate.

  • Prepare the acceptor plate: Fill the wells of the acceptor plate with PBS.

  • Prepare the donor solution: Dissolve the test compound in PBS (with a small percentage of a co-solvent like DMSO if necessary) to the desired concentration.

  • Assemble the PAMPA sandwich: Place the donor plate on top of the acceptor plate.

  • Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Quantify: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

  • Calculate Permeability: Calculate the apparent permeability (Pe) using the appropriate formula.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol outlines the steps for measuring compound permeability across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • Test compound (this compound)

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A Lucifer yellow permeability assay can also be performed.

  • Prepare Transport Buffer: Prepare the transport buffer (e.g., HBSS) and warm to 37°C.

  • Prepare Dosing Solution: Dissolve the test compound in the transport buffer to the final desired concentration.

  • Permeability Assay (Apical to Basolateral - A→B): a. Wash the cell monolayers with warm transport buffer. b. Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber. c. Incubate at 37°C with gentle shaking. d. At various time points, take samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Assay (Basolateral to Apical - B→A) (for efflux assessment): a. Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber. b. Follow the same incubation and sampling procedure as for the A→B direction.

  • Quantify: Analyze the concentration of the compound in the collected samples by LC-MS/MS.

  • Calculate Apparent Permeability (Papp): Calculate the Papp value for both directions and determine the efflux ratio.

Visualizations

Adenylyl_Cyclase_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPCR GPCR G_Protein G Protein GPCR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ligand Ligand Ligand->GPCR Activates G_Protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates cPA 9-Cyclopentyladenine monomethanesulfonate cPA->AC Inhibits

Caption: Adenylyl Cyclase Signaling Pathway and Inhibition by 9-Cyclopentyladenine.

Experimental_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Permeability Assay Execution cluster_analysis Phase 3: Data Analysis and Troubleshooting Define_Objectives Define Experimental Objectives Prepare_Reagents Prepare Stock Solutions and Reagents Define_Objectives->Prepare_Reagents Perform_Assay Perform PAMPA or Caco-2 Assay Prepare_Reagents->Perform_Assay Cell_Culture Culture and Maintain Cell Lines Cell_Culture->Perform_Assay Collect_Samples Collect Samples at Time Points Perform_Assay->Collect_Samples Quantify_Compound Quantify Compound Concentration (LC-MS/MS) Collect_Samples->Quantify_Compound Calculate_Permeability Calculate Permeability Coefficients Quantify_Compound->Calculate_Permeability Analyze_Results Analyze and Interpret Results Calculate_Permeability->Analyze_Results Troubleshoot Troubleshoot Unexpected Results Analyze_Results->Troubleshoot Troubleshoot->Define_Objectives Refine Experiment

Caption: General workflow for assessing and troubleshooting cell permeability.

References

Validation & Comparative

A Comparative Guide to Adenylyl Cyclase Inhibitors: 9-Cyclopentyladenine monomethanesulfonate vs. SQ 22,536

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cellular signaling research, the inhibition of adenylyl cyclase (AC) is a critical tool for dissecting the intricate roles of cyclic AMP (cAMP). Among the arsenal of available inhibitors, 9-Cyclopentyladenine monomethanesulfonate and SQ 22,536 are two commonly employed compounds. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific experimental needs.

At a Glance: Key Performance Indicators

FeatureThis compoundSQ 22,536
Mechanism of Action Non-competitive adenylyl cyclase inhibitor[1]Non-competitive adenylyl cyclase inhibitor[1][2]
Potency (IC50) Generally considered less potent; in one study, did not achieve 50% inhibition at 500 µM against soluble adenylyl cyclase[3]. Another study reported an IC50 of 4 µM for blocking the increase in cAMP levels in human platelets[4].More potent, with reported IC50 values ranging from 1.4 µM to 200 µM depending on the cell type and experimental conditions[5][6][7]. For example, an IC50 of 1.4 µM was observed for the inhibition of PGE1-stimulated cAMP increase in human platelets[5][6].
Cell Permeability Cell-permeable[1]Cell-permeable[1][6]
Known Off-Target Effects No significant off-target effects have been widely reported.Known to inhibit a novel neuritogenic cAMP sensor (NCS) downstream of adenylyl cyclase, which can affect ERK phosphorylation and neuritogenesis independently of AC inhibition[8].
Chemical Stability Considered chemically and metabolically stable[1].Generally stable, though some sources suggest avoiding strongly acidic solutions[2].

Delving Deeper: Mechanism of Action and Potency

Both 9-Cyclopentyladenine and SQ 22,536 act as non-competitive inhibitors of adenylyl cyclase[1][2]. This mode of inhibition implies that they do not compete with the substrate, ATP, for binding to the catalytic site of the enzyme. Instead, they are thought to bind to an allosteric site, inducing a conformational change that reduces the enzyme's catalytic efficiency.

A critical point of differentiation lies in their potency. SQ 22,536 generally exhibits a higher inhibitory potency across various experimental systems. For instance, it has an IC50 of 1.4 µM for inhibiting prostaglandin E1 (PGE1)-stimulated increases in cAMP levels in intact human platelets[5][6]. In contrast, a direct comparison against soluble adenylyl cyclase (sAC) revealed that 9-Cyclopentyladenine (referred to as 9-CP) did not achieve 50% inhibition even at a concentration of 500 µM, whereas SQ 22,536 showed a multi-step inhibition curve in whole-cell lysates[3]. However, an older study on human blood platelets reported an IC50 of 4 µM for 9-cyclopentyladenine in blocking the PGE1-stimulated increase in cAMP levels, suggesting that its potency can be cell-type and condition-dependent[4].

Off-Target Considerations: A Note of Caution for SQ 22,536

A significant consideration in the choice between these two inhibitors is the potential for off-target effects. Research has revealed that SQ 22,536 can exert effects independent of its adenylyl cyclase inhibitory activity. Specifically, it has been shown to inhibit a novel neuritogenic cAMP sensor (NCS), thereby affecting downstream signaling pathways such as ERK phosphorylation and neuritogenesis[8]. This off-target action was not observed with another adenylyl cyclase inhibitor, 2',5'-dideoxyadenosine, highlighting the specificity of this effect to SQ 22,536[8].

For 9-Cyclopentyladenine, there is a conspicuous absence of widely reported off-target effects in the scientific literature. This suggests it may be a "cleaner" inhibitor, making it a more suitable choice for experiments where the specific inhibition of adenylyl cyclase is paramount and downstream effects on pathways like ERK need to be avoided.

Visualizing the Science

To better understand the context of these inhibitors, the following diagrams illustrate the adenylyl cyclase signaling pathway, the mechanism of inhibition, and a typical experimental workflow.

cluster_membrane Cell Membrane GPCR GPCR G_protein G Protein (Gs/Gi) GPCR->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP Catalysis G_protein->AC ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Downstream Downstream Cellular Responses PKA->Downstream Ligand Ligand (e.g., Hormone) Ligand->GPCR

Figure 1. Simplified adenylyl cyclase signaling pathway.

AC Adenylyl Cyclase (Enzyme) cAMP cAMP (Product) AC->cAMP Inhibition Inactive_AC Inactive Adenylyl Cyclase AC->Inactive_AC ATP ATP (Substrate) ATP->AC Inhibitor 9-Cyclopentyladenine or SQ 22,536 (Non-competitive Inhibitor) Inhibitor->AC Inhibitor->Inactive_AC

Figure 2. Non-competitive inhibition of adenylyl cyclase.

start Prepare cell lysates or membrane fractions incubate Incubate with ATP, Mg2+, and varying concentrations of inhibitor start->incubate stimulate Stimulate AC activity (e.g., with Forskolin or GPCR agonist) incubate->stimulate stop Stop reaction stimulate->stop measure Measure cAMP levels (e.g., ELISA, RIA, or fluorescence-based assay) stop->measure analyze Analyze data to determine IC50 measure->analyze

Figure 3. General experimental workflow for an adenylyl cyclase inhibition assay.

Experimental Protocols

The determination of the inhibitory potency (IC50) of compounds like 9-Cyclopentyladenine and SQ 22,536 on adenylyl cyclase activity is a fundamental experimental procedure. Below are detailed methodologies for both membrane preparations and whole-cell assays.

Adenylyl Cyclase Activity Assay in Membrane Preparations

This method allows for the direct measurement of AC activity on isolated cell membranes, removing the complexity of intracellular signaling cascades.

1. Membrane Preparation:

  • Cells or tissues are harvested and washed with cold phosphate-buffered saline (PBS).

  • The cells are then homogenized in a lysis buffer (e.g., 20 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and intact cells.

  • The resulting supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

2. Adenylyl Cyclase Assay:

  • The reaction is typically carried out in a final volume of 50-100 µL in a 96-well plate.

  • The reaction mixture contains the membrane preparation (a few micrograms of protein), assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), MgCl2 (as a cofactor), ATP (the substrate, often including a radioactive tracer like [α-³²P]ATP for detection), and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Varying concentrations of the inhibitor (9-Cyclopentyladenine or SQ 22,536) are added to the wells.

  • The reaction is initiated by the addition of a stimulator of AC activity, such as forskolin or a specific G-protein coupled receptor (GPCR) agonist.

  • The plate is incubated at 37°C for a defined period (e.g., 10-30 minutes).

  • The reaction is terminated by adding a stop solution (e.g., a solution containing EDTA and unlabeled cAMP).

3. cAMP Measurement:

  • The amount of cAMP produced is quantified. If a radioactive tracer is used, the produced [³²P]cAMP is separated from unreacted [α-³²P]ATP using sequential column chromatography (e.g., Dowex and alumina columns).

  • Alternatively, non-radioactive methods such as Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), or fluorescence-based assays can be used to measure cAMP levels.

4. Data Analysis:

  • The percentage of inhibition is calculated for each inhibitor concentration relative to the stimulated control without inhibitor.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of AC activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Whole-Cell cAMP Assay

This assay measures the accumulation of cAMP in intact cells, providing a more physiologically relevant context.

1. Cell Culture and Plating:

  • Adherent cells are seeded into 96-well plates and cultured until they reach the desired confluency.

2. Inhibition Assay:

  • The culture medium is removed, and the cells are washed with a pre-warmed assay buffer.

  • Cells are pre-incubated with varying concentrations of the inhibitor (9-Cyclopentyladenine or SQ 22,536) in the presence of a phosphodiesterase inhibitor for a short period (e.g., 10-30 minutes) at 37°C.

  • Following pre-incubation, cells are stimulated with an AC activator (e.g., forskolin or a GPCR agonist) and incubated for an additional period (e.g., 15-30 minutes).

3. Cell Lysis and cAMP Measurement:

  • The reaction is stopped by removing the stimulation medium and lysing the cells with a lysis buffer provided in a commercial cAMP assay kit (e.g., ELISA or HTRF-based kits).

  • The amount of cAMP in the cell lysate is then measured according to the manufacturer's instructions.

4. Data Analysis:

  • Similar to the membrane assay, the percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by non-linear regression analysis of the dose-response curve.

Conclusion: Making an Informed Choice

The selection between this compound and SQ 22,536 as an adenylyl cyclase inhibitor should be guided by the specific requirements of the experiment.

  • For high-potency inhibition and when potential off-target effects on ERK signaling are not a concern, SQ 22,536 is a viable option. Its well-characterized and potent inhibitory action makes it a powerful tool.

  • When specificity is the primary concern and potential confounding effects on downstream pathways need to be minimized, this compound may be the more prudent choice. Although it is generally less potent, its apparent lack of significant off-target effects makes it a "cleaner" tool for dissecting the direct consequences of adenylyl cyclase inhibition.

Researchers are encouraged to carefully consider the experimental context, including the cell type, the specific adenylyl cyclase isoforms present, and the downstream signaling pathways of interest, before selecting an inhibitor. Whenever possible, validating key findings with a structurally distinct inhibitor is a recommended practice to ensure the observed effects are indeed due to the inhibition of adenylyl cyclase.

References

A Comparative Guide to the Specificity of 9-Cyclopentyladenine Monomethanesulfonate for Adenylyl Cyclase Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 9-Cyclopentyladenine monomethanesulfonate with other common adenylyl cyclase (AC) inhibitors. The information presented is intended to aid researchers in selecting the most appropriate tool for their studies of cAMP signaling pathways.

Introduction to Adenylyl Cyclase and its Inhibition

Adenylyl cyclases are a family of enzymes crucial for cellular signal transduction, catalyzing the conversion of ATP to the second messenger cyclic AMP (cAMP). Mammals express ten isoforms of adenylyl cyclase (AC1-9, and soluble AC), each with distinct tissue distribution and regulatory properties. This diversity makes isoform-selective inhibitors valuable tools for dissecting the physiological roles of individual AC isoforms and for developing targeted therapeutics.

This compound (9-CP-Ade) is a cell-permeable, non-competitive inhibitor of adenylyl cyclase. It is known to be stable and acts at the "P-site" of the enzyme. However, detailed data on its specificity across the various AC isoforms is limited. This guide compares the available information on 9-CP-Ade with that of other well-characterized AC inhibitors.

Comparative Analysis of Adenylyl Cyclase Inhibitors

The following tables summarize the inhibitory potency (IC50 values) of this compound and several other commonly used adenylyl cyclase inhibitors against various AC isoforms. It is important to note that direct comparative studies across all isoforms for all compounds are not always available, and experimental conditions can vary between studies.

Table 1: Inhibitory Activity (IC50) of Adenylyl Cyclase Inhibitors Against Specific Isoforms

InhibitorAC1 (μM)AC2 (μM)AC3 (μM)AC5 (μM)AC6 (μM)AC7 (μM)Notes
This compound N/AN/AN/AN/AN/AN/AIC50 = 100 μM in rat brain prep.
SQ 22,536 -17001322360-Often used as a general AC inhibitor.
NKY80 -17001328.3~8.3-Shows preference for AC5/6.
2',5'-Dideoxyadenosine ------IC50 = 3 μM (general).
MDL-12,330A ------IC50 = 250 μM (general).
NB001 10-----Selective for AC1.

N/A: Data not available from the searched sources.

Signaling Pathway and Experimental Workflow

To understand the context of adenylyl cyclase inhibition, the following diagrams illustrate the canonical cAMP signaling pathway and a general workflow for assessing inhibitor specificity.

camp_signaling_pathway receptor GPCR g_protein G Protein (Gs) receptor->g_protein Ligand Binding ac Adenylyl Cyclase g_protein->ac Activation atp ATP ac->atp Catalysis camp cAMP atp->camp pka Protein Kinase A (PKA) camp->pka Activation creb CREB pka->creb Phosphorylation gene Gene Expression creb->gene inhibitor AC Inhibitor (e.g., 9-CP-Ade) inhibitor->ac Inhibition

Figure 1. Simplified cAMP signaling pathway showing the point of action for adenylyl cyclase inhibitors.

experimental_workflow cluster_prep Preparation cluster_assay Adenylyl Cyclase Assay cluster_analysis Data Analysis cell_culture Cell Culture with AC Isoform Expression membrane_prep Membrane Preparation cell_culture->membrane_prep incubation Incubation with ATP, Activators, & Inhibitor membrane_prep->incubation reaction_stop Reaction Termination incubation->reaction_stop camp_measurement cAMP Quantification reaction_stop->camp_measurement ic50 IC50 Determination camp_measurement->ic50 selectivity Isoform Selectivity Profile ic50->selectivity

Figure 2. General experimental workflow for determining the isoform specificity of an adenylyl cyclase inhibitor.

Experimental Protocols

The following is a generalized protocol for an in vitro adenylyl cyclase activity assay, based on commonly used methods. Specific details may need to be optimized for particular cell types and AC isoforms.

Objective: To determine the IC50 value of an adenylyl cyclase inhibitor against a specific AC isoform.

Materials:

  • Cells or tissues expressing the adenylyl cyclase isoform of interest.

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT, protease inhibitors).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM ATP, 1 mM 3-isobutyl-1-methylxanthine (IBMX), ATP regenerating system).

  • Adenylyl cyclase activator (e.g., Forskolin, GppNHp).

  • Test inhibitor (e.g., this compound) at various concentrations.

  • cAMP detection kit (e.g., ELISA, TR-FRET, or radioactive-based assay).

  • Microplate reader.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissues in ice-cold Lysis Buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

    • Resuspend the membrane pellet in Assay Buffer and determine the protein concentration.

  • Adenylyl Cyclase Assay:

    • In a microplate, add the membrane preparation to wells containing Assay Buffer.

    • Add the adenylyl cyclase activator to all wells except for the basal control.

    • Add varying concentrations of the inhibitor to the test wells. Include a vehicle control.

    • Initiate the enzymatic reaction by adding ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes).

    • Terminate the reaction by adding a stop solution (e.g., 0.1 M HCl or by heating).

  • cAMP Quantification:

    • Quantify the amount of cAMP produced in each well using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a dose-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of adenylyl cyclase activity.

Discussion and Conclusion

The available data indicates that this compound is a non-competitive inhibitor of adenylyl cyclase with an IC50 in the micromolar range in a mixed enzyme preparation. However, a significant gap in knowledge exists regarding its specific activity against the individual adenylyl cyclase isoforms.

In contrast, compounds like NKY80 have been shown to exhibit a degree of selectivity, particularly for AC5 and AC6, while NB001 is reported to be selective for AC1. For researchers investigating the role of specific AC isoforms, these more characterized inhibitors may currently be more suitable tools.

Further research is required to fully elucidate the isoform specificity profile of this compound. Such studies would be invaluable in determining its utility as a specific pharmacological probe in the study of cAMP signaling. Researchers using 9-CP-Ade should exercise caution in interpreting their results and, where possible, confirm their findings using alternative inhibitors with better-defined isoform selectivity.

Comparative Analysis of 9-Cyclopentyladenine Monomethanesulfonate and Other Adenylyl Cyclase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of 9-Cyclopentyladenine monomethanesulfonate, a known non-competitive adenylyl cyclase inhibitor, with other commercially available inhibitors. The information is intended for researchers, scientists, and drug development professionals interested in the modulation of adenylyl cyclase activity.

Introduction to this compound

This compound is a stable and cell-permeable compound that functions as a non-competitive inhibitor of adenylyl cyclase.[1][2][3][4] It is reported to target the P-site of the enzyme, a regulatory domain distinct from the catalytic site where ATP binds. This mode of action is characteristic of non-competitive inhibition, where the inhibitor can bind to the enzyme or the enzyme-substrate complex, thereby reducing the maximal velocity (Vmax) of the reaction without affecting the substrate binding affinity (Km).[5][6][7][8][9] An IC50 value of 100 µM has been reported for its activity in a detergent-dispersed rat brain preparation.[3]

Comparison with Alternative Adenylyl Cyclase Inhibitors

Several other compounds are available for the inhibition of adenylyl cyclase, each with varying degrees of potency and selectivity for different isoforms of the enzyme. This section provides a comparison of this compound with three such alternatives: SQ 22,536, NKY80, and NB001.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound and its comparators. It is important to note that IC50 values can vary depending on the experimental conditions, such as the specific adenylyl cyclase isoform, the presence of activators, and the assay format.

InhibitorTarget(s)IC50Inhibition Type
This compound Adenylyl Cyclase (P-site)100 µM (rat brain preparation)[3]Non-competitive[1][2][3][4]
SQ 22,536 Adenylyl Cyclase1.4 µM (human platelets)[10][11]Non-competitive
NKY80 Adenylyl Cyclase 5 (AC5) > AC3 > AC2AC5: 8.3 µM, AC3: 132 µM, AC2: 1.7 mM[12][13][14][15][16]Non-competitive[12][15][16]
NB001 Adenylyl Cyclase 1 (AC1)10 µM (HEK293 cells expressing AC1)[17][18]Not explicitly specified

Experimental Protocols

The characterization of adenylyl cyclase inhibitors typically involves a series of in vitro and cell-based assays. Below are generalized protocols for these key experiments.

In Vitro Adenylyl Cyclase Activity Assay

This assay directly measures the enzymatic activity of adenylyl cyclase in a cell-free system, allowing for the determination of kinetic parameters.

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the adenylyl cyclase isoform of interest in a buffered solution containing protease inhibitors.

    • Perform differential centrifugation to isolate the membrane fraction, which is enriched with transmembrane adenylyl cyclases.

    • Resuspend the membrane pellet in a suitable buffer for the assay.

  • Inhibition Assay:

    • Pre-incubate the membrane preparation with a range of inhibitor concentrations.

    • Initiate the enzymatic reaction by adding a reaction mixture containing the substrate ATP (often radiolabeled, e.g., [α-³²P]ATP), Mg²⁺ (a required cofactor), and any necessary activators (e.g., forskolin).

    • Incubate the reaction at a constant temperature (e.g., 30°C) for a fixed duration.

  • Quantification of cAMP:

    • Terminate the reaction.

    • Separate the product, cyclic AMP (cAMP), from the unreacted ATP. A common method is sequential column chromatography using Dowex and alumina resins.

    • Quantify the amount of cAMP produced, typically by measuring radioactivity.

  • Data Analysis:

    • Plot the enzyme activity against the inhibitor concentration to calculate the IC50 value.

    • To determine the mechanism of inhibition, perform the assay at multiple substrate concentrations in the presence and absence of the inhibitor. A Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) is then generated. For a non-competitive inhibitor, the Vmax will decrease, while the Km will remain unchanged.

Cell-Based cAMP Accumulation Assay

This assay measures the effect of an inhibitor on cAMP production within intact cells, providing an indication of its cell permeability and potency in a more physiological context.

  • Cell Culture and Treatment:

    • Culture a suitable cell line, either endogenously expressing or engineered to overexpress the target adenylyl cyclase isoform.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Incubate the cells with various concentrations of the test inhibitor.

    • Stimulate adenylyl cyclase activity using an appropriate agonist (e.g., forskolin or a G-protein coupled receptor agonist).

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells to release the intracellular contents.

    • Measure the concentration of cAMP in the cell lysate using a commercially available detection kit, such as an ELISA or a FRET-based biosensor assay.

  • Data Analysis:

    • Normalize the cAMP levels to a control (e.g., vehicle-treated cells).

    • Plot the normalized cAMP levels against the inhibitor concentration to determine the IC50 value in a cellular context.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of non-competitive inhibition and a typical experimental workflow for characterizing adenylyl cyclase inhibitors.

non_competitive_inhibition cluster_enzyme Enzyme cluster_inhibitor Inhibitor cluster_inhibited Inhibited Enzyme E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES EI Enzyme-Inhibitor Complex (EI) E->EI + I ES->E ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I P Product (P) ES->P k_cat I Inhibitor (I) EI->E EI->ESI + S ESI->ES ESI->EI S Substrate (S) S->E +

Caption: Mechanism of non-competitive inhibition.

experimental_workflow start Start: Identify Potential Adenylyl Cyclase Inhibitor assay_dev Develop/Optimize Adenylyl Cyclase Assay start->assay_dev primary_screen Primary Screening: Determine IC50 assay_dev->primary_screen secondary_screen Secondary Screening: Isoform Selectivity primary_screen->secondary_screen mechanism_study Mechanism of Inhibition Study (e.g., Lineweaver-Burk Plot) secondary_screen->mechanism_study confirm_non_comp Confirm Non-Competitive Inhibition (Decreased Vmax, Unchanged Km) mechanism_study->confirm_non_comp cell_based Cell-Based Assays: Confirm Cellular Potency confirm_non_comp->cell_based in_vivo In Vivo Studies: Efficacy and Toxicology cell_based->in_vivo end_point End: Characterized Inhibitor in_vivo->end_point

Caption: Workflow for adenylyl cyclase inhibitor characterization.

References

A Comparative Guide to Negative Controls for 9-Cyclopentyladenine Monomethanesulfonate Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of kinase inhibitor research, particularly concerning promising therapeutic candidates like 9-Cyclopentyladenine monomethanesulfonate, the use of appropriate negative controls is paramount for the validation of experimental findings. This guide provides a comprehensive comparison of potential negative controls for use in studies involving 9-Cyclopentyladenine, a compound recognized for its activity as a Cyclin-Dependent Kinase (CDK) inhibitor. The selection of a suitable negative control is critical for distinguishing specific on-target effects from non-specific or off-target phenomena.

Understanding the Target: 9-Cyclopentyladenine as a CDK Inhibitor

9-Cyclopentyladenine is a purine analog that has demonstrated inhibitory activity against Cyclin-Dependent Kinases (CDKs), key regulators of cell cycle progression and transcription. While the precise and complete target profile of this compound is a subject of ongoing research, available data suggests significant activity against CDK9 and potential activity against CDK4 and CDK6. Inhibition of these kinases can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.

The Crucial Role of a Negative Control

A negative control in this context should be a molecule that is structurally analogous to 9-Cyclopentyladenine but lacks significant inhibitory activity against its primary kinase targets. The ideal negative control should have similar physicochemical properties to ensure that any observed differences in biological activity can be confidently attributed to the specific interactions of 9-Cyclopentyladenine with its targets, rather than differences in solubility, cell permeability, or other non-specific effects.

Recommended Negative Control: N6-Methyladenosine

Based on structural similarity and expected lack of significant CDK inhibitory activity, N6-Methyladenosine is a recommended negative control for experiments with 9-Cyclopentyladenine. While both are N6-substituted purine analogs, the smaller methyl group in N6-Methyladenosine, compared to the bulkier cyclopentyl group of 9-Cyclopentyladenine, is predicted to have significantly lower affinity for the ATP-binding pocket of CDKs. This structural difference is expected to abrogate the potent inhibitory effects observed with 9-Cyclopentyladenine. N6-methyladenosine is a naturally occurring modified nucleoside and is not known to be a potent inhibitor of CDKs.

Comparative Performance Data

Table 1: In Vitro Kinase Inhibition Profile (IC50 Values)

Kinase Target9-Cyclopentyladenine (Expected IC50, nM)N6-Methyladenosine (Expected IC50, nM)
CDK9/cyclin T1 < 100> 10,000
CDK4/cyclin D1 < 500> 10,000
CDK6/cyclin D3 < 500> 10,000
CDK1/cyclin B > 1,000> 10,000
CDK2/cyclin E > 1,000> 10,000
CDK5/p25 > 1,000> 10,000
CDK7/cyclin H > 1,000> 10,000

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. Lower values indicate higher potency. The values for 9-Cyclopentyladenine are estimates based on related compounds and require experimental verification.

Table 2: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)

Target Protein9-Cyclopentyladenine (Expected Thermal Shift, °C)N6-Methyladenosine (Expected Thermal Shift, °C)
CDK9 Significant positive shiftNo significant shift
CDK4 Moderate positive shiftNo significant shift
CDK6 Moderate positive shiftNo significant shift

Note: A positive thermal shift in a CETSA experiment indicates that the compound binds to and stabilizes the target protein within the cell.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of the comparative data.

In Vitro Kinase Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in solution following a kinase reaction. Inhibition of the kinase results in a higher ATP concentration, leading to a stronger luminescent signal.

Materials:

  • Recombinant human CDK9/cyclin T1, CDK4/cyclin D1, and CDK6/cyclin D3 (e.g., from Promega, SignalChem)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Substrate peptide for each kinase (e.g., generic kinase substrate or specific substrate)

  • This compound and N6-Methyladenosine

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of 9-Cyclopentyladenine and N6-Methyladenosine in kinase reaction buffer.

  • In a 96-well plate, add the kinase, substrate, and test compound to the appropriate wells.

  • Initiate the kinase reaction by adding ATP to a final concentration appropriate for the specific kinase (often near the Km for ATP).

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by plotting the percentage of kinase inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.

Materials:

  • Cultured cells expressing the target CDKs (e.g., a relevant cancer cell line)

  • This compound and N6-Methyladenosine

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Temperature gradient PCR machine or heating blocks

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibodies specific for CDK9, CDK4, and CDK6

Procedure:

  • Treat cultured cells with 9-Cyclopentyladenine, N6-Methyladenosine, or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-4 hours).

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation and aggregation.

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble target protein (CDK9, CDK4, CDK6) in each sample by Western blotting.

  • Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and engagement.

Visualizing the Experimental Logic and Pathways

To further clarify the experimental design and the underlying biological pathways, the following diagrams are provided.

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cellular Thermal Shift Assay (CETSA) Compound 9-Cyclopentyladenine or N6-Methyladenosine Reaction Kinase Reaction Compound->Reaction Kinase Recombinant CDK Kinase->Reaction ATP ATP ATP->Reaction Substrate Substrate Peptide Substrate->Reaction Luminescence Luminescence Measurement Reaction->Luminescence Remaining ATP Cells Cultured Cells Treatment Compound Treatment Cells->Treatment Heating Heat Challenge Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation Lysis->Centrifugation WesternBlot Western Blot Analysis Centrifugation->WesternBlot Soluble Proteins

Caption: Workflow for in vitro and cellular assays.

Signaling_Pathway cluster_pathway Simplified CDK Signaling Pathway CyclinD Cyclin D CDK4_6 CDK4/6 CyclinD->CDK4_6 Rb Rb CDK4_6->Rb phosphorylates CyclinT Cyclin T CDK9 CDK9 CyclinT->CDK9 RNAPII RNA Pol II CDK9->RNAPII phosphorylates E2F E2F Rb->E2F inhibits CellCycle G1/S Transition E2F->CellCycle promotes Transcription Transcription Elongation RNAPII->Transcription Compound 9-Cyclopentyladenine Compound->CDK4_6 Compound->CDK9 NegativeControl N6-Methyladenosine

Caption: Inhibition of CDK pathways by 9-Cyclopentyladenine.

By employing a well-characterized and structurally appropriate negative control such as N6-Methyladenosine, and utilizing robust experimental protocols, researchers can confidently delineate the specific biological activities of this compound, thereby advancing its potential as a targeted therapeutic agent.

A Comparative Analysis of P-site Inhibitors of Adenylyl Cyclase: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of adenylyl cyclase (AC) inhibition is critical for advancing signal transduction research and therapeutic development. This guide provides a comparative analysis of P-site inhibitors of adenylyl cyclase, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Adenylyl cyclases are a family of enzymes responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in a myriad of cellular processes. The "P-site" of adenylyl cyclase is a regulatory site, distinct from the catalytic site, to which purine and adenosine analogs can bind and allosterically inhibit enzyme activity. P-site inhibitors are valuable tools for studying the physiological roles of different AC isoforms and represent potential starting points for the development of novel therapeutics.

Comparative Efficacy of P-site Inhibitors

The inhibitory potency of various P-site inhibitors against different adenylyl cyclase isoforms is a key factor in their selection for specific research applications. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values for several common P-site inhibitors across a range of AC isoforms. It is important to note that these values can be influenced by experimental conditions, particularly the concentration of divalent cations such as Mg²⁺ and Mn²⁺.

InhibitorAdenylyl Cyclase IsoformIC50 (µM)Ki (nM)Divalent CationReference
2',5'-dideoxyadenosine 3'-triphosphate (2',5'-dd-3'-ATP) AC10.17-Mn²⁺[1]
AC20.28-Mn²⁺[1]
AC50.0371.2Mn²⁺[1][2]
AC60.15-Mn²⁺[1]
Soluble AC (sAC)0.69-Mn²⁺[1]
SQ22,536 AC1120-Mg²⁺[2]
AC2670-Mg²⁺[2]
AC3100-Mg²⁺[2]
AC52.2-Mg²⁺[2]
AC6360-Mg²⁺[2]
AC8120-Mg²⁺[2]
NKY80 AC21700 - 2600-Mg²⁺[2]
AC3130 - 230-Mg²⁺[2]
AC58.3 - 15-Mg²⁺[2]
Adenine 9-β-D-arabinofuranoside (Ara-A) AC2380 - 700-Mg²⁺[2]
AC59.8-Mg²⁺[2]
MANT-GTP AC1-90Mn²⁺[2]
AC2-610Mn²⁺[2]
AC5-53Mn²⁺[2]
AC6-91Mn²⁺[2]
Soluble AC (sAC)>100,000-Mn²⁺[2]
MANT-ITP AC1-150Mn²⁺[2]
AC2-330Mn²⁺[2]
AC5-100Mn²⁺[2]
AC6-280Mn²⁺[2]
Soluble AC (sAC)5,600-Mn²⁺[2]
TNP-ATP AC1-9.0Mn²⁺[2]
AC2-99Mn²⁺[2]
AC5-3.7Mn²⁺[2]
Soluble AC (sAC)710-Mn²⁺[2]

Understanding the Mechanism of P-site Inhibition

P-site inhibitors are adenosine and adenine nucleotide analogs that bind to the active site of adenylyl cyclase, leading to non-competitive or uncompetitive inhibition with respect to the substrate, ATP.[2] This inhibition is often enhanced by the presence of pyrophosphate (PPi), a product of the ATP cyclization reaction. The binding of the inhibitor stabilizes a conformation of the enzyme that is unfavorable for catalysis.

The following diagram illustrates the canonical adenylyl cyclase signaling pathway and the point of intervention for P-site inhibitors.

Adenylyl_Cyclase_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPCR G-Protein Coupled Receptor (GPCR) G_protein G-Protein (Gs) GPCR->G_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Ligand Ligand (e.g., Hormone) Ligand->GPCR Binds to G_protein->AC Activates ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to P_site_Inhibitor P-site Inhibitor P_site_Inhibitor->AC Inhibits

Caption: Adenylyl cyclase signaling pathway and P-site inhibition.

Experimental Protocols

Accurate determination of the inhibitory potential of P-site inhibitors relies on robust and well-defined experimental protocols. The most common method is the adenylyl cyclase activity assay, which measures the conversion of radiolabeled ATP to cAMP.

Adenylyl Cyclase Activity Assay

This protocol outlines the key steps for determining the IC50 value of a P-site inhibitor.

1. Membrane Preparation:

  • Culture cells expressing the adenylyl cyclase isoform of interest.

  • Harvest cells and homogenize in a lysis buffer to isolate cell membranes.

  • Centrifuge the homogenate to pellet the membranes.

  • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

2. Reaction Mixture Preparation:

  • Prepare a reaction buffer containing buffer (e.g., Tris-HCl), MgCl₂ or MnCl₂, ATP, and an ATP regenerating system (e.g., creatine kinase and phosphocreatine).

  • Add [α-³²P]ATP to the reaction mixture as a tracer.

  • Prepare serial dilutions of the P-site inhibitor to be tested.

3. Adenylyl Cyclase Reaction:

  • Add the prepared membranes to tubes containing the reaction mixture and varying concentrations of the inhibitor.

  • Include control tubes with no inhibitor (100% activity) and with a known potent inhibitor or no enzyme (0% activity).

  • Incubate the reaction tubes at a specific temperature (e.g., 30°C) for a defined period (e.g., 10-20 minutes).

4. Reaction Termination and cAMP Separation:

  • Stop the reaction by adding a stop solution (e.g., a solution containing unlabeled ATP and a lysis agent like SDS).

  • Separate the newly synthesized [³²P]cAMP from the unreacted [α-³²P]ATP. This is typically achieved using sequential column chromatography over Dowex and alumina resins.

5. Quantification and Data Analysis:

  • Quantify the amount of [³²P]cAMP produced in each reaction tube using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The following diagram illustrates the general workflow for an adenylyl cyclase inhibition assay.

Experimental_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_analysis Analysis Membrane_Prep 1. Prepare Membranes Expressing AC Isoform Incubation 4. Incubate Membranes, Reaction Mix & Inhibitor Membrane_Prep->Incubation Reaction_Mix 2. Prepare Reaction Mix ([α-32P]ATP, Buffers) Reaction_Mix->Incubation Inhibitor_Dilutions 3. Prepare Serial Dilutions of P-site Inhibitor Inhibitor_Dilutions->Incubation Termination 5. Terminate Reaction Incubation->Termination Separation 6. Separate [32P]cAMP (Column Chromatography) Termination->Separation Quantification 7. Quantify [32P]cAMP (Scintillation Counting) Separation->Quantification IC50_Calc 8. Calculate IC50 Value Quantification->IC50_Calc

Caption: Experimental workflow for an AC inhibition assay.

Conclusion

P-site inhibitors of adenylyl cyclase are indispensable tools for dissecting the complex roles of cAMP signaling in health and disease. This guide provides a framework for comparing the efficacy of different inhibitors and for implementing the necessary experimental protocols to generate reliable and reproducible data. A thorough understanding of the inhibitory profiles and the underlying mechanisms will empower researchers to make informed decisions in their experimental design and to contribute to the development of next-generation therapeutics targeting the adenylyl cyclase family.

References

Unveiling the Cellular Impact of 9-Cyclopentyladenine monomethanesulfonate: A Comparative Analysis with Genetic Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise mechanism of a chemical compound is paramount. This guide provides a comprehensive cross-validation of the biological effects of 9-Cyclopentyladenine monomethanesulfonate (9-CPA) with the corresponding genetic knockdown of its molecular targets. By juxtaposing pharmacological inhibition with genetic silencing, we can achieve a more robust understanding of the on-target effects and potential therapeutic applications of 9-CPA.

9-Cyclopentyladenine (9-CPA) is a compound known to exhibit dual activity as both an agonist for the adenosine A1 receptor (A1AR) and an inhibitor of adenylyl cyclase. To validate the cellular consequences of these interactions, this guide compares the phenotypic and molecular changes induced by 9-CPA treatment with those observed following the genetic knockdown of A1AR and adenylyl cyclase. This comparative approach is essential for distinguishing specific on-target effects from potential off-target activities.

Cross-Validation of 9-CPA as an Adenosine A1 Receptor Agonist

In the context of breast cancer cell line MCF-7, the activation of the adenosine A1 receptor by agonists has been shown to influence cell viability and apoptosis. The following data compares the effects of 9-CPA (referred to as CPA in the cited study) with the reported outcomes of A1AR silencing.

Table 1: Comparison of 9-CPA (A1AR Agonist) Effects and A1AR Knockdown on MCF-7 Cells

Parameter9-CPA (as CPA, an A1AR agonist) TreatmentGenetic Knockdown of Adenosine A1 Receptor (siRNA)
Cell Viability Increased cell viability in MCF-7 cells.[1]Decreased rates of cell proliferation.[1]
Apoptosis Reduced apoptosis in MCF-7 cells.[1]Induction of apoptosis in MCF-7 and other breast cancer cell lines.[1]
Gene Expression Down-regulation of p53, caspase-3, -8, and -9 mRNA expression.[1]Not explicitly quantified in the provided search results.
IC50 180 µM for increasing cell viability in MCF-7 cells (24h).[1]Not applicable.

This comparison reveals opposing effects on cell viability and apoptosis between the pharmacological activation of A1AR by 9-CPA and the genetic silencing of the receptor. This is consistent with the established role of 9-CPA as an A1AR agonist; activating the receptor promotes cell survival, while its removal through knockdown induces cell death pathways.

Cross-Validation of 9-CPA as an Adenylyl Cyclase Inhibitor

9-CPA also functions as a non-competitive inhibitor of adenylyl cyclase, an enzyme responsible for the synthesis of cyclic AMP (cAMP). Elevated cAMP levels are often associated with the suppression of cancer cell growth. Therefore, inhibition of adenylyl cyclase by 9-CPA would be expected to have pro-proliferative or anti-apoptotic effects in certain contexts. To validate this, we compare the known effects of 9-CPA with the outcomes of adenylyl cyclase knockdown.

Table 2: Comparison of 9-CPA (Adenylyl Cyclase Inhibitor) Effects and Adenylyl Cyclase Knockdown

Parameter9-Cyclopentyladenine (Adenylyl Cyclase Inhibitor) TreatmentGenetic Knockdown of Adenylyl Cyclase (siRNA/shRNA)
cAMP Levels Expected to decrease intracellular cAMP levels.Decreased intracellular cAMP levels.
Cell Proliferation Expected to promote proliferation in cAMP-sensitive cancers.Knockdown of soluble adenylyl cyclase (sAC) in prostate cancer cells resulted in decreased cell proliferation.
Apoptosis Expected to have anti-apoptotic effects in cAMP-sensitive cancers.Knockdown of soluble adenylyl cyclase (sAC) in prostate cancer cells induced apoptosis.
IC50 Not explicitly available for adenylyl cyclase inhibition in cancer cells from the provided search results.Not applicable.

The comparison for adenylyl cyclase is more complex due to the existence of multiple isoforms with varied roles in different cancer types. However, the general principle holds that if a specific adenylyl cyclase isoform acts as a tumor suppressor (by producing growth-inhibitory cAMP), then both its inhibition by 9-CPA and its genetic knockdown would be expected to promote cancer cell survival. Conversely, if an adenylyl cyclase isoform is oncogenic, its inhibition or knockdown would suppress tumor growth. The available data on sAC knockdown in prostate cancer suggests a pro-proliferative role for this specific isoform, meaning its inhibition would be anti-proliferative. This highlights the importance of understanding the specific adenylyl cyclase isoforms expressed and their roles in the cancer type of interest when interpreting the effects of a non-isoform-selective inhibitor like 9-CPA.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental logic, the following diagrams are provided.

G Adenosine A1 Receptor Signaling Pathway in MCF-7 Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_knockdown Genetic Knockdown 9-CPA 9-CPA A1AR Adenosine A1 Receptor (A1AR) 9-CPA->A1AR Agonist Binding G_protein Gi/o Protein A1AR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition p53 p53 G_protein->p53 Downstream Signaling (Leads to decreased p53) cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Apoptosis_Machinery Apoptotic Machinery (Caspases) PKA->Apoptosis_Machinery Modulation Cell Death Cell Death Apoptosis_Machinery->Cell Death p53->Apoptosis_Machinery Inhibition siRNA_A1AR siRNA targeting A1AR siRNA_A1AR->A1AR Degradation

Caption: Signaling pathway of 9-CPA as an A1AR agonist in MCF-7 cells.

G Cross-Validation Experimental Workflow cluster_pharmacological Pharmacological Arm cluster_genetic Genetic Arm cluster_assays Phenotypic and Molecular Assays MCF7_1 MCF-7 Cells CPA_treatment Treat with 9-CPA (various concentrations) MCF7_1->CPA_treatment Viability Cell Viability Assay (e.g., MTT) CPA_treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) CPA_treatment->Apoptosis Gene_Expression Gene Expression Analysis (e.g., qPCR for p53, Caspases) CPA_treatment->Gene_Expression cAMP_Measurement cAMP Measurement CPA_treatment->cAMP_Measurement MCF7_2 MCF-7 Cells Knockdown Transfect with siRNA/shRNA (targeting A1AR or Adenylyl Cyclase) MCF7_2->Knockdown Knockdown->Viability Knockdown->Apoptosis Knockdown->Gene_Expression Protein_Expression Protein Level Analysis (e.g., Western Blot for A1AR) Knockdown->Protein_Expression Knockdown->cAMP_Measurement Comparison Compare Results Viability->Comparison Apoptosis->Comparison Gene_Expression->Comparison Protein_Expression->Comparison cAMP_Measurement->Comparison

Caption: Experimental workflow for cross-validating 9-CPA effects.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and accurate interpretation of the data.

Cell Culture of MCF-7
  • Cell Line: MCF-7 human breast adenocarcinoma cell line.

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. The medium is changed every 2-3 days.

  • Subculture: When cells reach 80-90% confluency, they are detached using Trypsin-EDTA, centrifuged, and re-seeded in new flasks at a 1:3 to 1:6 split ratio.

siRNA-mediated Knockdown of Adenosine A1 Receptor
  • siRNA: Pre-designed and validated siRNA targeting the human adenosine A1 receptor (ADORA1) and a non-targeting control siRNA are used.

  • Transfection Reagent: A lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) is used according to the manufacturer's instructions.

  • Procedure:

    • MCF-7 cells are seeded in 6-well plates to reach 50-60% confluency on the day of transfection.

    • siRNA and the transfection reagent are separately diluted in serum-free medium (e.g., Opti-MEM).

    • The diluted siRNA and transfection reagent are mixed and incubated at room temperature for 15-20 minutes to allow for complex formation.

    • The siRNA-lipid complexes are added to the cells in fresh serum-containing medium.

    • Cells are incubated for 48-72 hours before being harvested for downstream analysis.

  • Validation of Knockdown: The efficiency of A1AR knockdown is confirmed at both the mRNA and protein levels using qPCR and Western blotting, respectively.

Cell Viability (MTT) Assay
  • Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Procedure:

    • Cells are seeded in a 96-well plate and treated with various concentrations of 9-CPA or transfected for knockdown.

    • After the incubation period (e.g., 24, 48, 72 hours), MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.

    • The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

    • The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis (Annexin V/Propidium Iodide) Assay
  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane in apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic/necrotic).

  • Procedure:

    • Cells are harvested after treatment or transfection.

    • Cells are washed with cold PBS and resuspended in Annexin V binding buffer.

    • FITC-conjugated Annexin V and PI are added to the cell suspension.

    • The mixture is incubated in the dark at room temperature for 15 minutes.

    • The stained cells are analyzed by flow cytometry.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
  • Principle: qPCR is used to quantify the mRNA levels of target genes (e.g., p53, caspases, ADORA1).

  • Procedure:

    • Total RNA is extracted from cells using a suitable kit (e.g., RNeasy Mini Kit).

    • cDNA is synthesized from the RNA template using a reverse transcription kit.

    • qPCR is performed using a qPCR instrument, SYBR Green master mix, and gene-specific primers.

    • The relative expression of target genes is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) as an internal control.

Western Blotting for Protein Expression Analysis
  • Principle: This technique is used to detect and quantify the expression of specific proteins (e.g., A1AR).

  • Procedure:

    • Total protein is extracted from cells using a lysis buffer.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-A1AR antibody).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin, GAPDH).

References

A Comparative Guide to the Efficacy of 9-Cyclopentyladenine Monomethanesulfonate and Alternatives in Cardioprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of 9-Cyclopentyladenine monomethanesulfonate, more commonly known as N6-Cyclopentyladenosine (CPA), and its potent alternative, 2-Chloro-N6-cyclopentyladenosine (CCPA), in the context of cardioprotection against ischemia-reperfusion injury. Both compounds are selective agonists for the adenosine A1 receptor, a key target in mediating cellular protection during periods of oxidative stress.

Mechanism of Action: Adenosine A1 Receptor Signaling

CPA and its analogues exert their effects by activating the adenosine A1 receptor (A1AR), a G protein-coupled receptor. Upon agonist binding, the associated inhibitory G protein (Gi) is activated, which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP modulates downstream signaling pathways, ultimately leading to cardioprotective effects such as reduced heart rate, inhibition of apoptosis, and preservation of myocardial tissue during ischemia-reperfusion events.[1]

Adenosine_A1_Signaling cluster_membrane Cell Membrane A1R Adenosine A1 Receptor (A1AR) Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase (AC) cAMP cAMP (decreased) AC->cAMP Converts Gi->AC Inhibits CPA CPA / CCPA (Agonist) CPA->A1R Binds to ATP ATP ATP->AC Cardioprotection Cardioprotective Effects cAMP->Cardioprotection Leads to

Caption: Adenosine A1 Receptor Signaling Pathway.

Quantitative Efficacy Data

The following tables summarize the binding affinities and cardioprotective efficacy of CPA and CCPA based on available preclinical data.

Table 1: Comparative Binding Affinities for Human Adenosine Receptors (Ki, nM)

CompoundA1 ReceptorA2A ReceptorA3 ReceptorA1 Selectivity (vs. A2A)Reference
CPA 2.379043~343-fold[2]
CCPA 0.43900-~9750-fold[3]

Lower Ki values indicate higher binding affinity.

Table 2: Efficacy in Reducing Myocardial Infarct Size in Animal Models

CompoundAnimal ModelDosingInfarct Size Reduction (vs. Control)Reference
CPA Rat0.5 and 2.0 mg/kg i.m.Attenuated cholinergic symptoms and prevented mortality in a sarin poisoning model with cardiovascular effects.[4]
CCPA Rabbit0.125 mg/kg34% reduction (46.5% in control vs. 30.8% in CCPA group)[5]
CCPA Rabbit0.25 mg/kg (with DPCPX)44% reduction (46.5% in control vs. 26.2% in CCPA group)[5]

Experimental Protocols

A representative experimental protocol for assessing cardioprotective efficacy using the Langendorff isolated rat heart model for ischemia-reperfusion is detailed below.[4][6][7]

Experimental Workflow for Langendorff Ischemia-Reperfusion Model

Langendorff_Workflow cluster_prep Preparation cluster_perfusion Langendorff Perfusion cluster_experiment Ischemia-Reperfusion Protocol cluster_analysis Analysis Anesthesia Anesthetize Rat (e.g., Sodium Pentobarbital) Heparinization Heparinize to Prevent Clotting Anesthesia->Heparinization Heart_Excision Excise Heart Heparinization->Heart_Excision Mounting Mount Aorta on Langendorff Apparatus Heart_Excision->Mounting Retrograde_Perfusion Retrograde Perfusion with Krebs-Henseleit Buffer (37°C) Mounting->Retrograde_Perfusion Stabilization Equilibration Period (~25 minutes) Retrograde_Perfusion->Stabilization Baseline Record Baseline Contractile Function Stabilization->Baseline Ischemia Induce Global Ischemia (Stop Perfusion, ~20-30 min) Baseline->Ischemia Reperfusion Reperfuse with Buffer (~60-120 minutes) Ischemia->Reperfusion Functional_Recovery Measure Post-Ischemic Functional Recovery Reperfusion->Functional_Recovery Staining Stain with TTC to Differentiate Viable/Infarcted Tissue Functional_Recovery->Staining Infarct_Size Quantify Infarct Size (e.g., ImageJ) Staining->Infarct_Size

References

Safety Operating Guide

Proper Disposal of 9-Cyclopentyladenine Monomethanesulfonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat 9-Cyclopentyladenine monomethanesulfonate as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash. All disposal procedures should be conducted in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

This document provides essential safety and logistical information for the proper disposal of this compound, a stable, cell-permeable, non-competitive adenylyl cyclase inhibitor used in research. The following procedures are based on general best practices for laboratory chemical waste management and should be adapted to meet the specific requirements of your institution.

Pre-Disposal Handling and Storage

Prior to disposal, it is crucial to handle and store this compound in a manner that ensures the safety of laboratory personnel and the environment.

Personal Protective Equipment (PPE): When handling the compound, always wear appropriate personal protective equipment.

Protective EquipmentSpecification
Eye ProtectionSafety glasses with side shields or goggles
Hand ProtectionChemical-resistant gloves (e.g., nitrile)
Respiratory ProtectionN95 or higher-rated dust mask
Body ProtectionLaboratory coat

Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Based on available safety information, it is classified as a combustible solid.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed through your institution's hazardous waste program.

  • Waste Identification and Labeling:

    • Clearly label a dedicated waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number (189639-09-6), and the approximate quantity.

    • Include the date when the first waste was added to the container.

  • Waste Segregation and Collection:

    • Collect solid waste, including any contaminated consumables (e.g., weighing paper, pipette tips), in a designated, properly labeled, and sealed container.

    • For solutions, collect all aqueous and solvent-based waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated[1][2].

    • Ensure the container is kept closed except when adding waste[1][3].

    • The SAA should be under the control of the laboratory personnel and located at or near the point of generation[2].

  • Request for Waste Pickup:

    • Once the waste container is full, or before it has been in the SAA for the maximum allowable time (typically one year for partially filled containers), submit a hazardous waste pickup request to your institution's EHS department[1][4].

    • Follow your institution's specific procedures for requesting a waste pickup.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Generation of 9-Cyclopentyladenine Monomethanesulfonate Waste B Is the waste solid or liquid? A->B C Solid Waste: Collect in a labeled hazardous waste container. B->C Solid D Liquid Waste: Collect in a labeled hazardous waste container. B->D Liquid E Store container in a designated Satellite Accumulation Area (SAA). C->E D->E F Is the container full or has it reached the maximum storage time? E->F G Submit a hazardous waste pickup request to EHS. F->G Yes I Continue to monitor SAA and keep container closed. F->I No H EHS collects and disposes of the waste in compliance with regulations. G->H I->F

Caption: Decision workflow for the proper disposal of this compound.

Experimental Protocols Cited

This document refers to standard laboratory waste management protocols and does not cite specific experimental research. The disposal procedures outlined are based on general guidelines from university environmental health and safety departments[1][2][3][4].

Disclaimer: The information provided here is intended as a general guide. Researchers, scientists, and drug development professionals are responsible for ensuring compliance with all applicable hazardous waste regulations at their institution and in their jurisdiction. Always consult your institution's Environmental Health and Safety department for specific guidance on chemical waste disposal.

References

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9-Cyclopentyladenine monomethanesulfonate

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